Boc-His(Dnp)-OH-IPA
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of the Dinitrophenyl (Dnp) Group in Boc-His(Dnp)-OH: A Technical Guide for Peptide Synthesis
Abstract
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the histidine side-chain is a critical determinant of success. The unique chemical properties of histidine's imidazole ring present significant challenges, including a high propensity for racemization and susceptibility to side-chain acylation during peptide coupling. This in-depth technical guide elucidates the function of the 2,4-dinitrophenyl (Dnp) group in the context of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH), a key building block in Boc-based SPPS. We will explore the rationale behind its use, the mechanistic underpinnings of its protective function, and the established protocols for its application and subsequent removal.
The Challenge of Histidine in Peptide Synthesis
The imidazole side chain of histidine is a double-edged sword in peptide chemistry. Its ability to act as a general base or a nucleophile is often central to the biological activity of peptides. However, during synthesis, these same properties can lead to undesirable side reactions. The basicity of the imidazole ring can catalyze the epimerization of the activated amino acid, compromising the stereochemical purity of the final peptide.[1][2] Furthermore, the nucleophilic nitrogen of the imidazole ring is susceptible to acylation, leading to the formation of peptide by-products.[2][3] Therefore, effective protection of the histidine side chain is paramount to ensure the synthesis of high-purity peptides with the correct sequence and stereochemistry.[4]
The Dnp Group: A Robust Shield for the Imidazole Side Chain
The 2,4-dinitrophenyl (Dnp) group serves as a powerful protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis.[3][5] Its primary function is to suppress the basicity and nucleophilicity of the imidazole ring, thereby preventing the aforementioned side reactions.[3][4] The electron-withdrawing nature of the two nitro groups on the phenyl ring significantly reduces the electron density of the imidazole nitrogen, rendering it less prone to protonation and nucleophilic attack.[6]
Boc-His(Dnp)-OH is a widely utilized derivative in Boc SPPS.[7][8] The Dnp group is stable to the acidic conditions required for the removal of the N-terminal Boc group (typically 50% trifluoroacetic acid in dichloromethane), a crucial feature for orthogonal protection strategies in peptide synthesis.[7][9] This stability ensures that the histidine side chain remains protected throughout the iterative cycles of peptide chain elongation.
Synthesis of Boc-His(Dnp)-OH
The preparation of Boc-His(Dnp)-OH is a two-step process that begins with the protection of the α-amino group of L-histidine with a tert-butyloxycarbonyl (Boc) group. This is followed by the dinitrophenylation of the imidazole side chain.[10][11]
Experimental Protocol: Synthesis of Nα-Boc-L-histidine [10]
-
Dissolution: Suspend L-histidine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (2-3 equivalents) to the suspension and stir until the L-histidine dissolves, maintaining a pH between 9 and 10.
-
Boc Protection: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in dioxane dropwise over 30-60 minutes, keeping the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. The aqueous solution is then washed, acidified, and the product is extracted.
Following the synthesis of Nα-Boc-L-histidine, the imidazole side chain is protected with the Dnp group.
Experimental Protocol: Synthesis of Boc-His(Dnp)-OH [10]
-
Reaction Setup: Dissolve Nα-Boc-L-histidine in a suitable solvent.
-
Dinitrophenylation: Add 1-fluoro-2,4-dinitrobenzene (FDNB) in the presence of a base.
-
Reaction and Work-up: The reaction is stirred until completion, followed by purification to yield Boc-His(Dnp)-OH.
Deprotection of the Dnp Group: A Thiolytic Cleavage
The removal of the Dnp group is a critical step that is typically performed on the solid support-bound peptide before the final cleavage from the resin.[5][6] This is achieved through a nucleophilic aromatic substitution (SNAr) reaction using a thiol-containing reagent, most commonly thiophenol.[6][7] The strong electron-withdrawing effect of the nitro groups makes the carbon atom of the phenyl ring attached to the imidazole nitrogen highly electrophilic and susceptible to nucleophilic attack by the thiophenolate anion.[6]
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An In-depth Technical Guide to Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine Isopropylamine Salt (Boc-His(Dnp)-OH-IPA)
Introduction: Navigating the Challenges of Histidine Incorporation in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing histidine residues presents a unique set of challenges. The nucleophilic and basic nature of histidine's imidazole side chain makes it highly susceptible to side reactions, most notably racemization, which can compromise the stereochemical integrity and biological activity of the final peptide.[1] The strategic selection of a robust protecting group for the imidazole side chain is therefore a critical determinant of success in solid-phase peptide synthesis (SPPS).
This technical guide provides a comprehensive overview of Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine isopropylamine salt (Boc-His(Dnp)-OH-IPA), a key building block in Boc-based SPPS. We will delve into its chemical properties, the rationale behind its dual-protection strategy, and provide detailed, field-proven protocols for its application. This guide is designed to equip you with the technical knowledge and practical insights necessary to effectively utilize this reagent in the synthesis of high-purity, complex peptides.
Physicochemical Properties and Structure
This compound is a stable, crystalline solid, typically appearing as a light yellow powder.[2] The inclusion of isopropylamine (IPA) in its structure forms a stable salt, which enhances its handling and storage characteristics.
| Property | Value | Source(s) |
| CAS Number | 25024-53-7 | [3][4] |
| Molecular Formula | C17H19N5O8 · C3H8O | [3] |
| Molecular Weight | 481.5 g/mol | [3][5] |
| Appearance | Light yellow powder | [2] |
| Melting Point | 98-123 °C | [2] |
| Optical Rotation | [α]D20 = +56 ± 3.5° (c=1 in EtOAc) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [6] |
| Storage | Store at 0-8 °C, sealed in a dry environment. | [2] |
Chemical Structure
The structure of this compound is defined by three key functional components: the Nα-Boc protecting group, the Nim-Dnp protecting group, and the isopropylamine salt.
Caption: Functional components of this compound.
The Strategic Imperative of Dual Protection
The efficacy of this compound in peptide synthesis stems from its orthogonal protection scheme, where two distinct protecting groups, Boc and Dnp, are employed to mask different reactive sites on the histidine molecule.
The Nα-Boc Group: A Temporary Shield
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino functionality of the histidine residue. In the context of Boc-SPPS, the Boc group is cleaved at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[7] This deprotection step exposes the free amine, which is then ready to form a peptide bond with the carboxyl group of the next incoming amino acid.
Caption: The iterative cycle of Boc-SPPS.
The Nim-Dnp Group: A Robust Guardian Against Side Reactions
The 2,4-dinitrophenyl (Dnp) group is a highly stable, electron-withdrawing group that protects the imidazole side chain of histidine.[8] Its primary function is to suppress the basicity of the imidazole ring, thereby preventing it from catalyzing the racemization of the activated histidine residue during coupling.[9] The Dnp group is stable to the acidic conditions used for Boc deprotection, ensuring that the histidine side chain remains protected throughout the synthesis.[10]
Without protection, the lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.[11] The electron-withdrawing Dnp group significantly reduces the electron density of the imidazole ring, rendering it a much weaker base and thus suppressing this racemization pathway.[12]
Caption: Dnp protection suppresses histidine racemization.
Experimental Protocols: A Practical Guide
The successful incorporation of Boc-His(Dnp)-OH into a growing peptide chain requires careful attention to the coupling and deprotection steps.
Coupling of Boc-His(Dnp)-OH
Standard coupling protocols for Boc-SPPS can be employed for Boc-His(Dnp)-OH. The choice of coupling reagent can influence the efficiency of the reaction and the potential for side reactions.
Protocol 1: DIC/HOBt Coupling
This is a widely used and cost-effective coupling method.
-
Resin Preparation: Following the deprotection and neutralization of the N-terminal amino group of the peptide-resin, suspend the resin in dichloromethane (DCM) (approximately 10 mL per gram of resin).
-
Amino Acid Activation: In a separate vessel, dissolve 5 equivalents of Boc-His(Dnp)-OH (relative to the resin substitution) in N,N-dimethylformamide (DMF) (minimum volume necessary). In another vessel, dissolve 5.5 equivalents of 1-hydroxybenzotriazole (HOBt) in DMF.
-
Coupling Reaction: Add the Boc-His(Dnp)-OH and HOBt solutions to the resin suspension. Add 5.5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture.
-
Reaction Monitoring: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction progress using the ninhydrin (Kaiser) test. The reaction is typically complete within 1-2 hours.
-
Washing: Once the ninhydrin test is negative, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and methanol (3x).[9]
Protocol 2: HBTU/DIPEA Coupling
HBTU is a more efficient coupling reagent that can be beneficial for difficult couplings.
-
Resin Preparation: Use the deprotected and neutralized peptide-resin as described above.
-
Coupling Solution: In a separate vessel, dissolve 2.0 equivalents of Boc-His(Dnp)-OH in DMF (approximately 5 mL per gram of resin).
-
Activation and Coupling: Add the Boc-His(Dnp)-OH solution to the resin. Then, add 2.0 equivalents of a 1.0 M HBTU solution in DMF and 4.0 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Reaction and Monitoring: Mix for 10-60 minutes until the Kaiser test is negative.
-
Washing: Filter and wash the resin with DMF.[9]
Deprotection of the Dnp Group
The Dnp group is typically removed before the final cleavage of the peptide from the resin. This is achieved through thiolysis, using a nucleophile such as thiophenol.[10]
Protocol: Thiophenol-mediated Dnp Removal
-
Resin Suspension: Suspend the peptide-resin containing the His(Dnp) residue in DMF (approximately 10 mL per gram of resin).
-
Deprotection Cocktail: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.
-
Reaction: Shake the mixture at room temperature for approximately 90 minutes. The reaction mixture will typically turn a deep yellow or orange color due to the formation of Dnp-containing byproducts.[3]
-
Washing: Filter the resin and wash it thoroughly with DMF (2x), DCM (2x), and methanol (2x).
-
Drying: Dry the resin under vacuum to a constant weight.[8]
The deprotection of the Dnp group proceeds via a nucleophilic aromatic substitution reaction. The thiophenolate anion, generated in situ from thiophenol and a base (triethylamine), acts as a potent nucleophile. It attacks the electron-deficient aromatic ring of the Dnp group, leading to the displacement of the imidazole nitrogen and the formation of a stable thioether.
Caption: Thiolysis mechanism for Dnp group removal.
Applications in Drug Development and Research
The robust protection afforded by the Dnp group makes this compound a valuable reagent in the synthesis of complex therapeutic peptides where the stereochemical integrity of histidine is crucial for biological activity.
Synthesis of GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of therapeutic peptides used in the treatment of hormone-dependent cancers and in reproductive medicine.[13][14] Many of these antagonists contain histidine residues that are essential for their binding to the GnRH receptor and their subsequent biological activity. The use of Boc-His(Dnp)-OH in the synthesis of these analogues helps to ensure the production of a chirally pure and potent final product.[7]
Synthesis of Peptide YY (PYY) Analogues
Peptide YY (PYY) is a gut hormone that is being investigated as a potential therapeutic for obesity and type 2 diabetes.[15][16] The synthesis of PYY and its analogues, which often contain histidine, requires a reliable method for incorporating this residue without racemization. Boc-His(Dnp)-OH has been utilized in the synthesis of PYY analogues, demonstrating its utility in metabolic disease research.[17]
Comparative Analysis with Other Histidine Protecting Groups
While Boc-His(Dnp)-OH is a highly effective reagent, other protecting groups for the histidine side chain are also used in Boc-SPPS. The choice of protecting group often involves a trade-off between racemization suppression, ease of deprotection, and cost.[2]
| Protecting Group | Racemization Suppression | Deprotection Conditions | Key Considerations |
| Dnp | High | Thiophenol/base | Highly effective; requires an additional deprotection step; colored byproducts.[18] |
| Tos (Tosyl) | Moderate | HOBt, HF | Cost-effective; can be removed by HOBt during coupling, which can be a disadvantage.[2] |
| Bom (Benzyloxymethyl) | Very High | HF, catalytic transfer hydrogenation | Excellent racemization suppression; more expensive and can be difficult to prepare.[2] |
Conclusion: A Reliable Tool for Complex Peptide Synthesis
Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine isopropylamine salt is a cornerstone reagent for the incorporation of histidine in Boc-based solid-phase peptide synthesis. Its dual-protection strategy effectively addresses the inherent challenges of histidine chemistry, particularly the propensity for racemization. The robust, acid-stable Dnp group provides excellent protection for the imidazole side chain, while the acid-labile Boc group allows for the standard iterative process of Boc-SPPS.
By understanding the chemical principles behind this reagent and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently synthesize complex, histidine-containing peptides with high purity and stereochemical integrity. The successful application of this compound in the synthesis of therapeutic peptides such as GnRH antagonists and PYY analogues underscores its importance and reliability in advancing peptide-based drug discovery and development.
References
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- Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58–62.
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 19, 2026, from [Link]
- Yang, H., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development, 26(5), 1483–1494.
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Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved January 19, 2026, from [Link]
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Aapptec. (n.d.). Boc-D-His(Dnp)-OH IPA [204125-02-0]. Retrieved January 19, 2026, from [Link]
- Al-Karad, A. G., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry.
- Christensen, M. V., et al. (2015). Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications. ACS Medicinal Chemistry Letters, 6(11), 1099–1104.
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Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026, from [Link]
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Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved January 19, 2026, from [Link]
- Lee, Y.-S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Balasubramaniam, A., et al. (1990). Synthesis of Analogues of Peptide YY With Modified N-terminal Regions: Relationships of Amphiphilic Secondary Structures and Activity in Rat Vas Deferens. Biopolymers, 29(1), 61–67.
- Rajasekharan, A., et al. (2008). Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. Journal of Medicinal Chemistry, 51(20), 6463–6472.
- Papanastasiou, A. D., et al. (2005). Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine. Journal of Peptide Research, 65(3), 362–369.
- Kim, D. J., et al. (2018). Synthesis and biological evaluation of 3-(2-aminoethyl) uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists. European Journal of Medicinal Chemistry, 145, 413–424.
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Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026, from [Link]
- Guo, Z., et al. (2006). Discovery of a novel, orally active, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. Journal of Medicinal Chemistry, 49(12), 3653–3660.
- Kuno, N., et al. (1990). Solution synthesis of human peptide YY (hPYY). Chemical & Pharmaceutical Bulletin, 38(6), 1731–1734.
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). Retrieved January 19, 2026, from [Link]
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RayBiotech. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026, from [Link]
- Jiang, G., et al. (2001). GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6. Journal of Medicinal Chemistry, 44(3), 453–467.
- Li, S., et al. (2023). Evolution of peptide YY analogs for the management of type 2 diabetes and obesity. Bioorganic Chemistry, 140, 106808.
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Lenetix. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Boc-His(Boc)-OH. Retrieved January 19, 2026, from [Link]
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CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved January 19, 2026, from [Link]
- Bocquelet, C., et al. (2024). Boosting 1H and 13C NMR signals by orders of magnitude on a bench. Proceedings of the National Academy of Sciences, 121(49), e2409581121.
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An In-Depth Technical Guide to Boc-His(Dnp)-OH-IPA: Properties, Application, and Strategic Considerations in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly supplied as an isopropanol adduct (Boc-His(Dnp)-OH-IPA), is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The unique challenges presented by the histidine side chain—namely its nucleophilicity and propensity for racemization—necessitate robust protection. The 2,4-dinitrophenyl (Dnp) group offers a steadfast solution, providing exceptional stability under the acidic conditions of Boc-SPPS and allowing for orthogonal removal. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, strategic application in peptide synthesis, and in-depth experimental protocols for its use.
Introduction: The Histidine Challenge in Peptide Synthesis
The imidazole side chain of histidine is a double-edged sword in peptide chemistry. Its ability to act as a general base and a nucleophile is often crucial for the biological activity of peptides. However, during synthesis, these same properties can lead to undesirable side reactions. The unprotected imidazole ring can be acylated, and more critically, it can catalyze the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide. Therefore, effective protection of the imidazole side chain is paramount for the successful synthesis of histidine-containing peptides.
Boc-His(Dnp)-OH provides a dual-protection scheme. The acid-labile tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino group, while the 2,4-dinitrophenyl (Dnp) group provides robust, semi-permanent protection for the imidazole side chain. The electron-withdrawing nature of the Dnp group significantly attenuates the basicity and nucleophilicity of the imidazole ring, effectively preventing both side-chain acylation and racemization during coupling.
Physicochemical Properties and the Role of the Isopropanol Adduct
Boc-His(Dnp)-OH is frequently supplied as a stable isopropanol (IPA) solvate, which enhances its stability and handling characteristics. The presence of IPA can contribute to a more stable crystalline lattice, potentially increasing the shelf-life and preventing degradation of this high-energy compound.
| Property | Value (for Boc-His(Dnp)-OH) | Value (for this compound) |
| CAS Number | 25024-53-7[1][2] | 25024-53-7[3][4] |
| Molecular Formula | C₁₇H₁₉N₅O₈[2] | C₁₇H₁₉N₅O₈ · C₃H₈O[3][4] |
| Molecular Weight | 421.36 g/mol | 481.5 g/mol [3][4] |
| Appearance | Yellow solid[1] | Light yellow powder[3] |
| Melting Point | 98-100 °C (decomposes)[1] | 98-123 °C[3] |
| Optical Rotation | [α]20/D +61±3° (c=1% in ethyl acetate) | [α]D20 = 56 ± 3.5 ° (c=1 in EtOAc)[3] |
| Storage | Store at -20°C[5] | Store at 0-8 °C[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[1] | Information not explicitly available, but expected to be soluble in common organic solvents used in peptide synthesis like DMF and DCM. |
Strategic Considerations: The Dnp Group in Context
The choice of a protecting group for the histidine side chain in Boc-SPPS is a critical decision that impacts the overall success of the synthesis. The Dnp group is one of several options, each with its own set of advantages and disadvantages.
| Protecting Group | Advantages | Disadvantages | Cleavage Condition |
| Dnp (2,4-dinitrophenyl) | - Excellent at preventing racemization.[6] - Stable to strong acids (HF, TFMSA). - Orthogonal to Boc and most benzyl-based side-chain protecting groups. | - Requires a separate deprotection step with a noxious reagent (thiophenol). - Deprotection byproducts are highly colored, requiring extensive washing.[7] | Thiolysis (e.g., 20% thiophenol in DMF). |
| Tos (Tosyl) | - Can be cleaved during the final HF cleavage. | - Less effective at preventing racemization compared to Dnp and Bom. - Can be prematurely cleaved by HOBt, which is often used as a coupling additive.[6] | Strong acid (HF) or HOBt. |
| Bom (Benzyloxymethyl) | - Very effective at suppressing racemization.[6] | - More expensive due to a more complex synthesis. - Cleavage releases formaldehyde, which can lead to side reactions if not properly scavenged. | Strong acid (HF, TFMSA) or hydrogenolysis. |
The Dnp group is particularly advantageous for the synthesis of long peptides where the cumulative risk of racemization at the histidine residue is high.[6] Its stability to the repetitive acid treatments for Boc group removal ensures the integrity of the imidazole side chain throughout the synthesis.
Experimental Protocols
Incorporation of Boc-His(Dnp)-OH into a Peptide Sequence
This protocol describes a standard coupling procedure using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents are commonly used in Boc-SPPS to facilitate amide bond formation while minimizing racemization.[8][9][10]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) (for neutralization, if needed)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes) and wash again with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DCC (as a solution in DCM or DMF) and allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
-
Washing: After coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Caption: Workflow for the incorporation of Boc-His(Dnp)-OH in Boc-SPPS.
Deprotection of the Dnp Group
The Dnp group is stable to the acidic conditions used for Boc removal and final cleavage from the resin (e.g., HF). Therefore, it must be removed in a separate, orthogonal step prior to cleavage. This is typically achieved by thiolysis.
Materials:
-
His(Dnp)-containing peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 20% thiophenol in DMF.
-
Thiolysis: Treat the resin with the thiophenol solution. Agitate the mixture at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-10x) until the washings are colorless to remove the Dnp-thiol adducts and excess thiophenol. Follow with washes of DCM (3x) and methanol (3x).
-
Drying: Dry the resin under vacuum. The peptide-resin is now ready for final cleavage.
Caption: Workflow for the removal of the Dnp protecting group from histidine.
Safety and Handling
This compound: This compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Thiophenol: Thiophenol is a hazardous substance and requires stringent safety precautions.
-
Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Flammability: It is a flammable liquid. Keep away from heat, sparks, and open flames.[1]
-
Odor: It has an extremely unpleasant and persistent odor.
-
Handling: Always handle thiophenol in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Waste Disposal: Dispose of thiophenol and any contaminated materials as hazardous waste according to institutional and local regulations.
Conclusion
This compound is an invaluable reagent for the synthesis of complex, histidine-containing peptides using the Boc-SPPS strategy. The Dnp group provides robust and reliable protection against racemization and side-chain reactions, ensuring the synthesis of high-purity peptides. While the use of thiophenol for deprotection requires careful handling, the benefits of the Dnp group in challenging syntheses often outweigh this consideration. By understanding the chemical principles and following the detailed protocols outlined in this guide, researchers can effectively leverage this compound to advance their work in drug discovery and development.
References
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]
-
RayBiotech. Boc-His(Dnp)-OH. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Lenetix. Boc-His(Dnp)-OH. [Link]
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]
Sources
- 1. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
- 2. raybiotech.com [raybiotech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. Boc-His(Dnp)-OH | Lenetix [lenetix.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
Understanding the role of Boc and Dnp protecting groups in SPPS
An In-depth Technical Guide to the Roles of Boc and Dnp Protecting Groups in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing for research, diagnostics, and therapeutics. The success of this stepwise chemical process hinges on a meticulously planned protecting group strategy to prevent unwanted side reactions and ensure the correct amino acid sequence. This guide provides a detailed examination of two critical protecting groups: the tert-butyloxycarbonyl (Boc) group, a foundational tool for temporary α-amino protection, and the 2,4-dinitrophenyl (Dnp) group, a specialized, orthogonal protecting group for amino acid side chains. We will explore the underlying chemistry, mechanistic principles, and strategic applications of both groups, offering field-proven insights for researchers, scientists, and drug development professionals. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
The Imperative for Protecting Groups in SPPS
The synthesis of a peptide is a controlled process of forming amide (peptide) bonds between amino acids in a predefined sequence.[1][2] Amino acids, however, are bifunctional molecules, possessing at least one amine (N-terminus) and one carboxylic acid (C-terminus) group. Many also have reactive side chains. Without protection, attempts to couple two amino acids would result in a chaotic mixture of polymers and side products.[2][3]
Protecting groups act as temporary shields for these reactive moieties, directing the reaction to form only the desired peptide bond.[1][4] The core of any SPPS strategy lies in the concept of orthogonality . An orthogonal protection scheme allows for the selective removal of one type of protecting group under specific conditions, while all other protecting groups remain completely intact.[3][5][6][7] This principle is fundamental to the stepwise elongation of the peptide chain on a solid support.
Two dominant orthogonal strategies have defined the field: the Boc/Bzl strategy and the Fmoc/tBu strategy.[8][9] This guide focuses on the former, exploring the roles of the acid-labile Boc group and the thiolysis-labile Dnp group within this chemical framework.
The Boc Protecting Group: A Pillar of Modern SPPS
The tert-butyloxycarbonyl (Boc) group was central to the initial development and popularization of SPPS by R.B. Merrifield.[9] It serves as a temporary protecting group for the α-amino group of the incoming amino acid.
Chemistry and the Boc/Bzl Strategy
The Boc group is an acid-labile protecting group, stable to basic and neutral conditions but readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[1][10] In the classic Boc/Bzl (benzyl) strategy, the temporary Nα-Boc group is removed at each cycle, while more permanent benzyl-based groups protect the amino acid side chains. These side-chain protectors require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[5][8]
This system is considered "quasi-orthogonal" because both Boc and Bzl groups are cleaved by acid; however, the significant difference in acid strength required for their removal (TFA for Boc, HF for Bzl) allows for practical, selective deprotection.[3]
The Boc-SPPS Synthetic Cycle
The synthesis of a peptide using Boc chemistry follows a precise, iterative cycle. The initial C-terminal amino acid is first anchored to a solid support (resin), and the cycle proceeds to add subsequent amino acids.
-
Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10]
-
Neutralization: The resulting ammonium trifluoroacetate salt must be neutralized to the free amine to enable the next coupling reaction. This is typically achieved with a hindered base like diisopropylethylamine (DIEA).[5]
-
Coupling: The next incoming Boc-protected amino acid is activated (e.g., with DCC, HBTU) and added to the resin, where it couples to the newly freed N-terminus of the growing peptide chain.[5]
Boc Deprotection Mechanism and the Role of Scavengers
The acid-catalyzed removal of the Boc group proceeds via protonation of the carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates.[10]
This tert-butyl cation is a potent electrophile that can irreversibly modify sensitive amino acid side chains, particularly Tryptophan (Trp) and Methionine (Met), through alkylation.[1][5] To prevent these side reactions, scavengers such as thioanisole or dithiothreitol (DTT) are included in the deprotection and final cleavage cocktails to trap the carbocations.[5]
The Dnp Protecting Group: A Tool for Orthogonal Side-Chain Control
The 2,4-dinitrophenyl (Dnp) group is a specialized protecting group employed for the side chains of specific amino acids, most notably Histidine (His) and occasionally Tyrosine (Tyr).[11][12] It is particularly valuable within the Boc/Bzl strategy due to its unique cleavage condition, which introduces an additional layer of orthogonality.
Role and Chemistry of Dnp Protection
The imidazole ring of the Histidine side chain is problematic in SPPS. Its basic nature can interfere with coupling reactions and catalyze racemization.[13] The Dnp group is attached to the imidazole ring, effectively masking its basicity and preventing these side reactions.[11][13]
Crucially, the Dnp group is stable to the acidic conditions used for Boc removal (TFA) and the strong acid used for final cleavage (HF).[13][14] Instead, it is removed under mild nucleophilic conditions, specifically through thiolysis .[12][15]
Dnp Deprotection via Thiolysis
The removal of the Dnp group is typically achieved by treating the peptide-resin with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[12][15] This process is completely orthogonal to the acid-based deprotection of Boc and Bzl groups.
This unique orthogonality is highly advantageous. For instance, it allows for the deprotection of the His(Dnp) side chain while the peptide is still attached to the resin and all other protecting groups (Nα-Boc and Bzl-based side-chain groups) remain in place.[11] This enables selective modification of the histidine residue, such as labeling or cyclization, before the final peptide is cleaved from the support.
Comparative Analysis and Strategic Application
The choice between the Boc and Fmoc strategies is a critical decision in peptide synthesis, each with distinct advantages.[9][]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA)[8][9] | Base (e.g., 20% Piperidine in DMF)[8][] |
| Side-Chain Protection | Benzyl (Bzl) based groups | tert-Butyl (tBu) based groups |
| Final Cleavage Reagent | Strong Acid (e.g., HF, TFMSA)[4][8] | Moderate Acid (e.g., 95% TFA)[4][8] |
| Key Advantage | Robust, less prone to aggregation for certain difficult sequences.[8][17] | Milder overall conditions, avoids use of hazardous HF.[8][] |
| Key Disadvantage | Requires hazardous strong acids (HF) and specialized equipment.[17] | Base-labile Fmoc group can lead to side reactions like diketopiperazine formation.[18] |
The Boc/Dnp combination is particularly powerful for:
-
Synthesis of Protected Peptide Fragments: The Dnp group can be removed, and the peptide can be cleaved from specialized resins while other side-chain groups remain, creating a fully protected segment for subsequent fragment condensation.[11]
-
Preventing Histidine-Related Side Reactions: The Dnp group effectively suppresses racemization and other side reactions associated with the histidine imidazole ring.[13]
-
Complex Peptide Modifications: The orthogonal nature of Dnp removal allows for selective, on-resin manipulation of histidine residues.
Experimental Protocols
The following protocols are provided as a guide and should be optimized based on the specific peptide sequence and available instrumentation.
Protocol for a Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition for a 1g scale synthesis.
-
Resin Swelling: Swell 1g of Boc-AA-Resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add 10 mL of 50% TFA in DCM.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add another 10 mL of 50% TFA in DCM.
-
Agitate for 20-30 minutes.[10]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin with DCM (3 x 10 mL).
-
Wash with isopropanol (IPA) (2 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
-
Neutralization:
-
Add 10 mL of 10% DIEA in DCM.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.[19]
-
-
Washing:
-
Wash the resin with DCM (5 x 10 mL) to remove all traces of DIEA.
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (3 equivalents) and an activating agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours. (Monitor coupling completion with a Kaiser test).
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DCM (3 x 10 mL).
-
The resin is now ready for the next cycle.
-
Protocol for On-Resin Removal of the Dnp Group
This protocol is for the selective deprotection of a His(Dnp) residue.
-
Resin Preparation: Swell the peptide-resin (1g) containing the His(Dnp) residue in N,N-Dimethylformamide (DMF).
-
Deprotection Cocktail:
-
Reaction:
-
Agitate the mixture at room temperature for 90 minutes.[15]
-
-
Washing:
-
Filter the resin.
-
Wash thoroughly with DMF (3 x 10 mL).
-
Wash with DCM (3 x 10 mL).
-
Wash with Methanol (2 x 10 mL).[15]
-
-
Drying: Dry the resin under vacuum. The histidine side chain is now deprotected and available for further modification or subsequent final cleavage of the peptide.
Conclusion
The Boc protecting group, as the foundation of one of the two major SPPS strategies, remains a robust and powerful tool, especially for the synthesis of long or aggregation-prone peptides.[8][17] Its chemistry, centered around controlled acid-lability, dictates a specific workflow that has been refined over decades to produce high-quality synthetic peptides. The Dnp group serves as a critical auxiliary tool within this framework, providing an essential layer of orthogonal control for the problematic histidine side chain. Its unique thiolysis-based cleavage allows for advanced synthetic strategies, including the on-resin modification of peptides and the synthesis of protected fragments. A thorough understanding of the mechanisms, advantages, and potential pitfalls of both the Boc and Dnp protecting groups is essential for any scientist aiming to leverage the full power of solid-phase peptide synthesis in research and drug development.
References
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biosynth.com [biosynth.com]
- 4. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. total-synthesis.com [total-synthesis.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 24. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 25. researchgate.net [researchgate.net]
- 26. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 27. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. peptide.com [peptide.com]
- 30. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 31. pubs.acs.org [pubs.acs.org]
The Solubility Profile of Boc-His(Dnp)-OH-IPA: A Comprehensive Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol solvate (Boc-His(Dnp)-OH-IPA). Aimed at researchers, scientists, and professionals in drug development and peptide synthesis, this document delves into the qualitative and quantitative solubility of this critical raw material in dimethylformamide (DMF) and other pertinent organic solvents. Beyond presenting empirical data, this guide elucidates the physicochemical principles governing its solubility, offers a detailed, field-proven protocol for solubility determination, and provides a logical framework for troubleshooting and optimizing dissolution processes.
Introduction: The Significance of Boc-His(Dnp)-OH in Peptide Synthesis
Boc-His(Dnp)-OH is a crucial protected amino acid derivative utilized in Boc-chemistry solid-phase peptide synthesis (SPPS).[1][2][3] The tert-butyloxycarbonyl (Boc) group on the alpha-amino function provides temporary protection, while the 2,4-dinitrophenyl (Dnp) group offers robust, acid-stable protection for the imidazole side chain of histidine.[1][3] This dual-protection scheme is instrumental in preventing undesirable side reactions during peptide chain elongation. The commercially available form is often an isopropanol (IPA) solvate, which contributes to the stability and handling characteristics of the compound.[3][4]
A thorough understanding of the solubility of this compound is paramount for its effective use. Inadequate dissolution can lead to inaccurate concentration calculations, incomplete reactions, and challenges in purification, ultimately compromising the yield and purity of the final peptide. This guide aims to provide a detailed understanding of its solubility to mitigate these risks.
Physicochemical Properties Influencing Solubility
The solubility of this compound is a function of its molecular structure, including the contributions of the Boc group, the histidine backbone, the Dnp protecting group, and the incorporated isopropanol molecule.
-
The Dinitrophenyl (Dnp) Group: The Dnp group is a strong electron-withdrawing group, which significantly impacts the molecule's polarity.[5] This group's aromatic nature and nitro substituents contribute to its relatively low polarity, influencing its solubility in organic solvents.
-
The Boc Protecting Group: The bulky tert-butyl group of the Boc moiety adds a significant non-polar character to the molecule, generally increasing its solubility in less polar organic solvents.
-
The Histidine Core: The inherent polarity of the amino acid backbone and the imidazole ring of histidine contributes to its solubility in more polar solvents.
-
Isopropanol Solvate: The presence of isopropanol in the crystal lattice can affect the intermolecular forces within the solid state, which in turn can influence the energy required for dissolution. Isopropanol itself is a polar protic solvent.[6]
The interplay of these structural features results in a molecule with moderate overall polarity, predicting good solubility in a range of polar aprotic solvents commonly used in peptide synthesis.
Solubility Profile of this compound
Based on available data from chemical suppliers and scientific literature, the solubility of this compound has been characterized in several common organic solvents.
| Solvent | Chemical Class | Qualitative Solubility | Semi-Quantitative/Quantitative Data | Citation(s) |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | "Clear soluble" at 1 mmole in 2 mL (~240 mg/mL for the IPA solvate) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ≥42.1 mg/mL | [7] |
| Chloroform (CHCl₃) | Non-polar | Soluble | Data not available | [7] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Data not available | [7] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Data not available | [7] |
| Acetone | Polar Aprotic | Soluble | Data not available | [7] |
| Water | Polar Protic | Slightly Soluble | Data not available | [7] |
Expert Insights: The high solubility in DMF is a key advantage for its application in SPPS, as DMF is a standard solvent for this technique. The observed solubility in DMSO also provides a viable alternative. The slight solubility in water is expected, given the predominantly organic and non-polar nature of the protecting groups.
Experimental Protocol for Thermodynamic Solubility Determination
To ensure accurate and reproducible results in the laboratory, a robust protocol for determining the thermodynamic (equilibrium) solubility is essential. The following shake-flask method is a gold standard in the pharmaceutical industry.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMF, analytical grade)
-
Calibrated analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a tared vial. The excess is crucial to ensure that the solution reaches saturation.
-
Record the exact weight of the compound added.
-
Add a precise volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible throughout this period.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
For more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility readings.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.
-
Inject the filtered sample (appropriately diluted if necessary) into the HPLC.
-
Determine the concentration of the saturated solution by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration determined from the HPLC analysis, expressed in units such as mg/mL or molarity.
-
Factors Affecting Experimental Solubility and Troubleshooting
Several factors can influence the observed solubility of this compound, and understanding these can aid in troubleshooting dissolution issues.
-
Solvent Quality: The purity and water content of the solvent can significantly impact solubility. For instance, aged DMF can contain dimethylamine and formic acid, which may alter its solvating properties.[8] Always use high-purity, anhydrous solvents for consistent results.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. If dissolution is slow, gentle warming and sonication can be employed, but care should be taken to avoid degradation of the compound.[8]
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often refers to the point at which a compound precipitates when added from a concentrated stock solution (e.g., in DMSO) into an aqueous buffer. Thermodynamic solubility, as described in the protocol above, represents the true equilibrium state.
-
Physical Form: The crystalline form (polymorphism) and particle size of the solid can affect the rate of dissolution, though not the equilibrium solubility.
Troubleshooting Workflow for Dissolution Issues
Caption: A logical workflow for troubleshooting incomplete dissolution of this compound.
Conclusion
This compound exhibits favorable solubility in polar aprotic solvents that are central to solid-phase peptide synthesis, particularly DMF and DMSO. A comprehensive understanding of its solubility profile, coupled with robust experimental techniques for its determination, is critical for the successful and efficient synthesis of high-quality peptides. The information and protocols presented in this guide provide researchers with the necessary tools to confidently handle this important reagent, troubleshoot potential dissolution challenges, and ultimately enhance the reliability and reproducibility of their synthetic workflows.
References
-
Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-His(DNP)-OH.
-
Sigma-Aldrich. Boc-His(Dnp)-OH isopropanol Novabiochem®.
-
ChemicalBook. BOC-HIS(DNP)-OH | 25024-53-7.
-
Aapptec Peptides. Boc-D-His(Dnp)-OH IPA [204125-02-0].
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7].
-
Sigma-Aldrich. Boc-His(Dnp)-OH isopropanol Novabiochem®.
-
ChemicalBook. N-Boc-L-Histidine CAS#: 17791-52-5.
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7].
-
MedChemExpress. N-tert-Butyloxycarbonyl-L-histidine.
-
Grokipedia. Dinitrophenyl.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Benchchem. Technical Support Center: Boc-D-His(DNP)-OH.
-
ResearchGate. Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.
-
ACS Publications. Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids.
-
Chemistry Steps. Solubility of Organic Compounds.
-
RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
-
Quora. Organic Chemistry: When would one use isopropanol as a solvent rather than water?
-
PubMed. The immunogenicity of dinitrophenyl amino acids.
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.
-
PubMed. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
-
ResearchGate. Solubility selectivity of DMF and IPA to AN and CAR.
-
Anxin Chemistry Co.,Ltd. isopropanol solubility.
-
Scientific Reports. Insight into the role of water-soluble organic solvents for the Cloud Condensation Nuclei activation of cholesterol.
-
ResearchGate. Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide.
-
AIChE Proceedings. (673d) Predicting the Solubility of Amino-Acid Mixtures with the SAFT-? Mie Group-Contribution Method.
-
ResearchGate. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
-
Wikipedia. 2,4-Dinitrophenol.
-
Sigma-Aldrich. Boc-His(Dnp)-OH ≥98.0% (TLC).
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Guide to the Orthogonal Stability of Boc-His(Dnp)-OH-IPA: A Strategic Asset in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Taming the Chameleon of Amino Acids
In the intricate world of solid-phase peptide synthesis (SPPS), histidine stands out as a uniquely challenging residue. Its imidazole side chain, with a pKa near physiological pH, is a nucleophilic and basic center that can catalyze racemization of the activated amino acid and lead to undesirable side reactions such as acylation.[1][2][3] For decades, the successful incorporation of histidine into complex peptides has hinged on the strategic selection of protecting groups.
This guide provides a deep dive into the chemical stability and strategic application of Nα-tert-butyloxycarbonyl-Nim-(2,4-dinitrophenyl)-L-histidine, commonly supplied as its isopropanol solvate (Boc-His(Dnp)-OH-IPA). We will move beyond simple protocols to explore the mechanistic underpinnings of its stability profile, providing field-proven insights into why this reagent remains a cornerstone of the Boc/Bzl protection strategy. The core of its utility lies in a powerful orthogonality: the acid-labile Nα-Boc group and the nucleophile-labile Nim-Dnp group, a duality that offers precise control throughout the synthetic process.
Part 1: The Acidic Environment – A Test of the Imidazole Shield
The fundamental rhythm of Boc-based SPPS is the repetitive cycle of Nα-deprotection using a moderately strong acid. This step is the first and most frequent chemical challenge our protected histidine will face.
The Inherent Lability of the Boc Group
The tert-butyloxycarbonyl (Boc) group is designed for acid-mediated removal. The mechanism proceeds through protonation of the carbonyl oxygen, followed by a heterolytic cleavage that generates the highly stable tert-butyl carbocation, carbon dioxide, and the free amine.[4][5] This reaction is typically driven to completion within minutes at room temperature using reagents like trifluoroacetic acid (TFA).
Caption: Acid-catalyzed cleavage of the Nα-Boc group.
The Resilience of the Dnp Group to Acid
Herein lies the brilliance of the Boc-His(Dnp)-OH strategy. The 2,4-dinitrophenyl (Dnp) group is exceptionally stable under the acidic conditions required for Boc removal.[6][7] This stability is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups on the phenyl ring. These groups significantly reduce the electron density of the imidazole ring to which the Dnp is attached, effectively deactivating it against electrophilic attack or protonation that might otherwise lead to cleavage. The Dnp group acts as a robust shield for the imidazole side chain throughout the entire peptide chain elongation process.
| Protecting Group | Reagent Condition | Stability | Rationale |
| Nα-Boc | 25-50% TFA in DCM, 15-30 min | Labile | Forms a stable tert-butyl carbocation intermediate.[8] |
| Nim-Dnp | 25-50% TFA in DCM, 15-30 min | Stable | Electron-withdrawing nitro groups deactivate the ring system.[7] |
| Nim-Dnp | Strong Acids (e.g., HF, TFMSA) | Stable | The Dnp group is also resistant to the strong acids used in final cleavage.[6] |
Experimental Protocol: Validation of Acid Stability
This protocol serves to confirm the selective deprotection of the Boc group while the Dnp group remains intact.
-
Preparation: Dissolve 10 mg of this compound in 1 mL of Dichloromethane (DCM).
-
Initial Analysis: Inject a 5 µL aliquot onto a C18 reverse-phase HPLC column to obtain a reference chromatogram of the starting material.
-
Reaction: Add 1 mL of 50% Trifluoroacetic Acid (TFA) in DCM to the solution. Allow the reaction to proceed for 30 minutes at room temperature.
-
Work-up: Evaporate the TFA and DCM under a stream of nitrogen. Re-dissolve the residue in 1 mL of 50% Acetonitrile/Water.
-
Final Analysis: Inject a 5 µL aliquot onto the HPLC.
-
Verification: Compare the chromatograms. The peak corresponding to the starting material should be completely absent, replaced by a new, more polar peak corresponding to H-His(Dnp)-OH. The presence of the Dnp group can be confirmed by UV detection at a characteristic wavelength (e.g., ~360 nm).
Part 2: The Basic & Nucleophilic Environment – A Test of the α-Amine Shield
While the Boc group is impervious to bases, the Dnp group is specifically designed to be removed by nucleophiles, often under neutral or mildly basic conditions. This orthogonality is the key to its strategic value.
The Robust Nature of the Boc Group
The Boc group, as a carbamate, is highly resistant to basic hydrolysis and a wide range of nucleophiles.[4] The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack. This ensures the Nα-terminus remains protected during Dnp group removal or any other base-labile side-chain manipulations.
The Calculated Lability of the Dnp Group
The same electron-withdrawing nitro groups that render the Dnp group stable to acid also make the phenyl ring highly electron-deficient. This activates the ring towards nucleophilic aromatic substitution. Thiolates, generated from thiols like thiophenol or 2-mercaptoethanol, are potent nucleophiles that readily attack the carbon atom bearing the imidazole substituent, leading to the cleavage of the C-N bond and liberation of the free imidazole.[9][10][11] This reaction is typically fast and clean.
| Protecting Group | Reagent Condition | Stability | Rationale |
| Nα-Boc | 1 M Thiophenol in DMF, 1-2 hours | Stable | Carbamate is resistant to nucleophilic attack. [12] |
| Nim-Dnp | 1 M Thiophenol in DMF, 1-2 hours | Labile | Electron-deficient ring is susceptible to nucleophilic aromatic substitution. [7][10] |
| Nim-Dnp | 20% Piperidine in DMF, 1 hour | Partially Labile | Piperidine is a strong enough nucleophile to cause significant cleavage. [9] |
A Critical Note for Advanced Synthesis: It has been demonstrated that the Dnp group can be partially or fully cleaved by the 20% piperidine in DMF solution commonly used for Fmoc-group removal. [9]This is a crucial consideration for scientists designing hybrid Boc/Fmoc strategies, as unintended deprotection of the histidine side chain could occur.
Experimental Protocol: Validation of Nucleophilic Lability
This protocol validates the selective removal of the Dnp group under standard thiolysis conditions.
-
Preparation: Suspend 1 g of the fully assembled peptide-resin containing a His(Dnp) residue in 10 mL of Dimethylformamide (DMF).
-
Reagent Addition: Add 2 mL of thiophenol. (Note: Some protocols include a mild base like triethylamine, but thiophenol is often sufficient). [10]3. Reaction: Shake the mixture at room temperature for 90 minutes. The solution will typically develop a deep yellow or orange color as the Dnp-thioether byproduct is formed. [7]4. Washing: Filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all colored byproducts.
-
Verification: A small sample of the resin can be cleaved (e.g., with TFA) and analyzed by HPLC-MS to confirm the mass of the peptide now corresponds to that of the peptide with a free histidine side chain.
Part 3: The Integrated Synthetic Workflow
The true value of Boc-His(Dnp)-OH is realized when its orthogonal stability is leveraged in a multi-step synthesis. The Dnp group is typically removed from the fully assembled peptide while it is still attached to the solid support, and before the final strong-acid cleavage step.
The Strategic Advantage: This workflow allows the highly colored Dnp byproducts to be washed away from the resin-bound peptide. [7]This significantly simplifies the subsequent purification of the crude peptide after cleavage, as a major chromophoric impurity has already been eliminated.
Caption: Integrated workflow for using Boc-His(Dnp)-OH in SPPS.
Conclusion
This compound is more than just a protected amino acid; it is a sophisticated chemical tool engineered for control and purity in peptide synthesis. Its stability profile is a case study in orthogonal protection strategy:
-
Under Acidic Conditions: The Nα-Boc group is selectively and cleanly removed, while the Nim-Dnp group remains steadfast, reliably protecting the imidazole side chain from side reactions during peptide elongation.
-
Under Basic/Nucleophilic Conditions: The Nα-Boc group remains intact, while the Nim-Dnp group is efficiently cleaved by thiolysis, allowing for its removal at a strategic point before final cleavage.
This predictable and reliable behavior empowers researchers to tackle the synthesis of complex, histidine-containing peptides with a high degree of confidence, minimizing side reactions and simplifying final purification. Understanding the causality behind its stability is paramount to leveraging its full potential in the development of next-generation peptide therapeutics and research tools.
References
-
Garay, H., et al. (1995). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions. Biotecnología Aplicada. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Aapptec Peptides. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]
-
Chhabra, S. R., et al. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Weizmann Institute of Science. (n.d.). A new route to polyamino acids containing histidine. Weizmann Institute of Science. [Link]
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- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
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- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
Navigating the Labyrinth of Histidine Protection: A Technical Guide to Boc-Protected Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine, a seemingly simple amino acid, presents a unique and formidable set of challenges in solid-phase peptide synthesis (SPPS). Its imidazole side chain, a hub of nucleophilicity and a catalyst for racemization, necessitates a robust protection strategy to ensure the fidelity of the final peptide product. This guide provides an in-depth technical exploration of Boc-protected histidine derivatives, offering a critical analysis of their features, applications, and the comparative landscape of alternative protective groups. We will delve into the mechanistic underpinnings of common side reactions, provide field-proven insights into experimental choices, and equip the modern peptide chemist with the knowledge to navigate the complexities of histidine incorporation with confidence and precision.
The Histidine Conundrum: Why Protection is Non-Negotiable
The imidazole ring of histidine, with a pKa of approximately 6.0, exists in a delicate equilibrium between its protonated and neutral forms under physiological conditions.[1] This unique characteristic, while crucial for the biological function of many peptides and proteins, is the root of significant complications in the iterative process of SPPS.
Two primary challenges dominate the landscape of histidine chemistry in peptide synthesis:
-
Racemization: Histidine is notoriously susceptible to epimerization during the activation step of peptide coupling.[2][3][4] The lone pair of electrons on the unprotonated Nπ-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[4] This leads to the formation of a transient, achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the biological activity and purity of the target peptide.[2][4]
-
Side Chain Reactions: The nucleophilic nature of the imidazole ring makes it a target for unwanted reactions.[5] During coupling, the unprotected imidazole can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a transient acyl-imidazole species.[6][7] While this intermediate is typically reactive enough to be cleaved in the subsequent coupling step, it effectively scavenges the activated amino acid, necessitating the use of excess reagents to drive the desired peptide bond formation to completion.[6][7]
To circumvent these issues, the protection of the histidine imidazole side chain is an indispensable element of any successful peptide synthesis strategy.
The Boc Strategy for Histidine: A Double-Edged Sword
In the realm of Boc-based SPPS, the tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino function.[8][] A logical extension of this strategy is the use of a Boc group for the protection of the histidine side chain, leading to the commercially available derivative, Boc-His(Boc)-OH .
Key Features and Advantages of Boc-His(Boc)-OH
The primary advantage of employing Boc-His(Boc)-OH lies in its ability to significantly suppress racemization.[2][10] By protecting both the Nτ and Nπ positions of the imidazole ring (though predominantly the Nτ), the intramolecular base catalysis mechanism responsible for epimerization is effectively mitigated.[2] This leads to higher enantiomeric purity in the final peptide, a critical factor for therapeutic applications.[10]
Limitations and Considerations
The principal drawback of the Boc-His(Boc)-OH derivative is the lability of the side-chain Boc group. It is removed under the same acidic conditions used to cleave the Nα-Boc group (typically 50% TFA in DCM) during each cycle of the synthesis.[6][8] This renders the imidazole side chain unprotected for the subsequent coupling step, reintroducing the risk of side reactions. Consequently, Boc-His(Boc)-OH is most suitable for:
-
The synthesis of short peptides.[6]
-
The introduction of a histidine residue near the N-terminus of a peptide sequence.[6]
A Comparative Arsenal: Alternative Protecting Groups for Boc-SPPS
To address the limitations of the Boc side-chain protection, a diverse array of alternative protecting groups has been developed, each with a unique profile of stability, cleavage conditions, and efficacy in suppressing side reactions.
The Dinitrophenyl (Dnp) Group: A Robust Workhorse
The 2,4-dinitrophenyl (Dnp) group is a widely utilized protecting group for the imidazole side chain of histidine in Boc chemistry.[11]
-
Advantages: The Dnp group is highly stable to the acidic conditions of Boc deprotection and the final HF or TFMSA cleavage from the resin.[6] This stability makes it an excellent choice for the synthesis of long and complex peptides.[6] It effectively prevents side-chain acylation.
-
Disadvantages: The removal of the Dnp group requires a separate, dedicated step involving thiolysis, typically with thiophenol and a base like triethylamine in DMF.[11] This additional step adds complexity to the synthesis workflow.
Experimental Protocol: Deprotection of His(Dnp)[11]
-
Suspend the peptide-resin in DMF (10 mL per gram of resin).
-
Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin).
-
Shake the mixture at room temperature for 90 minutes.
-
Filter the resin and wash sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
The Tosyl (Tos) Group: A Balance of Lability and Protection
The tosyl (p-toluenesulfonyl) group offers a moderate level of stability.
-
Advantages: The Tos group provides adequate protection against side-chain acylation.
-
Disadvantages: A significant drawback of the Tos group is its lability towards nucleophiles, including the HOBt that is often used as a coupling additive.[6] This can lead to premature deprotection and potential side reactions, such as glycine insertion through an Nim-Nα transfer mechanism.[6] Therefore, its application is generally limited to the synthesis of shorter peptides or for histidine residues near the N-terminus.[6]
The Benzyloxymethyl (Bom) Group: The Gold Standard for Racemization Suppression
The benzyloxymethyl (Bom) group is recognized for its exceptional ability to suppress racemization.[6]
-
Advantages: By attaching to the Nτ-nitrogen, the Bom group effectively prevents the intramolecular base catalysis that leads to epimerization.[6] This makes it an invaluable tool when the enantiomeric purity of a histidine-containing peptide is of paramount importance.[6]
-
Disadvantages: The synthesis of Boc-His(Bom)-OH is more complex and costly compared to other derivatives.[6] Furthermore, the cleavage of the Bom group can release formaldehyde as a byproduct, necessitating the use of scavengers in the cleavage cocktail.
Summary of Key Features and Strategic Selection
The choice of a protecting group for the histidine side chain is a critical decision that must be tailored to the specific demands of the peptide sequence and the overall synthetic strategy.
| Protecting Group | Key Advantages | Key Disadvantages | Recommended Applications |
| Boc | Significantly reduces racemization during coupling.[2][10] | Labile to Nα-Boc deprotection conditions.[6] | Short peptides; Histidine near the N-terminus.[6] |
| Dnp | High stability to acidolysis; suitable for long peptides.[6][11] | Requires a separate thiolysis deprotection step.[11] | Synthesis of long and complex peptides. |
| Tos | Provides adequate protection against acylation. | Labile to nucleophiles like HOBt.[6] | Short peptides; Histidine near the N-terminus.[6] |
| Bom | Excellent suppression of racemization.[6] | Higher cost; formaldehyde release upon cleavage.[6] | Peptides where enantiomeric purity is critical. |
Visualizing the Chemical Landscape
To better understand the chemical principles at play, the following diagrams illustrate the structures of the discussed histidine derivatives and the mechanism of racemization.
Figure 1: Common Boc-protected histidine derivatives for SPPS.
Figure 2: Mechanism of histidine racemization via enolization.
Conclusion and Future Perspectives
The successful incorporation of histidine into synthetic peptides is a testament to the power of strategic protecting group chemistry. While Boc-His(Boc)-OH offers a valuable tool for minimizing racemization, its utility is context-dependent. A thorough understanding of the advantages and limitations of alternative protecting groups such as Dnp, Tos, and Bom is essential for the modern peptide chemist. The choice of protection strategy should be a deliberate one, informed by the length of the peptide, the position of the histidine residue, and the ultimate purity requirements of the final product. As the demand for complex, therapeutically relevant peptides continues to grow, the development of novel, highly efficient, and orthogonal protecting groups for histidine will remain a vibrant and critical area of research in the field of peptide science.
References
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- Benchchem. (n.d.). Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols.
- RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
- Bachem Products. (n.d.). Boc-His(3-Bom)-OH.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
- Benchchem. (n.d.). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
- MedchemExpress.com. (n.d.). Boc-His(Boc)-OH (N,N'-Di-tert-butoxycarbonyl-L-histidine).
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- NIH. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
- ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wikipedia. (n.d.). Histidine.
- NCBI Bookshelf - NIH. (2023, July 30). Biochemistry, Histidine.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
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- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
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- 8. chempep.com [chempep.com]
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- 11. peptide.com [peptide.com]
Introduction to side-chain protection for histidine in peptide synthesis
Initiating Data Collection
I'm starting by strategically using Google to find information on histidine side-chain protection in peptide synthesis. I'm focusing on challenges, typical protecting groups, and the detailed chemistry of putting them on and taking them off. This initial research phase will set the groundwork for a deeper understanding.
Deepening Research & Planning
I'm now diving deeper into the nuances. I'm moving beyond just collecting data to synthesizing it. I'm focusing on crafting a narrative structure for the guide, thinking about how to explain the chemistry clearly. I'm also preparing to draft key sections, explaining the imidazole side chain's reactivity.
Formulating the Technical Guide
I'm now integrating the search results into a cohesive structure. I'm focusing on creating a narrative that flows logically from the problem to the solutions. I'm prioritizing the draft sections that explain the imidazole side-chain's reactivity, and I'm detailing the advantages and disadvantages of each key protecting group. I am citing all my sources. Then I will add visual aids.
Introduction: The Significance of Protected Histidine Derivatives and the Role of Solvates
Sources
- 1. shop.bachem.com [shop.bachem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH - Google Patents [patents.google.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 8. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Boc-His(Dnp)-OH-IPA in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the amino acid histidine, with its reactive imidazole side chain, this choice is particularly critical to prevent side reactions and ensure the stereochemical integrity of the final peptide. This guide provides a comprehensive technical overview of Nα-Boc-N(im)-Dnp-L-histidine isopropanol solvate (Boc-His(Dnp)-OH-IPA), a key building block in Boc-chemistry-based SPPS. We will delve into the causality behind its use, provide field-proven protocols for its incorporation and deprotection, and offer expert insights to navigate the complexities of synthesizing histidine-containing peptides.
The Challenge of Histidine in Peptide Synthesis
Histidine's imidazole side chain is a double-edged sword. Its unique acid-base properties (pKa ≈ 6.0) are often central to the biological function of peptides and proteins, participating in catalysis and receptor binding.[1][2] However, during synthesis, the nucleophilic nitrogen of the imidazole ring can lead to undesirable outcomes if left unprotected.[3][4]
Key Challenges:
-
Racemization: The imidazole nitrogen can facilitate the abstraction of the α-proton, especially during the carboxyl group activation step, leading to a loss of stereochemical purity (epimerization).[5]
-
Side Reactions: The unprotected side chain can be susceptible to alkylation or acylation, resulting in impurities that are difficult to separate from the target peptide.[6]
To mitigate these issues, a temporary protecting group is installed on the imidazole ring. The 2,4-dinitrophenyl (Dnp) group is a well-established choice within the Boc/Bzl protection strategy.[7]
Anatomy of a Specialized Reagent: this compound
To understand the utility of this reagent, it is essential to break down its components and their respective functions.
-
Boc (tert-Butyloxycarbonyl): This is the temporary protecting group for the α-amino group. Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide chain elongation without disturbing the more stable side-chain protecting groups or the peptide-resin linkage.[8]
-
His (Histidine): The core amino acid.
-
Dnp (2,4-Dinitrophenyl): This is the semi-permanent protecting group for the imidazole side chain. The electron-withdrawing nature of the two nitro groups significantly reduces the nucleophilicity of the imidazole ring, effectively preventing both racemization and side reactions.[6][7] The Dnp group is notably stable under the acidic conditions used to remove the Nα-Boc group (TFA) and the final, strong acid cleavage from the resin (e.g., HF).[9]
-
IPA (Isopropanol): This indicates the molecule is supplied as a stable solvate with isopropyl alcohol. This adduct often improves the handling characteristics and solubility of the amino acid derivative.[10][11]
dot graph "Boc_His_Dnp_OH_IPA_Structure" { layout=neato; node [shape=none, margin=0];
} caption { label: "Figure 1: Chemical Structure of Boc-His(Dnp)-OH with IPA Solvate."; font-size: 10; }
Advantages and Disadvantages
The choice of a protecting group strategy involves a trade-off between stability, ease of removal, and potential side reactions.
| Feature | Advantages | Disadvantages |
| Protection | Excellent suppression of racemization and side reactions during coupling.[7] | Requires a dedicated, orthogonal deprotection step.[6] |
| Stability | Stable to repetitive TFA treatment for Boc removal and strong acids like HF for final cleavage.[9] | The Dnp group can be partially cleaved by the piperidine used in Fmoc chemistry, making it less suitable for mixed Boc/Fmoc strategies.[12] |
| Deprotection | Cleavage via thiolysis is highly specific and orthogonal to acid-based deprotection.[13] | Thiol reagents like thiophenol have a strong, unpleasant odor and require careful handling and disposal. |
| Detection | Dnp-containing byproducts are highly colored (yellow/orange), which can aid in visually monitoring the removal process but may also stain the peptide and resin.[10] | The color can sometimes interfere with certain analytical methods if not completely washed away. |
Core Methodologies: A Practical Guide
Incorporation of Boc-His(Dnp)-OH into a Peptide Sequence
This protocol outlines the standard cycle for adding a Boc-His(Dnp)-OH residue during solid-phase peptide synthesis (SPPS).
Workflow Overview:
Step-by-Step Protocol:
-
Resin Preparation: Start with the N-terminal Boc-deprotected peptide-resin swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Nα-Boc Deprotection (if necessary): Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the terminal Boc group.[8]
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3x) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF (2x, 2 min each).
-
Wash again with DCM (3x) and DMF (3x) to remove excess base and prepare for coupling.
-
-
Amino Acid Activation: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to resin substitution) and an activating agent (e.g., HBTU/HOBt, 1.95 equivalents) in DMF. Add a base like DIEA (3-5 equivalents) to initiate the formation of the active ester. Allow pre-activation for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the washed, neutralized resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser test) indicates a free secondary amine is no longer present and the reaction is complete.
-
Final Wash: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
Removal of the Dnp Protecting Group
The Dnp group must be removed before the final cleavage of the peptide from the resin.[6][14] This is achieved through a nucleophilic aromatic substitution reaction known as thiolysis.
Step-by-Step Protocol:
-
Resin Preparation: Swell the completed peptide-resin (still containing the N-terminal Boc group) in DMF (approx. 10 mL per gram of resin).[6]
-
Thiolysis Reaction:
-
Prepare a solution containing a 20-fold molar excess of a thiol, typically thiophenol, relative to the histidine content.[14] Some protocols also include a base like triethylamine (TEA) or DIEA to facilitate the reaction.[6]
-
A common cocktail is a mixture of DMF, thiophenol, and triethylamine.[6] For example, for 1 gram of resin, use 10 mL DMF, 2 mL thiophenol, and 2 mL triethylamine.[6]
-
Add the thiolysis solution to the resin and shake the mixture at room temperature for 1-2 hours.[6][14] The solution will typically turn a deep yellow/orange color as the Dnp-thiol adduct is formed.[10]
-
-
Washing:
-
Filter the resin to remove the thiolysis solution.
-
Wash the resin extensively to remove all traces of the thiol and the colored byproducts. A typical wash sequence is: DMF (3x), DCM (3x), and Methanol (3x).[6]
-
-
Drying: Dry the resin in vacuo to a constant weight. The peptide-resin is now ready for the final N-terminal Boc deprotection and/or cleavage from the solid support.
Expert Insights and Troubleshooting
-
Why Thiophenol? Thiophenol is an effective nucleophile for cleaving the Dnp group from the imidazole nitrogen. The reaction proceeds via a Meisenheimer complex intermediate. Other thiols like 2-mercaptoethanol can also be used.[13][15]
-
Incomplete Dnp Removal: If a yellow color persists on the resin after extensive washing, the deprotection may be incomplete. A second treatment with the thiolysis cocktail is recommended.
-
Timing of Dnp Removal: It is critical to remove the Dnp group before the final strong acid cleavage (e.g., with HF or TFMSA).[6] The Dnp group is stable to these strong acids, and its presence on the final peptide would be an undesirable modification.
-
Alternative Histidine Derivatives: While Dnp is effective, other protecting groups for histidine in Boc chemistry exist, such as Tosyl (Tos) and Benzyloxymethyl (Bom). Each has its own profile of stability and deprotection conditions.[7] For instance, Boc-His(Tos)-OH is more acid-labile and may be partially cleaved during repeated TFA steps, making it better for shorter peptides.[7]
Safety and Handling
-
This compound: This compound is a light-yellow powder.[11] It is sensitive to light and should be stored in a dry, cold environment (typically 0-8°C or frozen).[9][11]
-
Thiophenol: This reagent is toxic, malodorous, and readily absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
TFA and HF: These are highly corrosive acids. Refer to institutional safety protocols for handling and disposal.
Conclusion
This compound is a robust and reliable building block for the synthesis of complex, histidine-containing peptides using Boc chemistry. Its key advantage lies in the stability of the Dnp group, which effectively prevents common side reactions associated with histidine. While its use necessitates an additional, orthogonal deprotection step via thiolysis, the reliability of this procedure makes it a preferred choice for preparing larger peptides or sequences where histidine racemization is a significant concern.[7] By understanding the chemical principles behind each component and adhering to validated protocols, researchers can confidently leverage this reagent to achieve their synthetic goals.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Jackson, G. E., & Young, N. M. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251–256. Retrieved from [Link]
-
Cárdenas, C., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Biotecnología Aplicada, 14. Retrieved from [Link]
-
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116–121. Retrieved from [Link]
-
Shaltiel, S., & Fridkin, M. (1970). Thiolysis of dinitrophenylimidazoles and its use during synthesis of histidine peptides. Biochemistry, 9(26), 5122–5127. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
University of Louisville. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Hole, D. J., & Cooper, A. J. L. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(Suppl 1), 2506S–2517S. Retrieved from [Link]
-
Saleem, F., & Soos, M. P. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Sources
- 1. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]
- 5. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. chemimpex.com [chemimpex.com]
- 12. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 13. Thiolysis of dinitrophenylimidazoles and its use during synthesis of histidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 15. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Boc-His(Dnp)-OH-IPA in Solid-Phase Peptide Synthesis
Abstract
The incorporation of histidine into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the inherent reactivity of its imidazole side chain. This reactivity can lead to undesirable side reactions, most notably racemization, which can compromise the final peptide's biological activity and structural integrity. The use of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine isopropyl alcohol complex (Boc-His(Dnp)-OH-IPA) offers a robust solution to mitigate these issues. The electron-withdrawing nature of the 2,4-dinitrophenyl (Dnp) group effectively suppresses the nucleophilicity and basicity of the imidazole ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in Boc-SPPS. It includes in-depth protocols, the chemical rationale behind experimental choices, and comparative data to ensure the successful synthesis of histidine-containing peptides.
The Challenge of Histidine in Peptide Synthesis
Histidine's unique imidazole side chain, with a pKa of approximately 6.0, allows it to act as both a proton donor and acceptor at physiological pH. However, in the context of peptide synthesis, this property is a double-edged sword. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid.[1] This intramolecular mechanism significantly elevates the risk of racemization compared to other amino acids, leading to the formation of the D-enantiomer which can drastically alter the peptide's biological function.[1][2]
Furthermore, the unprotected imidazole ring is susceptible to various side reactions, including acylation and alkylation, during the coupling and deprotection cycles of SPPS.[3][4] These side reactions can lead to the formation of complex impurities that are difficult to separate from the target peptide.[5] To circumvent these issues, protection of the imidazole side chain is imperative.
This compound: A Strategic Solution
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole side chain of histidine in Boc-based SPPS.[6] The strong electron-withdrawing properties of the two nitro groups on the phenyl ring significantly reduce the basicity and nucleophilicity of the imidazole nitrogen.[7] This suppression of reactivity is the cornerstone of its efficacy in preventing racemization and other unwanted side reactions.[6]
Boc-His(Dnp)-OH is often supplied as a stable solvate with isopropyl alcohol (IPA), enhancing its handling and storage characteristics.[8] The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc group, providing orthogonality, a crucial aspect of successful SPPS.[6][9] A separate, specific deprotection step is required to remove the Dnp group, which is typically performed prior to the final cleavage of the peptide from the resin.[10]
Comparative Advantages of the Dnp Protecting Group
The choice of a protecting group for the histidine side chain is a critical decision in the design of a peptide synthesis strategy. The following table provides a comparative overview of common histidine protecting groups used in Boc-SPPS.
| Protecting Group | Key Advantages | Key Disadvantages | Primary Application |
| Dinitrophenyl (Dnp) | Excellent suppression of racemization.[6] Stable to TFA.[9] | Requires a separate thiolysis deprotection step.[10] Can introduce color to the crude peptide.[8] | Synthesis of long or complex histidine-containing peptides where racemization is a major concern.[4] |
| Tosyl (Tos) | Removed by HOBt, which is often used in coupling reactions.[4] | Can be prematurely removed during coupling steps.[4] Potential for side reactions like Glycine insertion.[11] | Synthesis of shorter peptides or for introducing histidine near the N-terminus.[4] |
| Benzyloxymethyl (Bom) | Highly effective at preventing racemization.[1] | Higher cost. Requires strong acid for cleavage. | When minimal racemization is absolutely critical.[1] |
| tert-Butoxycarbonyl (Boc) | Convenient as it is cleaved simultaneously with the Nα-Boc group. | Not suitable for the synthesis of longer peptides where side-chain protection is needed throughout.[4] | Synthesis of short peptides. |
Experimental Protocols
The following protocols provide a detailed methodology for the handling, coupling, and deprotection of this compound in manual Boc-SPPS. These can be adapted for automated peptide synthesizers.
Handling and Storage of this compound
Proper storage is crucial for maintaining the integrity of the reagent. It is recommended to store this compound in a well-sealed container at 15-25°C, protected from light and moisture.[12] The material is typically a white to yellow or beige powder.[12]
Boc-SPPS Cycle for Incorporation of Boc-His(Dnp)-OH
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Workflow for Boc-SPPS Cycle
Caption: Standard Boc-SPPS cycle for amino acid incorporation.
Step-by-Step Protocol:
-
Resin Swelling: Swell the peptide-resin (e.g., Merrifield or MBHA resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[13]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and then Isopropanol (IPA) (2 times).[13]
-
-
Neutralization:
-
Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) followed by DMF (3-5 times) to remove excess base.
-
-
Coupling of Boc-His(Dnp)-OH:
-
Activation Reagents: The choice of coupling reagent is critical. Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[14][15] Uronium/aminium reagents like HBTU or HATU are also highly effective.[14][16]
-
Pre-activation Method (DIC/HOBt):
-
In a separate vessel, dissolve Boc-His(Dnp)-OH (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours.
-
-
In Situ Activation Method (HBTU/DIEA):
-
To the reaction vessel containing the neutralized resin, add Boc-His(Dnp)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a successful coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
Deprotection of the Dnp Group
The Dnp group must be removed before the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.[10] The most common method for Dnp removal is thiolysis.[7]
Mechanism of Dnp Deprotection via Thiolysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 8. peptide.com [peptide.com]
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- 13. chempep.com [chempep.com]
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- 15. merckmillipore.com [merckmillipore.com]
- 16. bachem.com [bachem.com]
Application Note: Optimizing the Incorporation of Boc-His(Dnp)-OH in Automated Solid-Phase Peptide Synthesis
Abstract
Histidine (His) is a crucial amino acid in many bioactive peptides, yet its incorporation during Solid-Phase Peptide Synthesis (SPPS) presents significant challenges, most notably a high propensity for racemization. The use of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine, or Boc-His(Dnp)-OH, is a well-established strategy within Boc-chemistry SPPS to mitigate this issue. The electron-withdrawing Dnp group effectively suppresses the intramolecular base catalysis responsible for racemization.[1][2][3] This application note provides an in-depth technical guide and optimized protocols for maximizing the coupling efficiency of Boc-His(Dnp)-OH in automated peptide synthesizers, addressing common challenges, and ensuring the synthesis of high-purity peptides.
Introduction: The Histidine Challenge
The imidazole side chain of histidine is unique in its ability to act as both a hydrogen bond donor and acceptor, and its pKa near physiological pH makes it a key player in many biological processes. However, during peptide synthesis, this same side chain is problematic. The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated carboxyl group.[1] This leads to the formation of a planar intermediate, which can be reprotonated non-stereoselectively, resulting in significant racemization (the incorporation of the D-isomer instead of the desired L-isomer).[1][4][5] Protecting the imidazole nitrogen is therefore critical to maintain stereochemical integrity.[1][6]
The Role and Rationale of the Dnp Protecting Group
The 2,4-dinitrophenyl (Dnp) group is an effective choice for imidazole protection in Boc-SPPS for several key reasons:
-
Racemization Suppression: As a strong electron-withdrawing group, the Dnp moiety significantly reduces the basicity and nucleophilicity of the imidazole ring, thereby preventing the intramolecular catalysis that causes racemization.[3]
-
Acid Stability: The Dnp group is stable to the repetitive treatments with moderately strong acids like trifluoroacetic acid (TFA), which are used to remove the Nα-Boc group in each cycle of the synthesis.[3][7][8]
-
Orthogonal Cleavage: The Dnp group is not removed during the final, harsh acid cleavage from the resin (e.g., with HF or TFMSA).[3][9] Instead, it is removed via nucleophilic aromatic substitution using a thiol, typically thiophenol, in a separate step prior to final cleavage.[7][9][10][11] This orthogonality is a cornerstone of a successful protecting group strategy.
Despite its advantages, the bulky and electron-withdrawing nature of the Dnp group can lead to slower coupling kinetics compared to other amino acids. Therefore, an optimized and well-monitored protocol is essential for achieving high coupling efficiency.
Optimizing Coupling Efficiency in Automated Synthesizers
Achieving >99% coupling efficiency at every step is fundamental to successful SPPS.[12][13] For a sterically hindered residue like Boc-His(Dnp)-OH, this requires careful selection of reagents and reaction conditions.
Reagent Selection
The choice of coupling reagent is critical. While carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can be used, they often require additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1][14][15] For automated synthesis, pre-activated uronium/aminium-based reagents are generally preferred for their high reactivity and reliability.
| Coupling Reagent | Class | Key Advantages & Considerations |
| HBTU / HCTU | Benzotriazole-based | Highly efficient, fast reaction times. HCTU is often considered more reactive. Standard choice for many automated synthesizers. |
| PyBOP | Phosphonium-based | Excellent for hindered couplings. Generates fewer side products compared to some carbodiimides. |
| DIC / HOBt | Carbodiimide / Additive | A classic, cost-effective combination. Requires careful control of pre-activation time to minimize side reactions.[5] |
For Boc-His(Dnp)-OH, HBTU or HCTU are highly recommended due to their robust performance and rapid kinetics, which are well-suited for the timed cycles of automated synthesizers.
Optimized Automated Coupling Protocol
This protocol assumes a standard Boc-SPPS automated synthesizer.[13] All reagent volumes are based on the resin's initial substitution level.
Workflow for a Single Boc-His(Dnp)-OH Coupling Cycle
Caption: Automated coupling workflow for Boc-His(Dnp)-OH.
Detailed Steps:
-
Resin Preparation: Ensure the peptide-resin from the previous cycle has been properly washed and neutralized to present a free N-terminal amine.
-
Amino Acid Preparation: Prepare a solution of Boc-His(Dnp)-OH (3-4 equivalents) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Gentle warming or sonication can aid dissolution, but prolonged heating should be avoided.[7]
-
Activation and Coupling:
-
Deliver the Boc-His(Dnp)-OH solution to the reaction vessel.
-
Add the activating agent, for example, HBTU (3-4 equivalents) and N,N-Diisopropylethylamine (DIEA) (6-8 equivalents).
-
Allow the coupling reaction to proceed for 60 to 120 minutes. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.
-
-
Washing: After coupling, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring (Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.
-
Troubleshooting - Double Coupling: If the ninhydrin test is positive, immediately perform a second coupling (a "double couple") by repeating steps 3 and 4 before proceeding to deprotection.[16] This is a critical step to avoid deletion sequences in the final peptide.[17]
-
Deprotection: Proceed with the standard Boc deprotection step using ~50% TFA in DCM to prepare for the next amino acid addition.[3]
Protocol for Dnp Group Removal
The Dnp group must be removed before the final cleavage of the peptide from the resin.[11] This ensures that the highly colored Dnp byproducts can be easily washed away from the resin-bound peptide.[9]
Materials:
-
Peptide-resin with N-terminal Boc group and His(Dnp) residue(s).
-
Anhydrous DMF.[10]
-
Thiophenol.
-
DIEA or Triethylamine (TEA).[11]
Procedure (Manual or Automated):
-
Swell Resin: Swell the dried peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes.[11]
-
Prepare Deprotection Solution: Prepare a solution containing a 10- to 20-fold molar excess of thiophenol over the Dnp groups. A common solution is DMF containing 1M Thiophenol and 0.5M DIEA.
-
React: Add the deprotection solution to the resin and mix at room temperature for 1-2 hours.[10] The reaction mixture will typically turn a deep yellow/orange color.
-
Wash Thoroughly: Filter the resin and wash extensively with DMF until the filtrate is colorless. Follow with washes using DCM and methanol.[11][18]
-
Dry: Dry the peptide-resin under vacuum. The peptide is now ready for final cleavage (e.g., HF or TFMSA treatment).
Quality Control and Analysis
The efficiency of each coupling step, especially for critical residues like His(Dnp), should be validated. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for analyzing the crude peptide after cleavage.[12][16][17]
-
HPLC Analysis: Use a C18 reverse-phase column with a standard water/acetonitrile gradient containing 0.1% TFA.[19]
-
Interpreting Results: Look for a major peak corresponding to the mass of the target peptide. Common impurities to watch for include:
-
Deletion Sequences: A mass corresponding to the target peptide minus the mass of His (M-137.1 Da). This indicates a failed coupling.
-
Diastereomers: Racemization can sometimes be detected as a shoulder or a closely eluting peak next to the main product peak, though complete separation may require specialized chiral chromatography.
-
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Deletion Sequence Detected) | Insufficient coupling time; Inadequate reagent equivalents; Poor solubility of Boc-His(Dnp)-OH; Resin aggregation. | Increase coupling time to 120 minutes or longer; Use 4 equivalents of amino acid/coupling reagent; Ensure complete dissolution of amino acid, using NMP if needed[7]; Implement a double coupling strategy for the His residue.[16] |
| Racemization Detected | Premature deprotection of another His protecting group (e.g., Z-group); Inappropriate activator (e.g., carbodiimide without additive). | Confirm the use of a robust protecting group like Dnp; Use HBTU, HCTU, or DIC with an additive like HOBt.[1][20] |
| Incomplete Dnp Removal | Insufficient reaction time or equivalents of thiophenol. | Repeat the thiolysis step (Section 4); Ensure fresh, high-quality thiophenol is used.[10] |
| Yellow/Orange Crude Peptide | Residual Dnp-thiol adducts. | This indicates incomplete washing after Dnp removal. Ensure washing is continued until the filtrate is clear. The adducts can typically be removed during HPLC purification.[9] |
Conclusion
The successful incorporation of histidine into synthetic peptides using Boc-chemistry relies on the strategic use of side-chain protection to prevent racemization. Boc-His(Dnp)-OH is a robust and reliable derivative for this purpose. By optimizing coupling times, employing potent activating agents like HBTU, and implementing monitoring steps such as the ninhydrin test, researchers can consistently achieve high coupling efficiencies in automated synthesizers. The orthogonal cleavage of the Dnp group with thiophenol prior to final resin cleavage simplifies purification and is essential for obtaining a high-purity final product. Adherence to these detailed protocols will empower scientists to overcome the challenges associated with histidine incorporation and successfully synthesize complex, stereochemically pure peptides.
References
-
Jones, J. H., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. ([Link])
-
Bofill, J. M., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions. Biotecnología Aplicada, 14. ([Link])
-
Gong, X., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2135–2146. ([Link])
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. ([Link])
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. ([Link])
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. ([Link])
-
S. A. K. El-Fattah, et al. (2018). Epimerisation in Peptide Synthesis. Molecules, 23(8), 1867. ([Link])
-
Lynch, I., & McEvoy, E. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. ([Link])
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. ([Link])
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. ([Link])
-
AAPPTEC. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. ([Link])
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. ([Link])
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. ([Link])
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. ([Link])
-
Wang, P., et al. (2019). Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers in Chemistry, 7, 697. ([Link])
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- 11. peptide.com [peptide.com]
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- 13. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: Thiolytic Deprotection of the DNP Group from Histidine Side Chains in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the Dinitrophenyl (Dnp) Group in Peptide Chemistry
The synthesis of complex peptides is a meticulous process requiring the transient masking of reactive functional groups to ensure the correct amino acid sequence is assembled. The imidazole side chain of histidine presents a unique challenge; its basicity can catalyze racemization and other side reactions during peptide coupling[1][2]. The 2,4-dinitrophenyl (Dnp) group is a robust and widely utilized protecting group for the imidazole nitrogen of histidine, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS)[3][4].
The Dnp group's strong electron-withdrawing nature effectively suppresses the basicity and nucleophilicity of the imidazole ring, preventing undesirable side reactions such as alkylation or acylation during synthesis[1][3]. Its stability to the acidic conditions used for Nα-Boc group removal (e.g., trifluoroacetic acid, TFA) makes it an orthogonal protecting group, allowing for selective cleavage at the appropriate stage[5][6][7]. The removal of the Dnp group is a critical step, typically performed on the resin-bound peptide before the final cleavage of the peptide from the solid support[3]. This application note provides a detailed overview of the mechanism, protocols, and critical considerations for the efficient and complete deprotection of Dnp-protected histidine residues.
The Deprotection Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The cleavage of the Dnp group from the histidine imidazole ring proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to this reaction is the electronic structure of the Dnp group itself.
-
Activation: The two nitro (-NO₂) groups are powerful electron-withdrawing groups. They pull electron density away from the aromatic ring, making the carbon atom attached to the imidazole nitrogen (C1) highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A potent nucleophile, typically a thiolate anion generated from a thiol like thiophenol or 2-mercaptoethanol, attacks the electron-deficient carbon atom[4].
-
Formation of Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is stabilized by delocalization onto the electron-withdrawing nitro groups.
-
Leaving Group Departure: The complex then collapses, expelling the histidine imidazole anion as the leaving group and restoring the aromaticity of the ring. The imidazole anion is subsequently protonated by the reaction medium to yield the deprotected histidine side chain. The final products are the unprotected histidine residue on the peptide and a Dnp-thiol adduct (e.g., 2,4-dinitrophenyl thioether).
Caption: SNAr mechanism for Dnp deprotection.
Comparative Protocols and Reagent Selection
The most common reagent for Dnp removal is thiophenol due to its high nucleophilicity. Other thiols like 2-mercaptoethanol can also be used[1][8][9]. The choice of protocol may depend on the specific peptide sequence, synthesis scale, and laboratory preferences.
| Parameter | Protocol 1: Thiophenol with Base | Protocol 2: Thiophenol Concentrate |
| Primary Reagents | Thiophenol, Triethylamine (TEA) | Thiophenol |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reagent Concentration | 2 mL Thiophenol per gram of resin2 mL TEA per gram of resin[3][10] | 20% (v/v) Thiophenol in DMF[1] |
| Solvent Volume | 10 mL DMF per gram of resin[3][10] | Sufficient to swell and suspend resin |
| Reaction Time | ~90 minutes at Room Temperature[3][10] | 1-2 hours at Room Temperature |
| Key Advantage | Well-established, robust procedure. The base (TEA) ensures a high concentration of the thiophenolate anion, driving the reaction efficiently. | Simpler cocktail preparation. Effective for most standard deprotections. |
| Considerations | Requires careful handling of two volatile and odorous reagents. | May require longer reaction times or a second treatment for sterically hindered or difficult sequences. |
Detailed Experimental Protocols
Safety Precaution: Thiophenol is toxic and has an extremely unpleasant and persistent odor. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Thiophenol and Triethylamine (TEA) Method
This protocol is a widely cited and robust method for the deprotection of His(Dnp) on a solid support[3][10].
Materials:
-
His(Dnp)-containing peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Thiophenol (PhSH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Mechanical shaker
-
Sintered glass funnel for filtration
Procedure:
-
Resin Swelling: Place the dry peptide-resin (e.g., 1 gram) in a suitable reaction vessel. Add DMF (10 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation[3][10].
-
Reagent Addition: To the swollen resin suspension, add thiophenol (2 mL per gram of resin) followed by triethylamine (2 mL per gram of resin)[3][10].
-
Deprotection Reaction: Seal the vessel and shake the mixture at room temperature using a mechanical shaker for 90 minutes[3]. The solution will typically develop a deep yellow or orange color as the Dnp-thiol adduct is formed.
-
Filtration and Washing: Transfer the resin to a sintered glass funnel. Filter the reaction mixture and discard the filtrate into an appropriate waste container.
-
Wash Cycle: Wash the resin thoroughly to remove all traces of thiophenol, TEA, and the Dnp-thiol adduct. Perform the following washes, using sufficient solvent to fully suspend the resin for each wash (approx. 10 mL/g):
-
Drying: Dry the deprotected peptide-resin under vacuum to a constant weight[3][10]. The peptide is now ready for subsequent steps, such as N-terminal Boc deprotection or final cleavage from the resin.
Protocol 2: 20% Thiophenol in DMF Method
This protocol offers a simplified reagent preparation and is also highly effective[1].
Materials:
-
His(Dnp)-containing peptide-resin
-
DMF, peptide synthesis grade
-
Thiophenol (PhSH)
-
DCM
-
Methanol (MeOH) or Isopropanol
-
Mechanical shaker
-
Sintered glass funnel for filtration
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a 20% (v/v) solution of thiophenol in DMF.
-
Deprotection Reaction: Drain the swelling solvent from the resin and add the 20% thiophenol solution. Agitate the mixture at room temperature for 1-2 hours[1]. Some protocols recommend performing this treatment twice for 1 hour each to ensure complete removal[1].
-
Filtration and Washing: Filter the resin and wash extensively as described in Protocol 1, Step 5, using DMF, DCM, and MeOH/Isopropanol washes to remove all reaction byproducts[1].
-
Drying: Dry the resin under vacuum.
Caption: On-resin Dnp deprotection workflow.
Validation and Quality Control
Ensuring complete deprotection is crucial for the integrity of the final peptide. Several analytical methods can be employed.
-
Pauly's Test: A qualitative colorimetric test for the presence of a free imidazole ring in histidine (or tyrosine). A positive test (red color) after deprotection indicates successful Dnp removal.
-
HPLC and Mass Spectrometry (MS): The most definitive method. After the deprotected peptide is cleaved from the resin, it can be analyzed by LC-MS[11][12][13]. A successful deprotection will show a mass shift corresponding to the loss of the Dnp group (166.1 Da). The absence of the Dnp-protected peptide peak in the chromatogram confirms the reaction's completion[1].
-
UV-Vis Monitoring: In flow-based synthesis, the progress of the deprotection can be monitored by observing the UV absorbance of the Dnp-thiol adduct in the column effluent[14].
Potential Issues and Field-Proven Insights
-
Incomplete Deprotection: If analysis reveals incomplete removal of the Dnp group, the cause may be insufficient reagent, shortened reaction time, or steric hindrance from the surrounding peptide sequence. The most straightforward solution is to repeat the thiolysis treatment[8].
-
Unintended Cleavage with Piperidine: It has been reported that standard Fmoc-deprotection conditions (20% piperidine in DMF) can partially cleave the Dnp group[1]. This is a critical consideration in mixed Boc/Fmoc synthesis strategies, as it can lead to unintended side-chain modifications if the histidine imidazole ring becomes unprotected prematurely[1].
-
Tryptophan Modification: In peptides containing tryptophan, the released Dnp group or other electrophiles generated during cleavage can potentially modify the indole side chain. While less common with thiolytic Dnp removal compared to acid cleavage of other groups, using appropriate scavengers during final peptide cleavage is always good practice[5].
References
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols for Thiophenol-Mediated Deprotection of the Dnp Group from Histidine.
- Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195.
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Otaka, A., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.
- Vrielink, J., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Digital Discovery, 3(1), 115-124.
-
Moodle@Units. (n.d.). Solid phase peptide. Retrieved from [Link]
-
CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
- Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62.
-
National Institutes of Health (NIH). (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). The anchoring and deprotection procedures of the N-protected histidine.... Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
PubMed. (1994). Inactivation of histidine ammonia-lyase from Streptomyces griseus by dicarbonyl reagents. Retrieved from [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent.... Retrieved from [Link]
-
ResearchGate. (2010). Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
PubMed. (1998). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Retrieved from [Link]
Sources
- 1. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 2. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. almacgroup.com [almacgroup.com]
- 12. biosynth.com [biosynth.com]
- 13. ijsra.net [ijsra.net]
- 14. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Thiophenol-mediated Dnp removal protocol for Boc-His(Dnp)-OH
Application Notes and Protocols
Topic: Thiophenol-Mediated Dnp Removal Protocol for Boc-His(Dnp)-OH
For: Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Thiolytic Deprotection of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine
This document provides an in-depth technical guide for the selective removal of the 2,4-dinitrophenyl (Dnp) protecting group from the imidazole side chain of histidine using thiophenol. This procedure is a cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS) and is also applicable to solution-phase synthesis, enabling the synthesis of complex peptides and histidine-containing molecules. This guide combines established protocols with mechanistic insights, analytical validation methods, and troubleshooting advice to ensure robust and reproducible outcomes.
Foundational Principles: The Strategic Role of the Dnp Group in Histidine Protection
The imidazole side chain of histidine presents a unique challenge in peptide synthesis. Its nucleophilic character makes it susceptible to undesirable side reactions, such as alkylation or acylation, during peptide chain elongation. Furthermore, the basicity of the imidazole ring can catalyze the racemization of the activated C-terminal amino acid.
The 2,4-dinitrophenyl (Dnp) group is an effective protecting group for the histidine side chain due to several key properties:
-
Stability: It is exceptionally stable to the acidic conditions required for the repeated cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA).[1]
-
Racemization Suppression: The strong electron-withdrawing nature of the two nitro groups significantly reduces the basicity and nucleophilicity of the imidazole ring, thereby minimizing the risk of racemization during coupling steps.[2]
-
Orthogonality: The Dnp group's stability to acid and lability to nucleophiles provides a robust orthogonal protection strategy, allowing for its selective removal without disturbing acid-labile groups like Boc or benzyl-based ethers.[3]
The removal of the Dnp group is achieved via thiolysis, a nucleophilic aromatic substitution (SNAr) reaction, for which thiophenol is the reagent of choice.[4]
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The cleavage of the Dnp group from the histidine imidazole ring by thiophenol proceeds through a well-established SNAr mechanism.[5][6] The process is facilitated by the electron-deficient nature of the dinitrophenyl ring, which is highly activated towards nucleophilic attack.
The key steps are as follows:
-
Nucleophile Formation: In the presence of a base (either an added base like triethylamine or the solvent DMF acting as a base), thiophenol (PhSH) is deprotonated to form the more potent thiophenolate anion (PhS⁻).
-
Nucleophilic Attack: The thiophenolate anion attacks the ipso-carbon of the dinitrophenyl ring (the carbon atom bonded to the imidazole nitrogen). This disrupts the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[6] The negative charge is delocalized effectively onto the electron-withdrawing nitro groups.[5][7]
-
Aromaticity Restoration: The intermediate collapses, expelling the imidazole ring as the leaving group and restoring the aromaticity of the phenyl ring, yielding 2,4-dinitrophenylthiophenol as a stable, colored byproduct.
Caption: Fig 1. Mechanism of Thiophenol-Mediated Dnp Removal
Experimental Protocols
Two primary protocols are presented: one for solid-phase peptide synthesis (the most common application) and one for solution-phase deprotection of the free amino acid.
This procedure is performed on the peptide-resin after chain elongation is complete but before the final cleavage from the solid support. This strategy ensures that the highly colored Dnp byproducts are easily washed away from the resin-bound peptide.[3]
Caption: Fig 2. SPPS Dnp Deprotection Workflow
Materials:
-
Boc-His(Dnp)-containing peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Thiophenol (PhSH)
-
Triethylamine (TEA) (Optional, but recommended for speed)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Suspend the peptide-resin in DMF (approx. 10-15 mL per gram of resin) and allow it to swell for 30 minutes with gentle agitation.
-
Prepare Deprotection Cocktail: In a separate flask, prepare the deprotection solution. Two common formulations are:
-
Option A (with Base): 1 M Thiophenol and 1 M TEA in DMF.
-
Option B (without Base): 20% (v/v) Thiophenol in DMF.[4]
-
Scientist's Note: The inclusion of a base like TEA generates a higher concentration of the thiophenolate nucleophile, typically accelerating the reaction. However, a 20% solution of thiophenol in DMF is often sufficient and avoids the use of an additional reagent.
-
-
Deprotection Reaction: Drain the DMF from the swollen resin. Immediately add the freshly prepared deprotection cocktail to the resin (enough to fully immerse the resin).
-
Incubation: Agitate the mixture under an inert atmosphere (to prevent oxidation of thiophenol) at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color as the Dnp byproduct is formed.[3]
-
Monitoring (Optional): To check for completion, a small sample of resin beads can be removed, washed thoroughly, and subjected to a Kaiser Test .[8][9] A negative Kaiser test (beads remain yellow) indicates the Nα-Boc group is still intact, which is expected. Confirmation of Dnp removal requires subsequent cleavage and HPLC/MS analysis. A qualitative visual cue is the cessation of color development in the solution.
-
Washing: Filter the deprotection solution from the resin. Wash the resin extensively to remove all traces of thiophenol and the colored byproducts. A recommended wash cycle is:
-
DMF (3 x 15 mL/g resin)
-
DCM (3 x 15 mL/g resin)
-
MeOH (3 x 15 mL/g resin)
-
-
Drying: Dry the deprotected peptide-resin under high vacuum to a constant weight. The resin is now ready for the final Nα-Boc deprotection and/or cleavage from the support.
This protocol is for the deprotection of the free amino acid derivative. Careful work-up is required to separate the product from the excess thiophenol and byproducts.
Materials:
-
Boc-His(Dnp)-OH
-
N,N-Dimethylformamide (DMF)
-
Thiophenol (PhSH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl) or 10% Citric Acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether and/or Hexanes for precipitation/crystallization
Procedure:
-
Dissolution: Dissolve Boc-His(Dnp)-OH (1 equivalent) in DMF (approx. 5-10 mL per gram).
-
Reagent Addition: Add thiophenol (2-3 equivalents) to the solution. Stir at room temperature.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Quenching and Extraction: a. Dilute the reaction mixture with Ethyl Acetate (approx. 10 volumes). b. Wash the organic layer with saturated NaHCO₃ solution (3 x 10 volumes) to remove excess thiophenol as its sodium salt. Safety Note: Perform in a fume hood due to the strong odor of thiophenol. c. Wash with brine (1 x 10 volumes). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: a. Filter off the drying agent. b. Concentrate the organic solvent under reduced pressure (rotary evaporation) to obtain a crude oil or solid.
-
Purification: a. The crude Boc-His-OH is often an oil.[10] It can be solidified or purified by precipitation or crystallization. b. Dissolve the crude product in a minimal amount of a polar solvent (like diethyl ether or a small amount of ethyl acetate). c. Slowly add a non-polar solvent (like hexanes or pentane) with stirring until the solution becomes cloudy. d. Allow the solution to stand, ideally at 4°C, to induce crystallization or precipitation.[11][12] e. Collect the solid product by filtration, wash with cold non-polar solvent, and dry under vacuum.
Analytical Validation: A Self-Validating System
Robust monitoring is critical to ensure complete deprotection and to avoid carrying impurities into subsequent steps.
TLC is an effective tool for monitoring the solution-phase reaction.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar organic molecules. |
| Mobile Phase (Eluent) | 10-20% Methanol in Dichloromethane (DCM) or 7:2:1 Ethyl Acetate/Hexane/Acetic Acid | This system provides good separation between the more non-polar starting material and the more polar product. |
| Visualization | 1. UV Light (254 nm) 2. Ninhydrin Stain | The Dnp group is UV active. The product, Boc-His-OH, is not. After staining with ninhydrin and heating, the Boc group can cleave, revealing the primary amine of histidine which gives a characteristic purple spot.[3] |
| Expected Result | The starting material (Boc-His(Dnp)-OH) will have a higher Rf value than the product (Boc-His-OH). The reaction is complete when the starting material spot is no longer visible. |
HPLC is the gold standard for assessing the purity of the final product after cleavage from the resin or after solution-phase work-up.
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for peptide and amino acid analysis. |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Acidic modifier to ensure good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent for reversed-phase chromatography. |
| Gradient | 5% to 65% B over 30 minutes (starting point) | A general-purpose gradient suitable for a wide range of peptides. Should be optimized for the specific product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone. 280 nm is useful for aromatic residues like His, but the disappearance of the strong Dnp absorbance (~350 nm) is the most direct indicator of reaction completion.[2] |
The Kaiser test (or ninhydrin test) is invaluable in SPPS.[8][9] It detects free primary amines. In the context of Dnp removal, it is used after the subsequent Nα-Boc removal step to confirm that the histidine's alpha-amine is now free, implying the peptide is ready for the next coupling. A positive (blue bead) result after Boc removal on a His residue that was previously Dnp-protected confirms the success of both deprotection steps.
Field-Proven Insights & Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient reaction time. 2. Degraded thiophenol (oxidized). 3. Insufficient equivalents of thiophenol. | 1. Extend reaction time to 3-4 hours. 2. Use fresh, high-purity thiophenol. 3. Increase the excess of thiophenol (up to 20-fold molar excess for SPPS).[13] 4. Repeat the deprotection step. |
| Yellow/Orange Coloration of Peptide after Cleavage | Incomplete removal of 2,4-dinitrophenylthiophenol byproduct. | Ensure thorough and extensive washing of the resin after deprotection and before cleavage. The byproduct is highly colored and can adhere to the peptide if not properly removed.[3] |
| Side Reactions on Other Residues | Thiophenol can potentially react with other sensitive functional groups, although this is rare under these conditions. For example, it could potentially reduce Met(O) if present. | This is generally not a significant issue. If suspected, analyze the final product by mass spectrometry to look for unexpected mass changes. Ensure other residues are appropriately protected. |
| Difficulty Purifying Product (Solution-Phase) | Residual thiophenol or byproducts co-eluting with the product. | Implement a more rigorous work-up. An alternative is to add a small amount of iodine to the crude organic solution to oxidize residual thiophenol to diphenyl disulfide, which is less odorous and has different chromatographic properties. Then, wash with sodium thiosulfate solution to quench excess iodine.[14] |
Safety & Handling of Thiophenol
Thiophenol is a toxic, flammable, and malodorous compound that requires strict safety protocols.
-
Handling: Always handle thiophenol in a well-ventilated chemical fume hood.[2][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and heavy-duty nitrile or butyl gloves.[1][15]
-
Toxicity: Thiophenol is toxic if inhaled, swallowed, or absorbed through the skin.[2] Severe overexposure can be fatal.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents, preferably under an inert atmosphere.[14]
-
Waste Disposal: Quench waste solutions containing thiophenol by adding household bleach (sodium hypochlorite) until the odor is gone. Dispose of the neutralized waste according to institutional guidelines.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophenol. Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Thiophenol-108-98-5.docx. Retrieved from [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Royal Society of Chemistry. (n.d.). Supplementary information - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Reddit. (2025). SPPS Kaiser Test Question. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
Garay, H. E., et al. (n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
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- 15. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Boc-His(Dnp)-OH in Bioactive Peptide Synthesis
Introduction: The Histidine Challenge in Peptide Synthesis
The synthesis of peptides containing histidine residues presents a persistent challenge for chemists. The imidazole side chain of histidine is nucleophilic and its basicity (pKa ≈ 6.0) can catalyze undesirable side reactions during peptide synthesis.[1][2] The most significant of these is the racemization of the activated histidine residue during the coupling step, which compromises the stereochemical integrity and, consequently, the biological activity of the final peptide.[1][3] Furthermore, the unprotected imidazole ring can be acylated by activated amino acids, leading to branched peptide impurities.[1][4]
To overcome these obstacles, protection of the imidazole side chain is essential. The Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine, or Boc-His(Dnp)-OH , is a cornerstone reagent in Boc-based solid-phase peptide synthesis (SPPS) specifically designed to navigate the complexities of histidine incorporation. This guide provides an in-depth exploration of the rationale, application, and protocols for using Boc-His(Dnp)-OH, tailored for researchers, chemists, and professionals in drug development.
The Strategic Advantage of the Dinitrophenyl (Dnp) Protecting Group
The efficacy of Boc-His(Dnp)-OH stems from a dual-protection strategy that leverages the distinct chemical properties of the tert-butyloxycarbonyl (Boc) and the 2,4-dinitrophenyl (Dnp) groups.
-
Nα-Boc Protection: The Boc group provides robust, temporary protection for the α-amino group. It is stable during coupling but is cleanly removed with mild to moderate acids, such as trifluoroacetic acid (TFA), which is the standard deprotection condition in Boc-SPPS.[5][6]
-
N(im)-Dnp Side-Chain Protection: The Dnp group is attached to the imidazole nitrogen, offering a unique set of advantages:
-
Suppression of Basicity: The powerful electron-withdrawing nature of the two nitro groups on the phenyl ring drastically reduces the basicity and nucleophilicity of the imidazole ring.[7] This electronic effect is the primary mechanism by which the Dnp group minimizes the risk of racemization and side-chain acylation during coupling.[1][7]
-
Orthogonal Stability: The Dnp group is completely stable to the acidic conditions (e.g., TFA, HF, TFMSA) used to remove the Nα-Boc group and other benzyl-based side-chain protecting groups.[4][8] This stability is crucial for the synthesis of longer peptides requiring numerous Boc deprotection cycles.
-
Selective Cleavage: The Dnp group is selectively removed under mild, nucleophilic conditions, typically through thiolysis with an agent like thiophenol.[9][10][11] This cleavage is performed as a discrete step on the solid support before the final, harsh acid cleavage of the peptide from the resin. This strategy allows the highly colored Dnp byproducts to be thoroughly washed away, simplifying the final purification of the crude peptide.[9][10]
-
Comparative Overview of Histidine Protecting Groups in Boc-SPPS
While several protecting groups for histidine exist in Boc chemistry, the Dnp group occupies a vital niche, particularly for the synthesis of complex peptides.
| Protecting Group | Structure Name | Key Advantages | Key Limitations |
| Dnp | Boc-His(Dnp)-OH | Excellent suppression of racemization; Stable to strong acids (TFA, HF); Orthogonal removal via thiolysis.[4][7] | Requires a separate deprotection step before final cleavage; Dnp byproducts are highly colored.[10] |
| Tos | Boc-His(Tos)-OH | Good protection. | Labile to HOBt, which is often used in coupling reactions, limiting its utility in longer syntheses.[4] |
| Bom | Boc-His(Bom)-OH | Very effective at suppressing racemization by protecting the tau-nitrogen.[4] | More difficult to prepare; requires strong acid (HF) for cleavage.[4] |
| Boc | Boc-His(Boc)-OH | Simple to use. | The side-chain Boc group is removed simultaneously with the N-terminal Boc group, limiting its use to the N-terminal position or short peptides.[4][12] |
Experimental Workflows and Protocols
The successful application of Boc-His(Dnp)-OH relies on a systematic workflow that integrates its coupling and subsequent deprotection into the standard Boc-SPPS process.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of incorporating a His(Dnp) residue and its specific on-resin deprotection step within a typical Boc-SPPS cycle.
Caption: General workflow for Boc-SPPS incorporating Boc-His(Dnp)-OH.
Protocol 1: Incorporation of Boc-His(Dnp)-OH into the Peptide Chain
This protocol describes a standard coupling reaction using HBTU as the activator. Conditions should be optimized based on the specific resin and peptide sequence.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-His(Dnp)-OH (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate vial, dissolve Boc-His(Dnp)-OH and HBTU in a minimal volume of DMF. Add DIPEA and vortex for 1-2 minutes. The solution should be added to the resin immediately.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly (3x with DMF, 3x with DCM, 3x with DMF) to remove excess reagents and byproducts.
-
Cycle Continuation: The resin is now ready for the next Nα-Boc deprotection step to continue peptide elongation.
Protocol 2: On-Resin Deprotection of the N(im)-Dnp Group
This crucial step is performed after the full peptide sequence has been assembled but before the final cleavage from the resin.[6][9]
Materials:
-
Fully assembled peptide-resin containing one or more His(Dnp) residues
-
Thiophenol (reagent grade)
-
Triethylamine (TEA) or DIPEA
-
High-purity, anhydrous DMF
-
DCM
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes in an appropriate reaction vessel.
-
Deprotection Cocktail: Prepare the deprotection solution. For each gram of resin, use 10 mL of DMF, 2 mL of thiophenol, and 2 mL of triethylamine.[9] Safety Note: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Thiolysis Reaction: Add the deprotection cocktail to the swollen resin. Seal the vessel and agitate the slurry at room temperature for 90-120 minutes.[9] The solution will typically develop a deep yellow or orange color as the Dnp-thiol adduct is formed and released.[10]
-
Filtration and Washing: Filter the resin and discard the colored supernatant. Wash the resin extensively to remove all traces of thiophenol and the Dnp byproduct. A recommended washing sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)
-
DCM (3x)
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Visual: The resin should lose its characteristic yellow color.
-
Pauly's Test: A small sample of resin beads can be tested. A positive test (red color) indicates the presence of a free imidazole ring, confirming Dnp removal.[13]
-
-
Drying: Dry the deprotected peptide-resin under vacuum to a constant weight. The resin is now ready for final cleavage.
Visualization of the Dnp Cleavage Mechanism
The deprotection reaction is a nucleophilic aromatic substitution where the thiophenolate anion attacks the electron-deficient aromatic ring of the Dnp group, cleaving it from the imidazole nitrogen.
Caption: Simplified mechanism of Dnp group removal by thiolysis.
Analytical Characterization and Troubleshooting
Rigorous analytical control is essential to ensure the integrity of the final peptide.
-
HPLC: Reverse-phase HPLC is the primary tool for assessing the purity of the crude peptide after cleavage. Incomplete Dnp deprotection would result in a significantly more hydrophobic peak corresponding to the Dnp-containing peptide, which is well-separated from the desired product.[13][14]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product. The mass difference between the His(Dnp)-containing peptide and the fully deprotected peptide is 166.1 Da, making it easy to detect incomplete deprotection.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dnp Deprotection | Insufficient reaction time; Inactive thiophenol reagent; Steric hindrance around the His residue. | Extend the thiolysis reaction time to 3-4 hours; Repeat the deprotection step with fresh reagents; Ensure adequate swelling of the resin.[15] |
| Yellow/Orange Crude Peptide | Inadequate washing after Dnp deprotection. | Ensure the extensive washing protocol (Protocol 2, Step 4) is followed meticulously to remove all soluble Dnp byproducts before final cleavage.[10] |
| Solubility Issues with Boc-His(Dnp)-OH | Poor quality or wet DMF; Low temperature. | Use high-purity, anhydrous (peptide synthesis grade) DMF; Gentle warming and sonication can aid dissolution, but avoid prolonged heating.[16] |
| Side Reaction during Final Cleavage | Dnp group was not removed prior to cleavage. | The Dnp group is stable to HF/TFMSA. If not removed, it will remain on the final peptide. The synthesis must include the on-resin thiolysis step.[6] |
Conclusion
Boc-His(Dnp)-OH remains an invaluable tool in the arsenal of the peptide chemist, particularly within the framework of Boc-SPPS. Its ability to effectively suppress racemization, coupled with its robust stability and orthogonal deprotection pathway, enables the reliable synthesis of complex, histidine-containing bioactive peptides. By implementing the structured workflows and validated protocols detailed in this guide, researchers can confidently incorporate histidine into their target sequences, minimizing impurities and maximizing the yield of the desired product. The strategic on-resin removal of the Dnp group is a key procedural advantage that simplifies downstream purification and ensures the high quality required for therapeutic and research applications.
References
-
Aapptec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]
-
Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]
-
Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Aapptec Peptides. [Link]
-
Aapptec. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
-
PubChem. (n.d.). Boc-His(Boc)-OH. National Center for Biotechnology Information. [Link]
-
Shaltiel, S., & Fridkin, M. (1970). Thiolysis of dinitrophenylimidazoles and its use during synthesis of histidine peptides. Biochemistry, 9(26), 5122-5127. [Link]
-
Jakubowski, H. (2019). A8. Reactions of Histidine. Chemistry LibreTexts. [Link]
-
Asad, M., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
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- 12. Boc-His(Boc)-OH | C16H25N3O6 | CID 7023100 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Strategic Incorporation of Boc-His(Dnp)-OH into Complex Peptide Sequences
Introduction: The Enduring Challenge of Histidine in Peptide Synthesis and the Dnp Solution
The synthesis of peptides containing histidine residues presents a persistent challenge in solid-phase peptide synthesis (SPPS).[1][2] The nucleophilic and basic nature of histidine's imidazole side chain can lead to several undesirable side reactions, most notably racemization.[2][3] The imidazole ring can act as an intramolecular base, leading to the loss of stereochemical integrity at the alpha-carbon, which can be detrimental to the peptide's biological activity.[2] To circumvent these issues, the imidazole side chain must be effectively masked with a protecting group.
Among the various protecting groups available for histidine in Boc-based SPPS, the 2,4-dinitrophenyl (Dnp) group offers a robust and reliable solution.[4][5][6] Nα-Boc-L-histidine(Dnp)-OH is a histidine derivative where the alpha-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by the Dnp group. The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring, thereby minimizing the risk of racemization and other side reactions during peptide synthesis.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Boc-His(Dnp)-OH into complex peptide sequences, covering detailed protocols, mechanistic insights, and key applications.
Chemical Properties and Rationale for Use
Boc-His(Dnp)-OH is a light yellow powder, often supplied as an isopropanol (IPA) solvate.[7][8] The key to its utility lies in the orthogonality of its protecting groups. The Nα-Boc group is readily cleaved by mild acids like trifluoroacetic acid (TFA) during the iterative cycles of SPPS, while the N(im)-Dnp group is stable under these acidic conditions.[5][7] The Dnp group is typically removed via thiolysis with a nucleophile like thiophenol before the final cleavage of the peptide from the resin.[4][7][9] This strategic protection scheme ensures the integrity of the histidine residue throughout the synthesis.
Visualizing the Key Player: The Structure of Boc-His(Dnp)-OH
Caption: Chemical structure of Nα-Boc-N(im)-Dnp-L-Histidine.
Protocols for Incorporation into Peptide Sequences
Resin Loading of the First Amino Acid
The initial amino acid is typically attached to the solid support (resin) via an ester linkage. For hydroxymethyl-functionalized resins like Wang or PAM resins, the symmetrical anhydride method is commonly employed.
Protocol 1: Resin Loading using Symmetrical Anhydride
-
Swell the resin (1 g) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the first Boc-protected amino acid (10 equivalents relative to resin loading) in dry Dichloromethane (DCM). A few drops of DMF can be added to aid dissolution.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Add a solution of N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents relative to resin loading) in dry DCM to the amino acid solution.
-
Stir the mixture at 0°C for 20 minutes, ensuring the reaction is protected from moisture.
-
Filter the pre-formed symmetrical anhydride and add it to the swollen resin.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.
Coupling of Boc-His(Dnp)-OH
Due to the steric hindrance of the Dnp group, the choice of coupling reagent is critical for achieving high coupling efficiency.[10][11] While standard carbodiimide reagents like DCC or DIC can be used, more potent activating agents are often preferred to overcome the steric challenge and minimize racemization.[12]
Table 1: Recommended Coupling Reagents and Conditions for Boc-His(Dnp)-OH
| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 1:1:2 | 2-5 min | 1-2 hours | A widely used and effective combination for most couplings. |
| HATU/DIPEA | 1:1:2 | 1-2 min | 30-60 min | Highly efficient, especially for sterically hindered amino acids.[12] |
| PyBOP/DIPEA | 1:1:2 | 2-5 min | 1-2 hours | A phosphonium-based reagent, good for preventing racemization.[12] |
| DIC/HOBt | 1:1:0 | 5-10 min | 2-4 hours | A classic and cost-effective method, but may be slower. |
Protocol 2: Standard Coupling of Boc-His(Dnp)-OH using HATU
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-His(Dnp)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the swollen peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, extend the coupling time or perform a double coupling.
-
After a negative Kaiser test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
Workflow for Incorporating Boc-His(Dnp)-OH in SPPS
Caption: General workflow for solid-phase peptide synthesis incorporating Boc-His(Dnp)-OH.
Deprotection of the Dnp Group
The removal of the Dnp group is a critical step and is performed on the solid support before the final cleavage of the peptide from the resin.[9] This is achieved through nucleophilic aromatic substitution using thiophenol.[9]
Protocol 3: Thiophenol-Mediated Deprotection of the Dnp Group
-
Swell the Dnp-protected peptide-resin in DMF (10 mL per gram of resin).
-
Prepare a deprotection solution of 20% (v/v) thiophenol in DMF. Some protocols also include an organic base like triethylamine (TEA).[4][9]
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction mixture will typically turn a deep yellow or orange color due to the formation of dinitrophenyl-thiophenol byproducts.[7]
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the deprotection is complete, filter the resin and wash it extensively with DMF (5x), DCM (5x), and Methanol (5x) to remove all traces of thiophenol and the colored byproducts.
-
Dry the resin under vacuum.
Table 2: Comparative Protocols for Dnp Deprotection
| Parameter | Protocol A | Protocol B |
| Reagents | Thiophenol | Thiophenol, Triethylamine (TEA) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reagent Concentration | 20% (v/v) Thiophenol in DMF | 2 mL Thiophenol per gram of resin, 2 mL TEA per gram of resin |
| Reaction Time | 1-2 hours | ~90 minutes[4] |
| Notes | A commonly used and effective protocol. | The addition of TEA can accelerate the reaction but may not be necessary for all sequences. |
Mechanism of Dnp Deprotection
Caption: Simplified mechanism of thiophenol-mediated Dnp deprotection.
Applications in Drug Development and Research
The incorporation of Dnp-protected histidine is not only a strategy to ensure peptide integrity but also opens avenues for specific applications, particularly in the design of quenched fluorescent substrates for studying enzyme activity.
Dnp as a Quencher in FRET Peptides
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for studying enzymatic activity and protein-protein interactions.[13][14] In a FRET peptide, a fluorophore and a quencher are incorporated into the same peptide sequence. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence.[14][15] Upon enzymatic cleavage of a specific recognition site within the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[14][15]
The Dnp group is an effective quencher for a variety of fluorophores, most commonly with 2-Aminobenzoyl (Abz) or Methoxycoumarin acetic acid (MCA).[13][16] The Abz/Dnp pair is particularly noted for its high success rate in peptide synthesis.[13][16] In such constructs, the Dnp group can be introduced via Boc-His(Dnp)-OH or by conjugating it to the primary amino group of a lysine residue.[13][16]
Troubleshooting and Best Practices
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of Boc-His(Dnp)-OH, a double coupling is recommended. Ensure that the coupling reagents are fresh and the solvents are anhydrous.
-
Racemization: While the Dnp group significantly suppresses racemization, it is still advisable to use efficient coupling reagents like HATU to minimize activation times.[12] Avoid elevated temperatures during coupling unless using microwave-assisted synthesis with optimized protocols.
-
Incomplete Dnp Deprotection: If HPLC-MS analysis shows incomplete removal of the Dnp group, extend the reaction time with thiophenol or increase the concentration of the reagent.
-
Colored Peptide: The dinitrophenyl-thiophenol byproduct is highly colored.[7] Thorough washing of the resin after Dnp deprotection is crucial to avoid discoloration of the final peptide product.
Conclusion
The strategic use of Boc-His(Dnp)-OH is a valuable tool in the arsenal of peptide chemists. It provides a robust and reliable method for introducing histidine into complex peptide sequences while minimizing the risk of racemization and other side reactions. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently utilize this important building block in their peptide synthesis endeavors, from basic research to the development of novel therapeutics and diagnostic tools.
References
- Vertex AI Search. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Retrieved January 19, 2026.
- BenchChem. (2025).
- Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 39(1), 58–62.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- CD Formulation. (n.d.). Quenched Fluorescent Peptide (FRET Peptide) Synthesis. Retrieved January 19, 2026.
- BenchChem. (2025). An Introductory Guide to the Use of Protected Histidines in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of iso-Boc-His(Dnp)-OH in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to Peptide Synthesis Utilizing Boc-D-His(dnp)-OH.
- BenchChem. (2025). Application Notes and Protocols: The Use of Boc-D-His(DNP)-OH in the Synthesis of Histidine-Rich Peptides.
- Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved January 19, 2026.
- RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved January 19, 2026.
- Eurogentec. (n.d.). FRET Peptides | Custom peptide Synthesis. Retrieved January 19, 2026.
- University of KwaZulu-Natal. (n.d.). Solid phase peptide synthesis: new resin and new protecting group.
- Bio-Synthesis. (2014, February 18). Fluorescence and Quencher FRET Peptides.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Beijing Dilun Biotechnology Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Lenetix. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026.
- Biosynth. (n.d.). Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 19, 2026.
- Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved January 19, 2026.
- QYAOBIO. (n.d.). TR-FRET Peptide. Retrieved January 19, 2026.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- JPT. (n.d.). High-Quality FRET Peptides for Research. Retrieved January 19, 2026.
- RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
- Vivo Biosciences. (n.d.). Boc-D-His(DNp)-OH·IPA. Retrieved January 19, 2026.
- BenchChem. (n.d.). Technical Support Center: Boc-D-His(DNP)-OH. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). Boc-His(Dnp)-OH = 98.0 TLC 25024-53-7. Retrieved January 19, 2026.
- Chem-Impex. (n.d.). Nα-Boc-Nim-2,4-dinitrophenyl-L-histidineisopropanol. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Retrieved January 19, 2026.
- ResearchGate. (n.d.). Peptide Rearrangement Side Reactions.
- ChemPep. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026.
- Aapptec Peptides. (n.d.).
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- PubMed. (1996).
- PubMed. (1992). Side reactions in solid phase synthesis of histidine-containing peptides.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Sigma-Aldrich. (n.d.). OH = 98.0 TLC 25024-53-7 - Boc-His(Dnp). Retrieved January 19, 2026.
- RayBiotech. (n.d.). Boc-His(Dnp)-OH. Retrieved January 19, 2026.
- Texas Biogene. (n.d.). Boc-His(Dnp)-OH - 100g. Retrieved January 19, 2026.
- ChemPep. (n.d.). Boc-His(Dnp)-OH-100g. Retrieved January 19, 2026.
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- NIH. (2025, March 8).
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Application and Protocol Guide: Strategic Use of Boc-His(Dnp)-OH-IPA in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histidine Challenge in Peptide Synthesis
The unique imidazole side chain of histidine is a frequent constituent of therapeutic peptides, contributing significantly to their biological activity through its role in proton transfer, metal ion coordination, and receptor binding. However, this same reactivity presents considerable challenges during chemical peptide synthesis. The nucleophilic and basic nature of the imidazole ring can lead to undesirable side reactions, such as acylation of the ring, and can catalyze the racemization of the activated histidine residue, thereby compromising the stereochemical integrity and purity of the final peptide product[1][2][3].
To mitigate these issues, protection of the imidazole side chain is essential. The choice of protecting group is a critical decision in the overall synthetic strategy, dictating the reaction conditions and deprotection schemes. This guide focuses on Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol solvate (Boc-His(Dnp)-OH-IPA), a key building block in Boc-based solid-phase peptide synthesis (SPPS). We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its application, and discuss its strategic advantages in the synthesis of complex therapeutic peptides.
Physicochemical Properties of this compound
Boc-His(Dnp)-OH is frequently supplied as a stable solvate with isopropyl alcohol (IPA), which enhances its handling and storage characteristics[4][5]. The 2,4-dinitrophenyl (Dnp) group is a robust, electron-withdrawing moiety that effectively masks the nucleophilicity of the imidazole ring, preventing side reactions during peptide chain elongation[1][2]. Its stability under the acidic conditions required for Nα-Boc group removal makes it an excellent choice for an orthogonal protection strategy[4][5][6][7].
| Property | Value | Source(s) |
| Synonyms | Nα-Boc-Nim-(2,4-dinitrophenyl)-L-histidine IPA | [4][8] |
| CAS Number | 25024-53-7 | [4][8][9][10] |
| Molecular Formula | C₁₇H₁₉N₅O₈ · C₃H₈O | [8][9] |
| Molecular Weight | 481.5 g/mol | [8][9] |
| Appearance | Light yellow powder | [8] |
| Melting Point | 98 - 123 °C | [8] |
| Purity | ≥98% (TLC), ≥99% (HPLC) | [8] |
| Storage Conditions | 0 - 8 °C | [8] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO | [10][11] |
Core Methodology: Boc-SPPS incorporating Boc-His(Dnp)-OH
The following section outlines the key experimental workflows for the successful incorporation of a His(Dnp) residue into a growing peptide chain using a Boc/Bzl protection strategy on a solid support.
Diagram of the Boc-SPPS Cycle
Caption: Workflow for a single Boc-SPPS cycle incorporating Boc-His(Dnp)-OH.
Protocol 1: Coupling of Boc-His(Dnp)-OH
This protocol describes the manual coupling of Boc-His(Dnp)-OH to a deprotected N-terminal amine on a solid-phase resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Anhydrous Dichloromethane (DCM, peptide synthesis grade)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain. Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group[12][13].
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes. Repeat this step. Wash the resin with DMF (3x) to remove excess base[14]. Causality Note: This step is critical to deprotonate the N-terminal ammonium salt formed during acidolytic deprotection, rendering the amine nucleophilic for the subsequent coupling reaction.
-
Coupling Activation: In a separate vessel, dissolve Boc-His(Dnp)-OH (2-4 equivalents relative to resin loading) and an equivalent amount of an activating agent (e.g., HBTU) in a minimal volume of DMF. Add DIEA (2-4 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.
-
Final Wash: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum if it is the final residue, or proceed to the next deprotection step.
Orthogonal Deprotection of the Dnp Group
A key advantage of the Dnp group is its stability to the acidic conditions used for Boc removal and final peptide cleavage from most resins (e.g., HF or TFMSA)[4][6][7][10]. It is removed via nucleophilic aromatic substitution, typically using a thiol-based reagent. This orthogonal deprotection is usually performed on the resin-bound peptide before the final cleavage step[4][15]. This strategy is highly advantageous as the intensely colored Dnp byproducts can be easily washed away from the resin, simplifying the final purification of the crude peptide[4].
Diagram of Dnp Group Removal
Caption: Orthogonal removal of the Dnp protecting group via thiolysis.
Protocol 2: On-Resin Dnp Group Removal
This protocol details the standard procedure for removing the Dnp protecting group from the histidine side chain while the peptide is still attached to the solid support.
Materials:
-
His(Dnp)-containing peptide-resin
-
Thiophenol
-
Triethylamine (TEA) or DIEA
-
Anhydrous N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes in an SPPS reaction vessel[15].
-
Deprotection Cocktail: Prepare the deprotection solution. For each gram of resin, add thiophenol (2 mL) and triethylamine (2 mL) to the DMF-swollen resin slurry[15]. Expertise Note: Thiophenol acts as the potent nucleophile that attacks the electron-deficient aromatic ring of the Dnp group, while the base (TEA) facilitates the reaction by deprotonating the thiol and neutralizing any acidic byproducts.
-
Reaction: Agitate the mixture gently using a mechanical shaker or nitrogen bubbling at room temperature for 1 to 2 hours[15][16]. Some protocols suggest longer reaction times (e.g., overnight) to ensure complete removal[12]. The reaction mixture will typically develop a deep yellow or orange color.
-
Washing: Filter the resin and wash it extensively to remove all traces of the Dnp-thiol adduct and excess reagents. A recommended washing sequence is:
-
Drying: Dry the deprotected peptide-resin under vacuum to a constant weight[15].
-
Validation: Before proceeding to final cleavage, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Dnp group (mass difference of 166 Da).
Application in Therapeutic Peptide Synthesis: The Case of GLP-1 Analogs
The synthesis of complex therapeutic peptides, such as GLP-1 receptor agonists like Liraglutide and Semaglutide, requires a meticulously planned protecting group strategy to achieve high purity and yield[17][18][19][20]. While many modern syntheses of these molecules employ Fmoc-based strategies, the principles of orthogonal side-chain protection are paramount[17][21][22][23]. The use of a robust, non-acid-labile protecting group for histidine, like Dnp in a Boc-SPPS context, exemplifies the type of orthogonal control necessary to prevent side reactions during the assembly of a long peptide chain and during subsequent modifications, such as the attachment of fatty acid moieties[2][17]. The Dnp group's stability allows for selective deprotection and modification of other residues (e.g., on a lysine side chain) without prematurely exposing the reactive histidine imidazole ring.
Troubleshooting and Field-Proven Insights
-
Incomplete Dnp Removal: If analysis shows incomplete deprotection, repeat the thiolysis treatment (Protocol 2). Ensure the use of fresh, high-quality thiophenol and anhydrous DMF.
-
Racemization: While the Dnp group significantly suppresses racemization, the risk is highest during the activation step[2][24]. Using modern coupling reagents like HATU/HOAt and minimizing pre-activation times can help preserve stereochemical integrity.
-
Piperidine Lability: It has been reported that the Dnp group can be partially cleaved under the standard conditions for Fmoc-group removal (20% piperidine in DMF)[1]. This is a critical consideration in mixed Boc/Fmoc strategies, where the unintended removal of the Dnp group could lead to side reactions[1]. Therefore, Boc-His(Dnp)-OH is most reliably used within a pure Boc/Bzl synthesis framework.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of histidine-containing therapeutic peptides using Boc-SPPS. Its dual-protection scheme provides robust masking of the reactive imidazole side chain, while the orthogonality of the Dnp group's removal offers critical flexibility in the synthesis of complex and modified peptides. By understanding the underlying chemical principles and adhering to validated protocols, researchers can leverage the unique advantages of this reagent to overcome the inherent challenges of histidine chemistry, leading to higher purity, improved yields, and greater success in the development of peptide-based therapeutics.
References
-
Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from AAPPTec. [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from AAPPTec. [Link]
- Google Patents. (n.d.). US9260474B2 - Method for solid phase synthesis of liraglutide.
-
Aapptec Peptides. (n.d.). Boc-D-His(Dnp)-OH IPA [204125-02-0]. Retrieved from AAPPTec. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from AAPPTec. [Link]
- Google Patents. (n.d.). US11066439B2 - Synthesis of liraglutide.
-
Vivo Biosciences. (n.d.). Boc-D-His(DNp)-OH·IPA. Retrieved from Vivo Biosciences. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from CEM Corporation. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega, 4(5), 8904-8911. [Link]
- Google Patents. (n.d.). EP3704143B1 - Chemo-enzymatic synthesis of liraglutide, semaglutide and GLP-1.
- Google Patents. (n.d.). WO2021130645A1 - An improved process for preparation of liraglutide.
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
- Google Patents. (n.d.). CN112625087A - Synthesis method of semaglutide.
-
Lozenson, E., Gilon, C., Salinger, Y., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Google Patents. (n.d.). CN112625087A - Dipeptide fragment derivative for synthesizing semaglutide and preparation method thereof.
-
Zhang, L., et al. (2025). Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. Diabetes. [Link]
-
Albericio, F., & Coin, I. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
WIPO Patentscope. (2024). WO/2024/159569 METHOD FOR SYNTHESIZING SEMAGLUTIDE. Retrieved from WIPO. [Link]
-
Li, Y., et al. (2024). A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression. Protein expression and purification, 219, 106477. [Link]
-
Al-Masoudi, W. A., & Al-Saadawy, A. A. (2025). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+: Experimental and Theoretical Study. Journal of the Brazilian Chemical Society. [Link]
-
Varkey, J. T. (2019). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2003, 3–22. [Link]
-
NPTEL-NOC IITM. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube. [Link]
Sources
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- 5. peptide.com [peptide.com]
- 6. Boc-His(Dnp)-OH isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
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- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
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- 18. Synthesis method of semaglutide - Eureka | Patsnap [eureka.patsnap.com]
- 19. Original Article [sciencehub.novonordisk.com]
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- 21. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. WO2021130645A1 - An improved process for preparation of liraglutide - Google Patents [patents.google.com]
- 24. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
Application Notes and Protocols for Boc-His(Dnp)-OH-IPA: A Guide to Handling, Storage, and Utilization in Peptide Synthesis
Introduction: The Strategic Importance of Boc-His(Dnp)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant challenge. The inherent nucleophilicity of its imidazole side chain can lead to undesirable side reactions, most notably racemization and side-chain acylation, which compromise the yield and stereochemical integrity of the final peptide.[1][2] Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH), often supplied as a stable isopropanol (IPA) solvate, is a critical reagent designed to circumvent these issues.
This guide provides a comprehensive overview of the best practices for handling and storing Boc-His(Dnp)-OH-IPA and detailed protocols for its application in Boc-based SPPS. The dual-protection scheme, featuring the acid-labile Boc group on the α-amine and the robust, nucleophile-labile Dnp group on the imidazole ring, offers an orthogonal strategy essential for the controlled assembly of complex peptides. The electron-withdrawing nature of the Dnp group effectively suppresses the nucleophilicity of the imidazole ring, thereby preventing side reactions and preserving the chirality of the histidine residue during coupling.[1][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Boc-His(Dnp)-OH is fundamental to its proper handling and use.
| Property | Value | Source(s) |
| Chemical Name | Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine | [4][5] |
| CAS Number | 25024-53-7 | [4][5] |
| Molecular Formula | C₁₇H₁₉N₅O₈ | [4][5] |
| Molecular Weight | 421.36 g/mol (for the free acid) | [4][5] |
| Appearance | White to yellow or beige solid/powder | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [5] |
| IPA Solvate | Often supplied as a more stable isopropanol solvate (C₁₇H₁₉N₅O₈ · xC₃H₈O) | [6] |
PART 1: Safety, Handling, and Storage Protocols
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed SDS was not available, general safety guidelines for fine chemical powders of this nature should be strictly followed. The compound is intended for research and development use only.[7]
-
Hazard Statements: Based on supplier information, this chemical may cause skin and eye irritation.[5] Handle with care.
-
Engineering Controls: All handling of the solid compound, including weighing and dissolution, should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation risk.
-
Required PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or latex gloves should be worn at all times.
-
Respiratory Protection: For handling large quantities or where ventilation is inadequate, a NIOSH-approved N95 dust mask or respirator is recommended.[4]
-
Lab Attire: A standard laboratory coat should be worn.
-
Storage Conditions: Ensuring Reagent Integrity
The stability of this compound is paramount for successful synthesis. Improper storage can lead to degradation, affecting coupling efficiency and peptide purity.
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C. [5] | Low temperatures slow down potential degradation pathways, ensuring long-term stability. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. [5] | The compound is sensitive to moisture. An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Protect from light. [5] | The dinitrophenyl group can be light-sensitive. Amber vials or storage in a dark location is crucial. |
| Form | The isopropanol (IPA) solvate is often supplied to enhance stability and ease of handling. | The solvate form can improve the crystalline structure and reduce hygroscopicity. |
Weighing and Dissolution Protocol
-
Allow the sealed container of this compound to equilibrate to room temperature before opening. This critical step prevents condensation of atmospheric moisture onto the cold powder.
-
Perform all weighing operations within a chemical fume hood.
-
Use clean, dry spatulas and weighing vessels.
-
For dissolution, add the appropriate solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to the vessel containing the weighed this compound and mix gently until fully dissolved.
PART 2: Application in Boc Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a step-by-step guide for the incorporation of a Boc-His(Dnp)-OH residue into a growing peptide chain on a solid support and the subsequent removal of the Dnp protecting group.
Workflow for Boc-His(Dnp)-OH Incorporation
Caption: Boc-SPPS workflow for incorporating a His(Dnp) residue.
Detailed Coupling Protocol (0.1 mmol scale)
This protocol outlines a standard manual procedure for coupling Boc-His(Dnp)-OH.
-
Resin Swelling: Swell the Nα-Boc deprotected peptide-resin (0.1 mmol) in Dichloromethane (DCM, ~5 mL) for 20-30 minutes in a reaction vessel. Drain the solvent.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-His(Dnp)-OH (e.g., 0.4 mmol, 4 equivalents) and a suitable coupling activator like HBTU (0.38 mmol, 3.8 equivalents) in DMF (~2 mL). Add Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts. The resin is now ready for the next Boc-deprotection step in the synthesis sequence.
The Critical Step: Dnp Group Removal
The Dnp group is stable to the acidic conditions used for Boc deprotection (TFA) and final cleavage (HF).[5] Therefore, it must be removed in a separate, orthogonal step before cleaving the peptide from the resin. This is typically achieved via thiolysis with thiophenol.[8][9] This pre-cleavage removal is advantageous as the highly colored Dnp byproducts can be easily washed away from the resin-bound peptide.
Caption: Workflow for the thiophenol-mediated deprotection of His(Dnp).
Detailed Dnp Deprotection Protocol
This protocol is based on established procedures for removing the Dnp group from the resin-bound peptide.[8][9]
-
Resin Preparation: Place the fully assembled, Nα-Boc protected peptide-resin (e.g., containing 0.1 mmol peptide) in a reaction vessel.
-
Reagent Solution: Prepare a deprotection solution. A common formulation involves suspending the peptide resin in DMF (approx. 10 mL per gram of resin).[8] To this suspension, add thiophenol and triethylamine (TEA) (approx. 2 mL of each per gram of resin).[8]
-
Causality Note: Thiophenol acts as the potent nucleophile. TEA is added to generate the more nucleophilic thiophenolate anion, accelerating the reaction which proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.
-
-
Reaction: Seal the vessel and shake the mixture at room temperature for approximately 90 minutes.[8] The solution will typically develop a deep yellow or orange color as the Dnp-thiophenol byproduct is formed.
-
Washing: Filter the resin and wash it extensively to remove all traces of thiophenol and the colored byproducts. A typical wash sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)[8]
-
-
Drying: Dry the deprotected peptide-resin under vacuum to a constant weight.[8] The peptide is now ready for final cleavage from the resin (e.g., using HF or TFMSA) and subsequent purification.
Conclusion
This compound is an indispensable tool for mitigating the risks of racemization and side-chain reactions associated with histidine in Boc-SPPS. Its strategic use, predicated on a clear understanding of its properties and the rationale behind its protection/deprotection chemistry, is key to the successful synthesis of high-purity peptides. Adherence to the stringent storage, handling, and procedural guidelines detailed in this document will empower researchers to achieve reliable and reproducible results in their drug discovery and development endeavors.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]
-
Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide GLY-HIS-ALA-LEU-GLY. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-His(Dnp)-OH IPA [204125-02-0]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
-
Applied Biosystems. (2004). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- (Reference intentionally left blank for numbering consistency)
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- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 4. Boc-His(Dnp)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
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- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Optimal Coupling of Boc-His(Dnp)-OH-IPA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth analysis of recommended coupling reagents for the sterically hindered and racemization-prone amino acid derivative, Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine isopropyl alcohol solvate (Boc-His(Dnp)-OH-IPA). Moving beyond a simple list of reagents, this document delves into the mechanistic rationale behind reagent selection, offering field-proven protocols and troubleshooting strategies. The aim is to empower researchers to achieve high coupling efficiencies while preserving the stereochemical integrity of the histidine residue, a critical factor in the synthesis of biologically active peptides.
The Unique Challenge of Boc-His(Dnp)-OH in Peptide Synthesis
The incorporation of histidine into a peptide sequence presents a unique set of challenges. The imidazole side chain's nucleophilicity can lead to side reactions, and its basicity can catalyze the racemization of the activated amino acid.[1][2] To mitigate these issues, side-chain protection is essential. The 2,4-dinitrophenyl (Dnp) group is a robust protecting group for the imidazole nitrogen of histidine.[1][3][4] It is stable under the acidic conditions used for Boc-group removal and most coupling conditions.[1][3] However, the bulky nature of both the Boc and Dnp protecting groups creates significant steric hindrance around the carboxyl group of Boc-His(Dnp)-OH, making its coupling to the growing peptide chain a kinetically challenging step.[5][6]
The primary objectives when coupling Boc-His(Dnp)-OH are:
-
Maximizing Coupling Efficiency: Ensuring the complete acylation of the N-terminal amine of the peptide chain to avoid deletion sequences.
-
Minimizing Racemization: Preserving the L-configuration of the histidine residue, which is crucial for the biological activity of the final peptide.[1][7][8]
The choice of coupling reagent is therefore a critical parameter for a successful synthesis. Modern peptide synthesis relies on in-situ activating reagents that convert the carboxylic acid into a highly reactive species, facilitating rapid and efficient amide bond formation.[9]
Comparative Analysis of Recommended Coupling Reagents
A variety of coupling reagents are available, each with its own mechanism of action and suitability for different coupling scenarios. For sterically hindered amino acids like Boc-His(Dnp)-OH, the most effective reagents are typically from the phosphonium and aminium/uronium salt families.[5][9][10]
| Coupling Reagent | Class | Activating Agent | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | O-(7-Azabenzotriazol-1-yl) | High reactivity, low racemization, effective for hindered couplings.[9][11][12] | Higher cost compared to HBTU. Can cause guanidinylation of the N-terminal amine if used in large excess.[9][12] |
| HBTU | Aminium/Uronium Salt | O-(Benzotriazol-1-yl) | Good reactivity, widely used, cost-effective.[11][12][13] | Less reactive than HATU for highly hindered couplings. Can also cause guanidinylation.[9][12] |
| PyBOP | Phosphonium Salt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium | High reactivity, does not cause guanidinylation.[9][10] | Can have moderate solution stability. Byproducts can be challenging to remove in some cases. |
| COMU | Aminium/Uronium Salt | OxymaPure-based | High reactivity comparable to HATU, safer (non-explosive byproducts), good solubility.[13] | Relatively newer, may have less literature precedent for this specific application. |
Recommendation: For the coupling of Boc-His(Dnp)-OH, HATU is the primary recommendation due to its superior reactivity and proven efficacy in minimizing racemization during challenging couplings.[9][11][12] HBTU and PyBOP are also viable alternatives, particularly when cost is a consideration.
The Mechanism of Amide Bond Formation
The general mechanism for amide bond formation using an aminium/uronium salt like HATU or HBTU involves a two-step process:
-
Activation: The coupling reagent, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), activates the carboxyl group of Boc-His(Dnp)-OH to form a highly reactive O-acylisourea intermediate. This rapidly rearranges to form an active ester (e.g., an OAt-ester for HATU or an OBt-ester for HBTU).[11][14]
-
Coupling: The N-terminal amine of the peptide-resin attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of the activating agent's byproduct (e.g., HOAt or HOBt).
Caption: A decision-making workflow for troubleshooting the coupling of Boc-His(Dnp)-OH.
Conclusion
The successful incorporation of Boc-His(Dnp)-OH into a peptide sequence is a critical step that demands careful consideration of steric hindrance and the inherent risk of racemization. The use of high-performance aminium/uronium salt coupling reagents, particularly HATU, in conjunction with a pre-activation strategy, provides a robust and reliable method for achieving high coupling efficiency while preserving stereochemical integrity. By following the detailed protocols and troubleshooting guides presented in these application notes, researchers can confidently navigate the challenges associated with this unique amino acid derivative, ultimately leading to the successful synthesis of high-quality peptides for research and drug development.
References
-
Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTEC. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Epimerisation in Peptide Synthesis. Molecules, 16(12), 10336–10352. [Link]
-
Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(7), 2844–2847. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Synpeptide. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. PMC - NIH. [Link]
-
Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions. Biotecnología Aplicada. [Link]
-
Coupling step during synthesis of peptides containing Histidine residue?. ResearchGate. [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Boc-D-His(Dnp)-OH.IPA - 25g. Texas Biogene. [Link]
-
Solid Phase Peptide Synthesis Help. Reddit. [Link]
-
Boc-D-His(Dnp)-OH.IPA - 100g. Texas Biogene. [Link]
-
Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTEC. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. file.globalso.com [file.globalso.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. youtube.com [youtube.com]
Mastering Complexity: A Guide to Boc-His(Dnp)-OH in Peptide Fragment Condensation Strategies
Introduction: The Strategic Imperative of Fragment Condensation
The synthesis of long or complex peptides represents a significant challenge in medicinal chemistry and drug development. While stepwise solid-phase peptide synthesis (SPPS) is a robust method for routine sequences, its linear nature leads to a cumulative loss of yield and an accumulation of difficult-to-remove deletion sequences, particularly for peptides exceeding 30-40 amino acids. Fragment condensation emerges as a powerful strategic alternative, wherein smaller, purified peptide segments are coupled together. This convergent approach enhances the purity of the final product and allows for a more manageable and efficient synthesis of large, complex biomolecules.
This guide delves into the strategic use of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine isopropanol solvate, Boc-His(Dnp)-OH-IPA, a cornerstone reagent for mitigating the unique challenges posed by histidine residues within sophisticated fragment condensation workflows.
The Histidine Conundrum: A Persistent Challenge in Peptide Synthesis
The imidazole side chain of histidine is a notorious source of complications in peptide synthesis. Its nucleophilic character can lead to undesirable side reactions, while its basicity significantly increases the risk of racemization at the α-carbon during coupling reactions.[1][2] Effective protection of the imidazole ring is therefore not merely recommended but essential for maintaining stereochemical integrity and achieving high purity.
The 2,4-dinitrophenyl (Dnp) group is a robust, electron-withdrawing protecting group that effectively suppresses both the nucleophilicity and basicity of the imidazole ring, thereby minimizing side reactions and significantly reducing the propensity for racemization.[1][3] Its true strategic value, however, lies in its unique deprotection chemistry, which is orthogonal to the standard acid-labile groups used in Boc-based synthesis.
Boc-His(Dnp)-OH: The Keystone for Orthogonal Fragment Strategy
The power of Boc-His(Dnp)-OH in fragment condensation lies in its chemical stability and selective removal. The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Nα-Boc group during stepwise synthesis.[3] It is also stable to the final hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) cleavage cocktails if left on the peptide.[4] This stability allows for the synthesis of a fully protected peptide fragment containing His(Dnp), which can be cleaved from a highly acid-labile resin, purified, and then used as a building block in a subsequent fragment coupling step.
The Dnp group is selectively removed under mild, nucleophilic conditions, typically using thiolysis (e.g., with thiophenol), which does not affect acid-labile or base-labile protecting groups.[5][6][7] This orthogonality is the key to its strategic application.
Workflow for Protected Peptide Fragment Synthesis
The overall strategy involves synthesizing a peptide fragment on a super acid-labile resin, allowing for cleavage of the protected fragment while leaving all side-chain protecting groups, including Dnp on histidine, intact.
Caption: Workflow for preparing a His(Dnp)-protected peptide fragment.
The Art of Condensation: Coupling and Final Deprotection
Once the purified, protected fragments are in hand, the crucial fragment condensation step can be performed. This involves the activation of the C-terminal carboxyl group of one fragment and its coupling to the N-terminal amine of another. This step is highly susceptible to racemization, making the choice of coupling reagent and conditions paramount.
Minimizing Racemization: A Comparative Look at Coupling Reagents
The risk of epimerization is highest at the C-terminal residue of the activated peptide fragment.[8] Therefore, coupling reagents and additives that form activated species less prone to racemization are strongly preferred.
| Coupling Reagent Class | Examples | Advantages in Fragment Condensation | Disadvantages & Considerations |
| Carbodiimides | DIC, DCC, EDC | Cost-effective and widely used.[8] | High risk of racemization unless used with additives. Dicyclohexylurea (DCU) byproduct from DCC is insoluble.[9] |
| Additives | HOBt, HOAt, OxymaPure | Form active esters that suppress racemization significantly.[8][10] Oxyma-based reagents are considered highly effective and "green."[6] | HOBt and HOAt have explosive properties under certain conditions. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency and low racemization.[9][11] Byproducts are generally soluble. PyAOP is particularly effective for sterically hindered couplings.[9] | More expensive than carbodiimides. Byproduct of original BOP reagent is carcinogenic.[9][11] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very rapid and efficient coupling, even for difficult sequences.[11] HATU is often considered the most effective.[11] | Can cause side reactions if used in excess. Higher cost.[6] |
Recommendation: For critical fragment condensations, the use of carbodiimides like DIC in combination with a racemization-suppressing additive such as OxymaPure is highly recommended.[6][10] For particularly challenging couplings, phosphonium or uronium salts like PyBOP or HATU provide the highest efficiency, though the stoichiometry should be carefully controlled.[6][11]
Fragment Condensation and Final Deprotection Workflow
The final phase involves coupling the fragments and then systematically removing the protecting groups to yield the target peptide.
Caption: General workflow for fragment condensation and deprotection.
Experimental Protocols
Protocol 1: Synthesis and Cleavage of a Protected Fragment Containing His(Dnp)
This protocol describes the manual synthesis of a protected peptide fragment on 2-chlorotrityl chloride resin.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 30 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Boc-AA-OH (0.6 mmol) in DCM (10 mL).
-
Add diisopropylethylamine (DIEA) (2.4 mmol, 4.0 eq).
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol (1 mL) and agitating for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Peptide Elongation (Standard Boc-SPPS Cycle): For each subsequent amino acid, including this compound:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Washes: Wash with DCM (3x), Isopropanol (2x), and DCM (3x).
-
Neutralization: Treat with 10% DIEA in DCM (2 x 2 min).
-
Washes: Wash with DCM (5x).
-
Coupling:
-
In a separate vessel, pre-activate Boc-AA-OH (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF for 10 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours. Monitor with the Kaiser test.
-
-
Washes: Wash with DMF (3x) and DCM (3x).
-
-
Protected Fragment Cleavage:
-
After the final coupling, wash the resin thoroughly with DCM and dry under vacuum.
-
Suspend the resin in a solution of acetic acid:trifluoroethanol:DCM (1:2:7 v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Purify the protected fragment by reverse-phase HPLC and lyophilize.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of two purified, protected fragments.
-
Fragment Solubilization: Dissolve the N-terminal protected fragment (with the free C-terminal carboxyl group, 1.0 eq) and the C-terminal protected fragment (with the free N-terminal amine, 1.0 eq) in a minimal amount of DMF.
-
Additive Addition: Add OxymaPure (1.2 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction vessel to 0 °C in an ice bath.
-
Coupling Activation: Add DIC (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with cold 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting fully protected peptide by HPLC or silica gel chromatography.
-
Protocol 3: Thiolytic Removal of the Dnp Group
This protocol is performed on the fully protected, full-length peptide prior to final global deprotection.[5][6][7]
-
Dissolution: Dissolve the protected peptide in DMF.
-
Thiolysis: Add thiophenol (20 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The solution will typically turn yellow/orange.[12]
-
Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Washing: Wash the precipitate thoroughly with ether to remove thiophenol and the Dnp-thiol adduct.
-
Purification: Repurify the peptide by HPLC if necessary before proceeding to the final cleavage.
Conclusion: Enabling the Synthesis of Tomorrow's Therapeutics
This compound is more than just a protected amino acid; it is a strategic tool that unlocks the full potential of fragment condensation. Its unique combination of stability to acid and lability to thiolysis provides the orthogonal handle necessary to create, purify, and couple complex peptide fragments with confidence. By mastering the principles and protocols outlined in this guide, researchers can overcome the inherent challenges of histidine chemistry and efficiently construct the long and complex peptides that are vital for advancing the frontiers of science and medicine.
References
-
Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Subirós-Funosas, L., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada.
- Advanced ChemTech.
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]
- Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
-
Mező, G., & Manea, M. (1993). Multistep Deprotection for Peptide Chemistry. International Journal of Peptide and Protein Research. [Link]
-
Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Ishihara, K., et al. (2025). Peptide Bond Formation through Fragment Condensation with Silylating Reagents. The Journal of Organic Chemistry. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 4. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to remove colored impurities after Dnp deprotection?
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A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification phase following the deprotection of 2,4-Dinitrophenyl (DNP) protecting groups. As Senior Application Scientists, we have curated this information to combine technical accuracy with practical, field-tested insights to help you navigate this common synthetic chemistry hurdle.
Section 1: Understanding the Problem - The "Why" Behind the Color
FAQ 1.1: Why does my reaction mixture turn yellow/orange after DNP deprotection?
The characteristic yellow or orange color is an inherent outcome of the DNP deprotection process. The DNP group itself is a chromophore, and upon cleavage, it is released into the reaction mixture as 2,4-dinitrophenol or a related derivative. These byproducts are highly colored and are the primary source of the observed impurities.
The most common method for DNP cleavage is thiolysis, which involves a nucleophilic aromatic substitution mechanism. A thiol, such as thiophenol or 2-mercaptoethanol, attacks the carbon atom to which the DNP group is attached, leading to the release of the protected functional group and the formation of a dinitrophenyl thioether. This thioether can then be further cleaved or remain as a colored impurity.
Section 2: Troubleshooting and Purification Strategies
The key to successfully removing these colored impurities lies in exploiting the chemical and physical differences between your desired product and the DNP-related byproducts. The primary impurity, 2,4-dinitrophenol, is acidic and highly polar. This knowledge informs the selection of an appropriate purification strategy.
FAQ 2.1: I've tried a simple aqueous workup, but the color persists. What's the next step?
While a simple water wash can remove some of the more water-soluble impurities, the DNP byproducts often have some solubility in organic solvents, leading to their persistence. A more effective approach is to use a liquid-liquid extraction with a basic aqueous solution.
Expert Insight: The phenolic proton of 2,4-dinitrophenol is acidic. By washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution (0.1-1 M), you can deprotonate the phenol to form the sodium 2,4-dinitrophenolate salt.[1] This salt is significantly more soluble in the aqueous phase than in the organic phase and can be effectively washed away.[1][2][3]
Below is a workflow for a basic liquid-liquid extraction to remove DNP impurities.
Caption: Workflow for Basic Liquid-Liquid Extraction.
FAQ 2.2: The basic extraction helped, but my product is still not pure. What other methods can I use?
If basic extraction is insufficient, or if your product has some water solubility, other purification techniques should be employed. The choice of method will depend on the properties of your target molecule.
| Purification Method | Principle | Best For | Considerations |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | A wide range of compounds. | Can be time-consuming and requires solvent optimization. |
| Recrystallization | Purification based on differences in solubility at different temperatures.[4][5][6] | Crystalline solid products. | Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble.[7] |
| Preparative HPLC | High-resolution chromatographic separation. | Complex mixtures or when high purity is essential. | Can be expensive and may require method development. |
| Scavenger Resins | Solid-supported reagents that react with and remove specific impurities. | Removing excess thiol reagents and DNP byproducts. | The appropriate scavenger resin must be selected. |
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Choose an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) based on TLC analysis of your crude product. Prepare a slurry of silica gel in the less polar solvent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to elute your product. The yellow/orange impurities should either remain at the top of the column or elute much later than your product, depending on their relative polarities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
FAQ 2.3: I am working with peptides. Are there special considerations for DNP deprotection and purification?
Yes, peptide chemistry presents unique challenges. The DNP group is often used to protect the imidazole side chain of histidine.[8] Deprotection is typically performed while the peptide is still on the solid-phase resin.[8]
Expert Insight: The standard procedure for deprotecting His(Dnp) involves treating the peptide-resin with a solution of a thiol, such as thiophenol, in a solvent like DMF, often with the addition of a base like triethylamine.[8] After the deprotection is complete, it is crucial to thoroughly wash the resin with DMF, DCM, and methanol to remove the majority of the colored impurities before cleaving the peptide from the resin.[8]
Step-by-Step Protocol for On-Resin DNP Deprotection of His(Dnp):
-
Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).[8]
-
Add thiophenol (e.g., 10-20 equivalents relative to the peptide) and a base such as triethylamine or piperidine.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash it extensively with DMF, followed by DCM and methanol, until the washings are colorless.[8]
-
Dry the resin under vacuum.[8]
Following cleavage from the resin, any remaining colored impurities can typically be removed by preparative HPLC.
Below is a diagram illustrating the on-resin deprotection and subsequent purification workflow.
Caption: Peptide DNP Deprotection and Purification Workflow.
Section 3: Proactive Measures and Best Practices
FAQ 3.1: Can I do anything during the reaction to minimize the formation of colored impurities?
While the formation of colored DNP byproducts is unavoidable, ensuring the deprotection reaction goes to completion can prevent the presence of starting material and partially deprotected intermediates in your crude product, simplifying the subsequent purification.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the progress of the deprotection reaction to ensure all the starting material has been consumed.
-
Use of Scavengers: In some contexts, particularly during acid-mediated cleavage of other protecting groups after DNP removal, scavengers are added to trap reactive cationic species that can lead to side reactions and additional impurities.[9][10] While not directly for the DNP group itself, their use in subsequent steps can maintain the overall purity of the product.
By understanding the nature of the colored impurities and applying the appropriate purification strategy, you can effectively obtain your desired product in high purity. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Biotecnología Aplicada. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
- Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.
- Celignis. Liquid-Liquid Extraction - Use in Bioprocess Development.
- Chemistry LibreTexts. (2023). Recrystallization.
- ResearchGate. (2025). The removal of dinitrochlorobenzene from industrial residuals by liquid-liquid extraction with chemical reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-His(Dnp)-OH-IPA
Welcome to the technical support center for Boc-His(Dnp)-OH-IPA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of this critical building block in their solid-phase peptide synthesis (SPPS) workflows. Here, we will explore the common causes of low coupling efficiency and provide detailed, field-proven troubleshooting strategies to enhance your synthetic outcomes.
The use of a 2,4-dinitrophenyl (Dnp) group to protect the imidazole side chain of histidine is a well-established strategy in Boc/Bzl SPPS.[1] The electron-withdrawing nature of the Dnp group effectively suppresses the basicity of the imidazole ring, which minimizes the risk of side reactions and significantly reduces racemization during the coupling of histidine residues.[1][2] However, the bulky nature of the Dnp group can also introduce steric hindrance, which may lead to challenges in achieving high coupling efficiency.[3][4]
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a weak or negative Kaiser test result after coupling Boc-His(Dnp)-OH, but subsequent steps suggest the coupling was incomplete. What could be the issue?
A1: This is a common and often perplexing issue. While a negative Kaiser test is a strong indicator of a complete reaction, it can sometimes be misleading, especially with sterically hindered amino acids.
Underlying Cause: The bulky Dnp group on the histidine side chain can sterically shield the N-terminal amine of the growing peptide chain. This might prevent the ninhydrin reagent from accessing all the unreacted amines, leading to a false negative or a weakly positive result. The coupling reaction itself might be incomplete due to this steric hindrance.[3][4]
Troubleshooting Protocol:
-
Double Couple: For sterically hindered amino acids like Boc-His(Dnp)-OH, a double coupling strategy is often recommended.[5] After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and then repeat the coupling step with a fresh solution of the activated amino acid.
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[6]
-
Choice of Activation Method: While standard carbodiimide activation (e.g., DIC/HOBt) is common, for challenging couplings, more potent activating agents can be beneficial.
| Activating Agent | Molar Equivalents (Amino Acid:Agent:Base) | Notes |
| HBTU/DIPEA | 1:1:2 | A common and effective choice for hindered couplings. |
| HATU/DIPEA | 1:1:2 | Generally more reactive than HBTU and can improve efficiency. |
| PyBOP/DIPEA | 1:1:2 | Another powerful phosphonium-based reagent suitable for difficult couplings. |
-
Confirmation with a More Sensitive Test: If you continue to suspect incomplete coupling despite a negative Kaiser test, consider using a more sensitive test like the Chloranil test.
Q2: My this compound is not fully dissolving in DMF, leading to particulate matter in my reaction. How can I resolve this?
A2: Complete dissolution of the amino acid is critical for efficient coupling. The isopropanol (IPA) solvate of Boc-His(Dnp)-OH is generally soluble in DMF, but issues can arise.[7]
Underlying Cause:
-
Solvent Quality: The quality of your DMF is paramount. Old or improperly stored DMF can accumulate impurities like dimethylamine and formic acid, which can affect its solvating properties.[8]
-
Moisture: The presence of water in your DMF can reduce the solubility of protected amino acids.
-
Concentration: Attempting to make an overly concentrated solution can lead to solubility issues.
Troubleshooting Workflow:
Caption: Systematic approach to resolving His deletion sequences.
Experimental Protocol for Difficult Couplings:
-
Resin Swelling: Ensure the resin is fully swollen before the coupling reaction. Inadequate swelling can limit the accessibility of reactive sites.
-
Pre-activation: Pre-activate the Boc-His(Dnp)-OH for 1-2 minutes before adding it to the resin. This ensures the activated species is readily available for coupling.
-
Solvent Choice: For sequences prone to aggregation, consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) as the solvent. [9]4. Temperature: While most couplings are performed at room temperature, increasing the temperature to 50°C can sometimes overcome the activation energy barrier for hindered couplings. However, this should be done with caution as it can also increase the risk of racemization. [10]
Q4: After cleaving my peptide, I notice a strong yellow or orange color in my crude product. Is this related to the Dnp group?
A4: Yes, this is directly related to the Dnp protecting group.
Explanation: The Dnp group is typically removed from the histidine side chain before the final cleavage of the peptide from the resin. This is done using a nucleophile, most commonly thiophenol. [11][12][13]The byproducts of this deprotection reaction are highly colored. [12]If the deprotection is incomplete or if the byproducts are not thoroughly washed away, they will be cleaved from the resin along with your peptide, resulting in a colored crude product.
Protocol for Dnp Group Removal:
-
Suspend Resin: After completing the peptide synthesis, suspend the peptide-resin in DMF (approximately 10 mL per gram of resin). [11]2. Add Reagents: Add thiophenol (20% v/v in DMF). [13]Some protocols also recommend the addition of a base like triethylamine (TEA) to facilitate the reaction. [11][13]3. React: Gently agitate the mixture at room temperature for 1-2 hours. [8]4. Wash Thoroughly: This is a critical step. After the reaction, drain the reagents and wash the resin extensively to remove all colored byproducts. A recommended washing sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)
-
-
Dry: Dry the resin under vacuum before proceeding to the final cleavage step.
By ensuring complete removal of the Dnp group and its byproducts before cleavage, you can significantly improve the purity and appearance of your crude peptide.
References
-
Boc-His(Dnp)-OH . RayBiotech. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . Anaspec. [Link]
-
Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups . Aapptec Peptides. [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis . Scienmag. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis . Biotage. [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents . RSC Publishing. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? . ResearchGate. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide . Acme Synthetic Chemicals. [Link]
-
cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection . Biotecnología Aplicada. [Link]
-
Boc-D-His(Dnp)-OH IPA [204125-02-0] . Aapptec Peptides. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . Anaspec. [Link]
-
Solid phase peptide synthesis help . Reddit. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . PMC. [Link]
-
Peptide Purity & Yield Optimizing in SPPS . Gyros Protein Technologies. [Link]
-
Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides | Request PDF . ResearchGate. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]
-
Boc-His(Dnp)-OH IPA [25024-53-7] . Aapptec Peptides. [Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS . CEM Corporation. [Link]
-
Boc-His(Dnp)-OH . Lenetix. [Link]
-
Coupling step during synthesis of peptides containing Histidine residue? . ResearchGate. [Link]
-
The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges . PMC - NIH. [Link]
-
Amino acids and peptides. Part 45. Development of a new Nπ-protecting group of histidine, Nπ-(1-adamantyloxymethyl)histidine, and its evaluation for peptide synthesis . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. scienmag.com [scienmag.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. BOC-HIS(DNP)-OH | 25024-53-7 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dnp Group Removal to Prevent Side Product Formation
The 2,4-dinitrophenyl (Dnp) group is a robust and widely utilized protecting group in organic synthesis, particularly for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS).[1][2] Its stability to various reaction conditions makes it a valuable tool.[3] However, the deprotection step, typically achieved through thiolysis, can present challenges that may lead to the formation of side products, incomplete reactions, or degradation of the target molecule.
This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during Dnp group removal. It is designed with full editorial control to offer in-depth, scientifically grounded advice to help you optimize your deprotection protocols, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during Dnp deprotection in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Incomplete Deprotection of the Dnp Group
You Observe: Analysis of the crude reaction mixture by TLC or LC-MS shows a significant amount of the Dnp-protected starting material remaining, even after the expected reaction time.
Probable Causes & Actionable Solutions:
-
Insufficient Thiol Reagent: The nucleophilic thiol may be stoichiometrically insufficient to drive the reaction to completion.
-
Suboptimal Reaction Time or Temperature: The reaction may be kinetically slow under the current conditions.
-
Solution: Extend the reaction time, monitoring progress periodically (e.g., every 1-2 hours). Gentle heating can also be employed, but caution is necessary to avoid degradation of sensitive substrates.[6]
-
-
Poor Reagent Solubility or Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can limit reagent access to the Dnp-protected sites.[1]
-
Solution: Ensure the peptide-resin is adequately swollen in a suitable solvent like DMF for at least 30 minutes before adding the deprotection solution.[7]
-
Experimental Protocol: Standard Dnp Deprotection of His(Dnp) on Solid-Phase Resin
-
Resin Preparation: Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for a minimum of 30 minutes.[7]
-
Deprotection Solution: Prepare a fresh solution of 20% (v/v) thiophenol in DMF.[7]
-
Reaction: Drain the DMF from the swollen resin and add the deprotection solution.
-
Agitation: Gently agitate the resin slurry at room temperature for 1-2 hours.[7]
-
Monitoring (Optional): A small sample of the resin can be cleaved to check for the completeness of deprotection by HPLC and mass spectrometry.[7]
-
Washing: Filter the resin and wash it extensively with DMF, followed by dichloromethane (DCM) and methanol to remove residual thiophenol and byproducts.[2][7]
Issue 2: Formation of Uncharacterized Side Products
You Observe: The desired product is obtained in low yield, and analytical data (e.g., LC-MS) shows the presence of significant, unidentified impurities.
Probable Causes & Actionable Solutions:
-
Side Reactions with Sensitive Residues: Other functional groups in your molecule may be susceptible to side reactions under the deprotection conditions. For example, tryptophan residues can be modified by cleavage byproducts.[3]
-
Incomplete Removal of Thiophenol and Byproducts: Thiophenol and its oxidized form, diphenyl disulfide, are non-polar and can be difficult to remove, co-eluting with the product during purification.[7]
-
Yellow Discoloration of Resin or Peptide: The 2,4-dinitrophenyl sulfide byproduct is often colored.[7]
-
Solution: Extensive washing of the resin after deprotection should remove the colored byproduct. This discoloration will also be removed during the final HPLC purification.[7]
-
Troubleshooting Workflow for Side Product Formation
Caption: A logical workflow for diagnosing and addressing the formation of side products during Dnp deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Dnp group removal by thiolysis?
The removal of the Dnp group by a thiol-containing reagent proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1] The thiol, often in the form of a more nucleophilic thiolate anion, attacks the carbon atom of the dinitrophenyl ring attached to the protected functional group. The electron-withdrawing nitro groups stabilize the resulting intermediate (a Meisenheimer complex), facilitating the departure of the deprotected amine, hydroxyl, or thiol group.
Mechanism of Dnp Removal via Thiolysis
Caption: A simplified representation of the nucleophilic aromatic substitution mechanism for Dnp group removal.
Q2: Are there alternatives to thiophenol for Dnp removal?
Yes, while thiophenol is commonly used, other reagents like 2-mercaptoethanol, thioglycolic acid, and dithiothreitol can also be employed for thiolysis.[1][8] An alternative, non-thiolysis method using 20% piperidine in DMF has also been reported, which are the same conditions used for Fmoc-deprotection in peptide synthesis.[8]
| Reagent | Advantages | Disadvantages |
| Thiophenol | Highly effective and widely used. | Strong odor, can be difficult to remove completely.[7] |
| 2-Mercaptoethanol | Milder, may be suitable for sensitive substrates.[8] | May be less reactive than thiophenol. |
| Piperidine (20% in DMF) | Dual-purpose for Fmoc removal, avoids thiols. | Can lead to side reactions if other sensitive groups are present.[8] |
Q3: Is a base required for Dnp deprotection?
The addition of a base is not always necessary but can be beneficial. A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), deprotonates the thiol to form the more nucleophilic thiolate anion, which can accelerate the reaction.[2][9]
Q4: In what order should Dnp deprotection be performed in Boc-SPPS?
The Dnp group must be removed before cleaving the peptide from the resin and prior to the removal of the N-terminal Boc group of the completed peptide.[2][4][5]
References
- BenchChem. (2025). Application Notes and Protocols: Thiolysis for Dnp Protecting Group Removal from Synthetic Peptides.
- BenchChem. (2025). Technical Support Center: Optimizing Thiophenol for Dnp Deprotection.
- Garay, H. E., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection conditions during the synthesis of the peptide GLY-HIS-ALA-LEU-GLY. Biotecnología Aplicada, 14, 193-195.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- PubMed. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. Int J Pept Protein Res, 45(2), 116-21.
- Peptide Synthesis. (n.d.). How to Optimize Peptide Synthesis?.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- AAPPTec. (n.d.). Amino Acid Sidechain Deprotection.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 9. peptide.com [peptide.com]
Solubility issues of Boc-His(Dnp)-OH-IPA in DMF and solutions
Technical Support Center: Boc-His(Dnp)-OH-IPA Solubility
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with this compound in Dimethylformamide (DMF) during peptide synthesis workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: My this compound is not dissolving in DMF. Isn't it supposed to be soluble?
A: While Boc-His(Dnp)-OH is generally considered soluble in DMF, several factors can lead to dissolution problems. The product is often supplied as an isopropanol (IPA) solvate to improve stability, which can sometimes influence the initial dissolution kinetics.[1][2] Furthermore, issues with solvent quality, ambient moisture, the specific lot of the reagent, and the dissolution technique itself can all contribute to poor solubility.[3]
Q2: What are the primary causes of poor solubility for this specific amino acid derivative?
A: The solubility of a protected amino acid is a complex interplay of its structural features and its environment.[4] Key factors include:
-
Solvent Quality: DMF is hygroscopic and can degrade over time to form basic (dimethylamine) or acidic (formic acid) impurities, which can alter its solvating properties.[3] Using high-purity, anhydrous, peptide-synthesis-grade DMF is critical.
-
The DNP Group: The 2,4-dinitrophenyl (DNP) group is a large, aromatic, and electron-withdrawing moiety.[5] While it effectively protects the histidine imidazole side chain, its bulky and somewhat hydrophobic nature can impact how the molecule interacts with DMF.
-
Zwitterionic Character: Although the Nα-Boc group reduces the basicity of the alpha-amino group, the molecule can still possess some zwitterionic character, which can favor crystal lattice formation over solvation.
-
Moisture: The presence of water in the DMF or absorbed by the lyophilized powder can significantly hinder solubility.
Q3: Can I heat the mixture to force it into solution?
A: Gentle and controlled heating can be an effective strategy to aid dissolution. However, it must be approached with caution. Prolonged exposure to high temperatures can risk thermal degradation of the Boc-His(Dnp)-OH molecule. A recommended approach is to warm the solution slightly (e.g., to 30-40°C) while using mechanical agitation like vortexing or sonication.[3]
Q4: How does the Isopropylamine (IPA) salt form affect solubility?
A: The material is often supplied as an isopropyl alcohol (isopropanol) solvate, not an isopropylamine salt.[1][2] This means molecules of isopropanol are incorporated into the crystal structure of the solid. This formulation enhances the stability and handling of the powder. While IPA is miscible with DMF, the initial breakup of this crystal structure is a key step in dissolution. In some cases, the presence of this co-crystallized solvent might slightly alter the initial dissolution rate compared to a non-solvated form.
Troubleshooting Workflow: A Step-by-Step Guide
If you are facing solubility challenges, follow this logical workflow to diagnose and resolve the issue.
Diagram: Troubleshooting Logic Flow
The following diagram outlines the decision-making process for addressing solubility issues with this compound in DMF.
Caption: Troubleshooting workflow for solubility issues.
Detailed Troubleshooting Protocols
Protocol 1: Enhanced Dissolution in DMF
This protocol details the standard procedure for dissolving this compound with mechanical and gentle thermal assistance.
Materials:
-
This compound
-
High-purity, anhydrous DMF (peptide synthesis grade)
-
Sterile, dry reaction vessel
-
Vortex mixer and/or ultrasonic bath
-
Water bath or heating block set to 40°C
Procedure:
-
Weigh the required amount of this compound and add it to the dry reaction vessel.
-
Add the calculated volume of anhydrous DMF to achieve the target concentration (e.g., 0.5 M).[3]
-
Immediately vortex the mixture vigorously for 2-3 minutes at room temperature.
-
If solids persist, place the vessel in an ultrasonic bath for 5-10 minute cycles. Visually inspect for dissolution between cycles.
-
If sonication is insufficient, transfer the vessel to a pre-heated water bath (40°C) and continue vortexing intermittently for 5-10 minutes.[3]
-
Once dissolved, allow the solution to cool to room temperature before use in your synthesis protocol. Visually inspect to ensure the solute remains in solution upon cooling.
Protocol 2: Co-Solvent Dissolution (DMF/DCM)
Dichloromethane (DCM) is an excellent solvent for many Boc-protected amino acids and can act as a powerful co-solvent with DMF to improve solubility.[3]
Materials:
-
This compound
-
High-purity, anhydrous DMF and DCM
-
Sterile, dry reaction vessel
-
Vortex mixer
Procedure:
-
Prepare a 1:1 (v/v) mixture of anhydrous DMF and anhydrous DCM.
-
Weigh the required amount of this compound and add it to the dry reaction vessel.
-
Add the calculated volume of the DMF/DCM co-solvent mixture.
-
Vortex vigorously for 2-3 minutes at room temperature. The majority of lots should dissolve readily with this method.
-
Visually inspect the solution to ensure it is clear and free of particulate matter before use.
Protocol 3: Using an Alternative Solvent (NMP)
N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF in solid-phase peptide synthesis (SPPS) and has slightly stronger solvating properties for many challenging sequences and derivatives.[3]
Materials:
-
This compound
-
High-purity, anhydrous NMP (peptide synthesis grade)
-
Sterile, dry reaction vessel
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and add it to the dry reaction vessel.
-
Add the calculated volume of anhydrous NMP.
-
Follow steps 3-6 of Protocol 1 (Enhanced Dissolution), substituting NMP for DMF. Gentle heating and sonication can also be applied to NMP solutions if necessary.
Data Summary: Solvent & Method Comparison
| Method/Solvent | Description | Expected Outcome | Causality & Rationale |
| DMF (Standard) | Direct dissolution in anhydrous DMF at room temperature with vortexing. | May be slow or incomplete for some lots. | Standard solvent for Boc-SPPS.[6] Success depends heavily on purity and absence of moisture. |
| DMF + Sonication/Heat | Application of ultrasonic energy and/or gentle heat (30-40°C).[3] | Generally effective at dissolving stubborn lots. | Provides the necessary activation energy to break up the crystal lattice and overcome intermolecular forces, promoting solvation. |
| DMF/DCM (1:1) | Use of a co-solvent system.[3] | Excellent solubility is typically observed. | DCM is less polar than DMF and is highly effective at dissolving Boc-protected compounds. The mixture provides a broader solvation profile. |
| NMP | Substitution of DMF with N-Methyl-2-pyrrolidone.[3] | High probability of success. | NMP is a more powerful polar aprotic solvent than DMF and is often used to overcome aggregation and solubility issues in peptide synthesis. |
| DMSO | Dimethyl sulfoxide as a solvent. | High solubility is expected.[7] | DMSO is a very strong polar aprotic solvent. However, its high boiling point and viscosity can complicate removal during washing steps in SPPS. It is often reserved for highly intractable cases. |
Technical Deep Dive: The Chemistry of DNP Protection
The 2,4-dinitrophenyl (DNP) group is a robust protecting group for the imidazole nitrogen of histidine in Boc-based solid-phase peptide synthesis (SPPS).[5][8]
-
Stability: The DNP group is stable to the moderately acidic conditions required for Nα-Boc deprotection (e.g., Trifluoroacetic acid/TFA in DCM). This orthogonality is crucial for the stepwise assembly of the peptide chain.[9]
-
Deprotection: Removal of the DNP group is achieved under nucleophilic conditions, typically using thiophenol in DMF, before the final cleavage of the peptide from the resin.[1][5] This strategy prevents the highly colored DNP byproducts from contaminating the final crude peptide, simplifying purification.[1]
-
Racemization Suppression: The electron-withdrawing nature of the DNP group reduces the basicity of the imidazole ring, which helps to suppress side reactions and potential racemization at the histidine residue during activation and coupling.[8]
Diagram: DNP Deprotection Workflow
Caption: Standard workflow for DNP group removal from resin-bound peptide.
References
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Available from: [Link]
- Garay, H., et al. (1997). Cleavage of the dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14(3).
-
RayBiotech. Boc-His(Dnp)-OH. Available from: [Link]
-
Grote, T. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]
-
Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
Sources
Technical Support Center: Strategies to Minimize Aggregation in Peptides Containing Boc-His(Dnp)-OH
As a Senior Application Scientist, I've frequently guided research teams through the complexities of synthesizing challenging peptides. A recurring issue is aggregation, particularly when incorporating modified amino acids like Nα-Boc-L-histidine(τ-Dnp)-OH. The 2,4-dinitrophenyl (Dnp) group, while an effective and robust protecting group for the histidine imidazole side chain in Boc-based Solid-Phase Peptide Synthesis (SPPS), can introduce complications.[1][2] Its bulky, aromatic nature, combined with the inherent properties of the growing peptide chain, can create a perfect storm for aggregation.
This guide is structured from field-proven experience to provide not just solutions, but a deep understanding of the underlying chemical principles. We will explore the causes of aggregation and present a multi-faceted approach to ensure your synthesis is successful, leading to higher purity and yield.
Troubleshooting Guide: On-Resin Aggregation Issues
This section addresses specific problems you might encounter during synthesis.
Question 1: My peptide-resin has stopped swelling after coupling Boc-His(Dnp)-OH, and subsequent coupling/deprotection steps are incomplete. What is happening and how do I fix it?
Answer:
This is a classic sign of on-resin peptide aggregation.[3] The growing peptide chains are self-associating, primarily through intermolecular hydrogen bonds, to form stable secondary structures like β-sheets.[4][5] This collapses the resin pores, making the N-terminal amine inaccessible for subsequent reactions. The result is low coupling efficiency and the appearance of deletion sequences (n-1, n-2) in your final mass spectrometry analysis.
Immediate Corrective Actions:
-
Solvent Disruption: The choice of solvent is critical. While DMF is standard, more polar, hydrogen-bond-disrupting solvents can be more effective.
-
Switch to N-Methyl-2-pyrrolidone (NMP): NMP has a greater solvating capacity than DMF and can often improve synthesis outcomes for hydrophobic peptides.[6]
-
Add DMSO: Introduce dimethyl sulfoxide (DMSO) as a co-solvent with NMP or DMF.
-
Utilize a "Magic Mixture": For severe cases, a solvent system of DCM/DMF/NMP (1:1:1) can be highly effective.[7]
-
-
Mechanical & Thermal Disruption:
-
Sonication: Gently sonicating the reaction vessel during coupling can mechanically break up aggregates.[3]
-
Elevated Temperature: Increasing the coupling temperature (e.g., to 50-60°C) can disrupt hydrogen bonds and improve reaction kinetics.[3][8] Microwave peptide synthesizers excel at this, allowing for rapid heating and shorter reaction times, which can minimize aggregation-related side reactions.[4]
-
Workflow: Initial Response to On-Resin Aggregation
Caption: Initial troubleshooting workflow for on-resin aggregation.
Question 2: I've tried changing solvents and increasing the temperature, but my "difficult sequence" containing His(Dnp) still fails. What are the next-level strategies?
Answer:
When standard methods fail, the aggregation is severe and requires modifying the peptide backbone itself or drastically altering the chemical environment.
Advanced Strategies:
-
Incorporate Structure-Disrupting Moieties (Pseudoprolines): This is one of the most powerful proactive and reactive strategies. Pseudoproline dipeptides are derivatives of Ser or Thr that are reversibly protected as an oxazolidine ring.[9][10]
-
Mechanism of Action: The oxazolidine ring introduces a "kink" into the peptide backbone, similar to a native proline residue.[11][12] This kink favors a cis-amide bond, which physically disrupts the interchain hydrogen bonding required for β-sheet formation.[10] By preventing aggregation, pseudoprolines enhance the solvation of the peptide chain, leading to dramatically improved coupling efficiency and final purity.[9][13]
-
Implementation: Instead of coupling two separate amino acids (e.g., Fmoc-Xaa-OH then Fmoc-Ser(tBu)-OH), you substitute them with a single pseudoproline dipeptide unit (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). The native Ser/Thr residue is regenerated during the final TFA cleavage.[14] It is recommended to insert a pseudoproline every 5-6 residues in an aggregation-prone sequence.[12]
-
-
Utilize Chaotropic Salts: These are salts that disrupt the structure of water, thereby weakening the hydrophobic interactions and hydrogen bonds that stabilize aggregates.[15][16]
-
Mechanism of Action: Chaotropic salts like LiCl, NaClO₄, or KSCN can be added to the coupling mixture or used in washing steps.[3][14] They interfere with the non-covalent forces holding the peptide chains together, effectively "salting-in" the peptide and making the N-terminus more accessible.
-
Implementation: Prepare a solution of the chaotropic salt (e.g., 0.8 M NaClO₄) in DMF and use this for washes before coupling, or add it directly to the coupling reaction.
-
-
Employ Backbone Protection (Dmb/Hmb Amino Acids): This strategy involves introducing a temporary protecting group onto the backbone amide nitrogen of an amino acid.
-
Mechanism of Action: Groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) are attached to the α-nitrogen of an amino acid residue.[3] This modification physically blocks the amide N-H, preventing it from participating in hydrogen bonding and thus disrupting β-sheet formation.[14]
-
Implementation: Incorporate a Dmb- or Hmb-protected amino acid (often as a dipeptide, e.g., Fmoc-Ala-(Dmb)Gly-OH) at strategic points in the sequence, typically every 6-7 residues.[3][14]
-
Table 1: Comparison of Advanced Anti-Aggregation Strategies
| Strategy | Mechanism | Best For | Implementation | Considerations |
| Pseudoproline Dipeptides | Introduces backbone "kink," disrupting β-sheets.[10][11] | Proactive insertion into known difficult sequences containing Ser/Thr. | Substitute an Xaa-Ser/Thr pair with a corresponding pseudoproline dipeptide.[14] | Requires commercially available dipeptide. Highly effective. |
| Chaotropic Salts | Disrupts H-bonding network and hydrophobic effect.[15][16] | Rescuing a failed coupling step during synthesis. | Add salts like LiCl or KSCN to coupling/wash solutions.[3][14] | Salts must be thoroughly washed out. Can be very effective. |
| Backbone Protection (Dmb/Hmb) | Blocks backbone N-H from participating in H-bonding.[3] | Sequences lacking Ser/Thr but prone to aggregation. | Incorporate a Dmb/Hmb protected residue every 6-7 amino acids.[3] | Coupling onto the Dmb/Hmb-protected residue can be sterically hindered and may require stronger coupling agents like HATU.[14] |
Frequently Asked Questions (FAQs)
Q1: What specifically about Boc-His(Dnp)-OH contributes to aggregation?
A1: Aggregation is a sequence-dependent phenomenon, but Boc-His(Dnp)-OH can contribute in several ways. The primary driver is the tendency of the growing peptide chain, especially those with hydrophobic residues, to form intermolecular β-sheets.[4][5] The Dnp group itself is a large, aromatic, and relatively nonpolar moiety that can participate in hydrophobic interactions or π-stacking with other aromatic residues, potentially stabilizing aggregates. Furthermore, in Boc-SPPS, after TFA deprotection, the N-terminal amine exists as a TFA salt. This positive charge helps reduce aggregation.[17] However, during the subsequent neutralization step required for coupling, the transient, neutral peptide-resin is highly prone to aggregation. Using in situ neutralization protocols, where the neutralization base is added along with the activated amino acid, minimizes the time the peptide spends in this vulnerable state and is highly recommended.[3][18]
Q2: Are there any special handling considerations for the Dnp group itself?
A2: Yes. The Dnp group is stable to the repeated TFA treatments used for Boc deprotection.[19] However, it must be removed before the final cleavage of the peptide from the resin. This is accomplished by nucleophilic aromatic substitution using a thiol, most commonly thiophenol, in the presence of a base in DMF.[2][20] It is crucial to perform this step before final cleavage because the byproducts of Dnp removal are highly colored (yellow/orange).[21] Removing them while the peptide is still on the resin allows these impurities to be easily washed away, greatly simplifying the final purification of the crude peptide.
Q3: Can I use Boc-His(Dnp)-OH in an Fmoc-based synthesis?
A3: It is strongly discouraged. The Dnp group, while stable to acid, is labile to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[22] Using it in an Fmoc strategy would lead to premature deprotection of the histidine side chain, leaving the nucleophilic imidazole ring free to cause side reactions, including racemization and acylation.[1][23] For Fmoc chemistry, standard protecting groups like Trityl (Trt) are recommended for histidine.[24]
Key Experimental Protocols
Protocol 1: On-Resin Deprotection of the His(Dnp) Group
This protocol should be performed after the full peptide sequence has been assembled but before cleavage from the resin.
Materials:
-
Peptide-resin containing His(Dnp)
-
High-purity, anhydrous DMF
-
Thiophenol
-
Diisopropylethylamine (DIPEA)
-
DCM, Methanol for washing
Procedure:
-
Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: 20% thiophenol (v/v) and 5-10% DIPEA (v/v) in DMF. (Caution: Work in a fume hood. Thiophenol has a strong, unpleasant odor).
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture at room temperature for 60-90 minutes. The solution will typically turn a deep yellow or orange color.[21]
-
Filter the resin and wash thoroughly: 3x with DMF, 3x with DCM, and 3x with Methanol.[2]
-
Dry the resin in vacuo before proceeding to final cleavage.
Protocol 2: Manual Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide, which is often recommended over automated addition to ensure accurate dispensing of the more expensive reagent.[14]
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous NMP or DMF
-
TNBS or Kaiser test reagents for monitoring
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of NMP.
-
Add the DIPEA to the solution to begin activation and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Take a small sample of resin beads and perform a completion test (e.g., TNBS test).[4] If the test is positive (indicating incomplete reaction), extend the coupling time or consider a second coupling with fresh reagents.
-
Once the reaction is complete, wash the resin thoroughly with NMP and proceed with the synthesis.
Causal Relationships in Peptide Aggregation & Mitigation
The following diagram illustrates the causal chain from molecular properties to aggregation and how different strategies intervene at specific points.
Caption: Causal pathways of peptide aggregation and points of strategic intervention.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Wikipedia. (2023, April 25). Pseudoproline. Wikipedia. Retrieved from [Link]
-
CSBio. (2025, August 13). The role of pseudo-proline dipeptides. CSBio. Retrieved from [Link]
-
AAPPTEC. (2019, November 15). Pseudoproline Dipeptides. AAPPTEC. Retrieved from [Link]
-
Mutter, M., Nefzi, A., Sato, T., Sun, X., Wahl, F., & Wöhr, T. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide research, 8(3), 145–153. Retrieved from [Link]
-
Xu, C., Liu, R., & Liu, C. F. (2010). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences of the United States of America, 107(6), 2349–2354. Retrieved from [Link]
-
Padrón, G., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 44(24), 9340-9375. Retrieved from [Link]
-
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Retrieved from [Link]
-
Coyle, S., & Rapoport, H. (1974). Protection of cysteine and histidine by the diphenyl-4-pyridylmethyl group during peptide synthesis. Journal of the Chemical Society, Chemical Communications, (1), 15. Retrieved from [Link]
-
Wang, H., et al. (2017). Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. Scientific Reports, 7, 43955. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]
-
McKenzie, D. L., Kwok, K. Y., & Rice, K. G. (2000). Modified branched peptides with a histidine-rich tail enhance in vitro gene transfection. Nucleic Acids Research, 28(21), 4255–4262. Retrieved from [Link]
-
Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. AAPPTEC. Retrieved from [Link]
-
Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Anaspec. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. AAPPTEC. Retrieved from [Link]
-
Agouridas, Y., et al. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Peptide Science, 25(9), e3193. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. AAPPTEC. Retrieved from [Link]
-
Cistulli, P. L., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 596–613. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. biotage.com [biotage.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. chempep.com [chempep.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. The role of pseudo-proline dipeptides [gtpeptide.com]
- 12. peptide.com [peptide.com]
- 13. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Incomplete DNP Removal in Peptide Synthesis
Welcome to the technical support center for troubleshooting issues related to the removal of the 2,4-dinitrophenyl (Dnp) protecting group in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during this critical deprotection step. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Dnp group and why is it used in peptide synthesis?
The 2,4-dinitrophenyl (Dnp) group is a protecting group commonly used for the imidazole side chain of histidine residues, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1] Its primary function is to prevent undesirable side reactions at the nucleophilic imidazole ring during peptide chain elongation.[2] The Dnp group is stable to the acidic conditions used for Boc deprotection, providing essential orthogonality in the synthesis strategy.[3]
Q2: What is the primary mechanism for Dnp group removal?
The standard method for cleaving the Dnp group is thiolysis, which involves a nucleophilic aromatic substitution (SNAr) reaction.[1] A thiol-containing reagent, most commonly thiophenol, is used to attack the Dnp-protected imidazole ring, leading to the release of the free imidazole side chain.[4] The electron-withdrawing nature of the two nitro groups on the phenyl ring activates it for nucleophilic attack.[4]
Q3: When should the Dnp group be removed during SPPS?
The Dnp group must be removed from the histidine residue before the final cleavage of the peptide from the resin and prior to the removal of the N-terminal Boc group of the completed peptide.[2][5] This ensures that the deprotected histidine is not subjected to the harsh acidic conditions of the final cleavage cocktail, which could lead to side reactions.
Troubleshooting Guide: Incomplete DNP Removal
Incomplete Dnp removal is a common challenge that can lead to impurities and a lower yield of the desired peptide. This section provides a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: Weak or Negative Analytical Test for Deprotection
You've completed the Dnp removal protocol, but analytical tests like the Kaiser test are negative (yellow/colorless) or HPLC/MS analysis shows a significant amount of Dnp-protected peptide remaining.
Cause A: Reagent Quality and Concentration
-
Expertise & Experience: Thiophenol, the primary reagent for Dnp removal, can oxidize over time, reducing its efficacy. Similarly, an incorrect concentration of the reagent will lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Verify Reagent Freshness: Always use fresh, high-quality thiophenol. If the reagent is old or has been improperly stored, discard it and use a fresh bottle.
-
Confirm Concentration: Ensure that the deprotection solution is prepared with the correct concentration of thiophenol. A common protocol uses a 20% (v/v) solution of thiophenol in a suitable solvent like N,N-Dimethylformamide (DMF).[5]
-
Cause B: Suboptimal Reaction Conditions
-
Expertise & Experience: Chemical reactions are sensitive to time, temperature, and proper mixing. Insufficient reaction time or low temperatures can lead to sluggish and incomplete deprotection. In solid-phase synthesis, ensuring the resin is properly swollen is critical for reagent accessibility.
-
Troubleshooting Steps:
-
Extend Reaction Time: For "difficult" sequences or when steric hindrance is a concern, extending the reaction time beyond the standard protocol may be necessary. Some protocols recommend two treatments with the thiophenol solution for 1 hour each.[6]
-
Optimize Temperature: While most protocols are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes help overcome energy barriers, especially for aggregated peptides.[7] However, monitor for potential side reactions at elevated temperatures.
-
Ensure Proper Resin Swelling: Before initiating the deprotection, ensure the peptide-resin is fully swollen in DMF. This allows the reagents to penetrate the resin beads and access all reaction sites.[5]
-
Cause C: Peptide Sequence-Related Issues
-
Expertise & Experience: The local chemical environment of the Dnp-protected histidine can significantly impact the efficiency of its removal. Steric hindrance from bulky neighboring amino acids can physically block the approach of the thiophenol nucleophile.[8] Furthermore, peptide aggregation, where peptide chains fold and interact with each other, can sequester the Dnp group, making it inaccessible.[9]
-
Troubleshooting Steps:
-
Address Steric Hindrance: For sterically hindered sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine in your deprotection cocktail. A common mixture is 2% DBU in DMF.[7]
-
Disrupt Peptide Aggregation:
-
Use chaotropic salts (e.g., 0.8 M NaClO₄ or LiCl) in the washing steps prior to deprotection to disrupt secondary structures.[9]
-
Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids during synthesis if aggregation is anticipated.[9]
-
Consider using alternative solvents to DMF that may better solvate the peptide chain, such as N-methyl-2-pyrrolidone (NMP).
-
-
Experimental Protocols & Workflows
Protocol 1: Standard Dnp Removal via Thiolysis
This protocol outlines a standard procedure for the removal of the Dnp protecting group from a histidine residue on a solid support.
Materials:
-
Dnp-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) (optional, but can facilitate the reaction)[2]
-
Dichloromethane (DCM)
-
Methanol
-
Reaction vessel with a shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.[2]
-
Deprotection Cocktail Preparation: Prepare the deprotection solution. Two common options are:
-
Deprotection Reaction:
-
Washing:
-
Filter the resin and discard the deprotection solution.
-
Wash the resin thoroughly to remove residual thiophenol and byproducts. A recommended washing sequence is:
-
DMF (3-5 times)
-
DCM (2-3 times)
-
Methanol (2-3 times)[2]
-
-
-
Drying: Dry the deprotected peptide-resin under vacuum.
Protocol 2: Monitoring Dnp Removal with the Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines. A positive result indicates successful Dnp removal.[7]
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 0.5 g of ninhydrin dissolved in 10 mL of ethanol.
-
Solution C: 20 g of phenol dissolved in 10 mL of ethanol.
Procedure:
-
Take a small sample of the peptide-resin beads (10-15 beads) after the deprotection and washing steps and place them in a small test tube.
-
Add one drop of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue Beads and Solution | Positive Result: Successful deprotection, free primary amines are present. |
| Yellow/Colorless Beads and Solution | Negative Result: Incomplete or failed deprotection. |
| Blue Beads, Colorless Solution | Partial Deprotection: Extend the deprotection time or repeat the deprotection step. |
Protocol 3: Quantitative Analysis by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for quantifying the completeness of the Dnp removal.
Procedure:
-
Sample Preparation: After the deprotection reaction, cleave a small amount of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA-based).
-
HPLC Analysis:
-
Dissolve the cleaved peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Use a gradient elution method, typically with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at a wavelength of 210-230 nm.[10]
-
-
Data Analysis:
-
The Dnp-protected peptide will have a longer retention time than the deprotected peptide due to the hydrophobicity of the Dnp group.
-
Integrate the peak areas of both the protected and deprotected peptide to calculate the percentage of completion of the deprotection reaction.
-
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the Dnp removal workflow and the underlying chemical mechanism.
Caption: Troubleshooting workflow for incomplete Dnp removal.
Sources
- 1. peptide.com [peptide.com]
- 2. DSpace [scholarshare.temple.edu]
- 3. agewellatl.net [agewellatl.net]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. almacgroup.com [almacgroup.com]
Technical Support Center: Managing Steric Hindrance with Boc-His(Dnp)-OH in Crowded Sequences
Welcome to the technical support resource for scientists and researchers utilizing Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH) in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges posed by this sterically demanding building block, particularly in the synthesis of crowded or difficult peptide sequences.
The Role of Boc-His(Dnp)-OH: A Double-Edged Sword
The imidazole side chain of histidine presents a notorious challenge in peptide synthesis. Its basicity can catalyze side reactions, most notably racemization of the activated amino acid.[1] The 2,4-dinitrophenyl (Dnp) group is employed in Boc-based SPPS to effectively mask the imidazole ring, suppressing these unwanted reactions.[2][3] The Dnp group is stable to the acidic conditions used for Nα-Boc removal (e.g., trifluoroacetic acid, TFA) and requires a specific, orthogonal deprotection step—typically thiolysis—before final cleavage.[4][5]
While beneficial for preventing racemization, the bulky Dnp group, combined with the inherent size of the histidine side chain, introduces significant steric hindrance. This can lead to incomplete coupling reactions, especially when Boc-His(Dnp)-OH is being coupled to a sterically hindered N-terminus or when it is followed by another bulky amino acid. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the incorporation of Boc-His(Dnp)-OH into sterically crowded peptide sequences.
Issue 1: Incomplete Coupling of Boc-His(Dnp)-OH
Symptom: A positive Kaiser test (blue/purple beads) after the coupling step, indicating unreacted free amines on the resin.
Primary Cause: The steric bulk of the Dnp-protected imidazole ring physically obstructs the activated carboxyl group from reaching the N-terminal amine of the growing peptide chain. This is often exacerbated by peptide aggregation on the solid support.[6][7]
Solutions:
-
Step 1: Immediate Action (Double Coupling)
-
If the initial coupling is incomplete, the most direct approach is to perform a second coupling. Drain the reaction vessel, wash the resin thoroughly with dimethylformamide (DMF), and repeat the coupling step with a fresh solution of activated Boc-His(Dnp)-OH and coupling reagents.[8]
-
-
Step 2: Enhance Activation Strategy
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient.[8] Upgrade to a more powerful uronium/guanidinium or phosphonium salt-based reagent. These reagents form highly reactive intermediates that can overcome significant steric barriers.[9]
-
Pre-activation: Allow the Boc-His(Dnp)-OH, coupling reagent, and a non-nucleophilic base to react for 1-5 minutes in DMF before adding the mixture to the resin. This ensures the formation of the highly reactive species prior to its introduction to the sterically hindered environment of the peptide-resin.[8]
-
-
Step 3: Optimize Reaction Conditions
-
Extend Reaction Time: Sterically hindered couplings are kinetically slower. Increase the reaction time from the standard 1-2 hours up to 4 hours, or even overnight.[8] Monitor the reaction periodically with a Kaiser test.
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can provide the necessary activation energy. However, use caution as excessive heat can increase the risk of racemization, although the Dnp group provides good protection.[8] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion quickly.[6][8]
-
-
Step 4: Improve the Synthesis Environment
Issue 2: Peptide Aggregation During or After His(Dnp) Incorporation
Symptom: Poor resin swelling, shrinking resin beads, or slow solvent filtration.[6][10] Incomplete deprotection or coupling in subsequent cycles. The crude peptide may also be difficult to dissolve after cleavage.[10]
Primary Cause: The incorporation of bulky, often hydrophobic, residues like His(Dnp) can promote inter-chain hydrogen bonding and self-association of the peptide chains on the resin, leading to aggregation.[6]
Solutions:
-
Disrupt Hydrogen Bonding:
-
Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture. These ions interfere with hydrogen bonding networks, breaking up aggregates.[6]
-
"Magic Mixture": For severe aggregation, use a solvent system containing ethylene carbonate, which is highly effective at disrupting secondary structures. A typical mixture is DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.
-
-
Improve Solvation:
-
As mentioned previously, switching to NMP or adding DMSO (up to 25%) to DMF can significantly improve solvation and reduce aggregation.[6]
-
-
Mechanical Disruption:
-
Sonication: Applying sonication during the coupling reaction can physically break apart aggregated peptide-resin clumps, improving reagent accessibility.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why must the Dnp group be removed before the final TFA cleavage? A1: The Dnp group is stable to TFA.[5] It is removed by nucleophilic aromatic substitution using a thiol, typically thiophenol, in the presence of a base.[4] This step must be performed while the peptide is still on the resin. If left on, the Dnp group would remain on the histidine side chain in the final peptide. Performing the deprotection on-resin allows the highly colored Dnp byproducts to be easily washed away, simplifying the purification of the crude peptide.[5]
Q2: I've heard piperidine can cleave the Dnp group. Is this a concern in a mixed Boc/Fmoc strategy? A2: Yes, this is a critical consideration. Studies have shown that the Dnp group can be partially or significantly cleaved by the 20% piperidine in DMF solution used for Fmoc group removal.[2] This can lead to unintended deprotection and subsequent side reactions on the now-free imidazole ring if you are using an orthogonal synthesis strategy (e.g., modifying a lysine side chain using Fmoc protection).[2] Therefore, Boc-His(Dnp)-OH is best suited for straight Boc/Bzl synthesis strategies.
Q3: What are the best coupling reagents to use with Boc-His(Dnp)-OH in a crowded sequence? A3: For crowded sequences, aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts like PyBOP , are highly recommended over carbodiimides.[8][9] HATU is often considered one of the most powerful reagents for overcoming severe steric hindrance.
Q4: My crude peptide is bright yellow after cleavage, even after on-resin Dnp removal. Why? A4: A yellow tint in the crude peptide often indicates residual Dnp-containing byproducts.[5] This suggests that either the Dnp removal reaction was incomplete or the subsequent washing steps were insufficient to remove all the colored impurities. Ensure the thiophenol deprotection runs for the recommended time (at least 90 minutes) and that you perform extensive washes with DMF, DCM, and Methanol post-deprotection.[4][11]
Q5: Are there any alternatives to Boc-His(Dnp)-OH for Boc-SPPS? A5: Yes, other derivatives are available, each with its own advantages and disadvantages.
-
Boc-His(Tos)-OH (Tosyl): Stable to TFA and removed by strong acids like HF. A reliable choice for standard Boc-SPPS.[1]
-
Boc-His(Bom)-OH (Benzyloxymethyl): Offers excellent racemization suppression but can release formaldehyde upon cleavage, requiring specific scavengers.[12]
-
Boc-His(Boc)-OH: The side-chain Boc group is removed simultaneously with the Nα-Boc group during each TFA deprotection step. This makes it suitable only for introducing histidine near the N-terminus or for short peptides.[1][13]
Data & Protocols
Table 1: Recommended Coupling Reagent Strategies for Hindered Sequences
| Reagent Class | Example(s) | Reactivity Level | Key Considerations |
| Carbodiimides | DIC, DCC | Low-Moderate | Often insufficient for crowded sequences involving His(Dnp). Requires an additive like HOBt.[8] |
| Uronium/Aminium | HATU, HBTU, HCTU | High | Excellent for hindered couplings. Forms highly reactive O-acylisourea esters. HATU is generally the most potent.[8][9] |
| Phosphonium | PyBOP, PyAOP | High | Also highly effective. Forms reactive phosphonium esters. Less hazardous byproducts than some uronium salts.[8][9] |
| Acyl Fluorides | TFFH | Very High | Used in extreme cases of steric hindrance where other reagents fail. Requires conversion of the amino acid to its acyl fluoride prior to coupling.[8][14] |
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: Simplified schematic of the Dnp group removal via thiolysis.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Garay, H., et al. (n.d.). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Guryanov, I., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11033-11039.
Sources
- 1. peptide.com [peptide.com]
- 2. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
Choosing Your Shield: A Comparative Guide to Boc-His(Dnp)-OH and Boc-His(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). When incorporating histidine, a residue notorious for its propensity to cause side reactions and racemization, the choice of imidazole side-chain protection becomes paramount. This guide provides an in-depth, objective comparison of two widely used Nα-Boc protected histidine derivatives: Boc-His(Dnp)-OH and Boc-His(Trt)-OH . By examining their chemical properties, performance data, and procedural nuances, this document aims to equip you with the knowledge to make an informed decision for your specific synthesis strategy.
The Histidine Conundrum: Why Side-Chain Protection is Non-Negotiable
The imidazole side chain of histidine is a double-edged sword. Its unique chemical properties are often central to a peptide's biological function, participating in catalysis and metal ion coordination.[1] However, during synthesis, the unprotected imidazole ring can lead to several complications:
-
Side-chain Acylation: The nucleophilic imidazole nitrogen can react with activated carboxyl groups, leading to undesired branching.[2]
-
Racemization: The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[3][4][5] This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity and biological activity of the final peptide.[3][4][5]
To mitigate these issues, a robust protecting group for the imidazole side chain is essential. The two derivatives under consideration, Boc-His(Dnp)-OH and Boc-His(Trt)-OH, offer distinct strategies for this protection.
Head-to-Head Comparison: Dnp vs. Trt Protection
The fundamental difference between these two reagents lies in the nature of their side-chain protecting groups and, consequently, their deprotection chemistry.
| Feature | Boc-His(Dnp)-OH | Boc-His(Trt)-OH |
| Protecting Group | 2,4-dinitrophenyl (Dnp) | Trityl (triphenylmethyl, Trt) |
| Deprotection Chemistry | Nucleophilic aromatic substitution (Thiolysis)[6][7] | Acidolysis[8][9] |
| Deprotection Conditions | Thiophenol in DMF[6][10] | Trifluoroacetic acid (TFA)[8][9] |
| Racemization Suppression | Excellent[11] | Moderate; prone to racemization[1][12] |
| Orthogonality in Boc-SPPS | Orthogonal; requires a separate deprotection step.[11] | Not fully orthogonal; Trt is acid-labile and removed during final cleavage.[1][8] |
| Key Advantage | Minimizes racemization, ensuring high chiral purity.[11] | Simplified workflow with simultaneous deprotection during final cleavage.[1] |
| Key Disadvantage | Requires an additional on-resin deprotection step with a hazardous reagent (thiophenol).[6][10] | Higher risk of racemization, especially with prolonged activation times.[1] |
Boc-His(Dnp)-OH: The Guardian of Chirality
The 2,4-dinitrophenyl (Dnp) group is a strong electron-withdrawing group that significantly reduces the basicity of the imidazole ring.[7][11] This electronic effect is the key to its exceptional ability to suppress racemization during the coupling of the activated histidine residue.[11]
However, the stability of the Dnp group to acid necessitates a separate deprotection step prior to the final cleavage of the peptide from the resin.[10][13] This is typically achieved by thiolysis, using a nucleophile like thiophenol to cleave the Dnp group.[6][10] While highly effective, this introduces an additional step in the synthesis and involves the use of a noxious reagent.
Boc-His(Trt)-OH: The Champion of Efficiency
The trityl (Trt) group is a bulky, acid-labile protecting group.[8][9] Its large steric hindrance effectively shields the imidazole nitrogen from unwanted side reactions.[1][14] The primary advantage of the Trt group in Boc-SPPS is its convenient removal. It is cleaved under the same strong acidic conditions (e.g., high concentrations of TFA or HF) used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[8][9][15] This streamlines the overall workflow.
The downside of Trt protection is a higher propensity for racemization compared to Dnp protection.[1] The Trt group only moderately suppresses the basicity of the imidazole ring, meaning that under certain coupling conditions, particularly with prolonged activation times or elevated temperatures, significant epimerization can occur.[1]
Experimental Data: A Quantitative Look at Performance
While direct head-to-head quantitative data for Boc-protected histidine derivatives in the literature is less common than for their Fmoc counterparts, the trends are well-established through years of practical application. Data from Fmoc-SPPS, which shares similar concerns regarding histidine racemization, can be illustrative. For instance, studies have shown that with Fmoc-His(Trt)-OH, D-isomer formation can be significant, especially at elevated temperatures, whereas derivatives with electron-withdrawing groups show much lower levels of epimerization.[16]
| Parameter | Boc-His(Dnp)-OH | Boc-His(Trt)-OH |
| Expected Racemization | Very Low | Moderate to High |
| Coupling Efficiency | Generally high | Generally high, but steric hindrance can be a factor |
| Workflow Complexity | Higher (requires separate deprotection step) | Lower (deprotection concurrent with cleavage) |
Experimental Protocols
To provide a practical context, here are generalized protocols for the incorporation and deprotection of both Boc-His(Dnp)-OH and Boc-His(Trt)-OH in manual Boc-SPPS.
Workflow for Boc-His(Dnp)-OH Incorporation and Deprotection
Caption: Workflow for Boc-His(Dnp)-OH in SPPS.
Protocol 1: Incorporation of Boc-His(Dnp)-OH
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Nα-Boc Deprotection: Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).
-
Coupling: Couple Boc-His(Dnp)-OH using a suitable activating agent (e.g., HBTU/DIEA in DMF) for 1-2 hours. Monitor the reaction using the Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
Protocol 2: On-Resin Deprotection of the Dnp Group
This step is performed after the full peptide sequence is assembled and before the final cleavage.
-
Resin Suspension: Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).[6][10]
-
Thiolysis: Add thiophenol (e.g., 20% v/v or 2 mL per gram of resin) and, if necessary, a base like triethylamine (TEA) (2 mL per gram of resin).[6][10]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[10]
-
Washing: Filter the resin and wash it extensively with DMF, DCM, and methanol to remove the thiophenol and Dnp byproducts.[10]
Workflow for Boc-His(Trt)-OH Incorporation
Caption: Workflow for Boc-His(Trt)-OH in SPPS.
Protocol 3: Incorporation of Boc-His(Trt)-OH
The coupling procedure is analogous to Protocol 1, substituting Boc-His(Dnp)-OH with Boc-His(Trt)-OH.
Protocol 4: Final Cleavage and Deprotection of the Trt Group
This single step cleaves the peptide from the resin and removes the Trt group simultaneously.
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups. For example, anhydrous hydrogen fluoride (HF) with a scavenger like anisole, or a high concentration of TFA (e.g., 95%) with scavengers such as water, triisopropylsilane (TIS), or ethanedithiol (EDT).[9][15] The scavengers are crucial to trap the liberated trityl cations and prevent re-alkylation of other residues like tryptophan.[9]
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for the recommended time (e.g., 1-3 hours at 0°C to room temperature).
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Isolation: Wash the peptide pellet with cold ether and dry it under vacuum.
Expert Recommendations: Making the Right Choice
The decision between Boc-His(Dnp)-OH and Boc-His(Trt)-OH hinges on the specific priorities of your synthesis.
-
For Peptides Where Stereochemical Integrity is Paramount: If your target peptide is intended for therapeutic use, or if its biological activity is highly dependent on its precise three-dimensional structure, Boc-His(Dnp)-OH is the superior choice. The near-complete suppression of racemization outweighs the inconvenience of the additional deprotection step.
-
For Routine Peptide Synthesis and Screening: For applications such as epitope mapping, antibody production, or initial screening where trace amounts of diastereomeric impurities are tolerable, Boc-His(Trt)-OH offers a significant advantage in terms of workflow simplicity and efficiency.
-
For Sequences Prone to Racemization: If the histidine residue is C-terminal or is being coupled to a sterically hindered amino acid, the risk of racemization is heightened. In such cases, the use of Boc-His(Dnp)-OH is strongly advised.
By carefully considering the trade-offs between racemization risk and procedural complexity, you can select the optimal protected histidine derivative to ensure the successful synthesis of your target peptide with the desired purity and yield.
References
- Benchchem. (2025).
- Anaspec. (n.d.).
- Revista de Biología Tropical. (1995). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection.
- Pharmaffiliates. (n.d.). Understanding Boc-His(Trt)
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Trityl (Trt)
- Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301–303.
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Guide to Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (2025). Application Notes and Protocols for the Coupling of iso-Boc-His(Dnp)-OH in Peptide Synthesis.
- Benchchem. (2025).
- ChemPep. (n.d.). Boc-His(Trt)-Aib-OH.
- ACROBiosystems. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Molecules. (2013). Understanding Acid Lability of Cysteine Protecting Groups.
- Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7].
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Google Patents. (n.d.). CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH.
- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Google Patents. (n.d.). US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36).
- Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
- LinkedIn. (2023). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
- Chemical Reviews. (2019). Amino Acid-Protecting Groups.
- Sigma-Aldrich. (n.d.). Boc-His(Dnp)-OH.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Vivo Biosciences. (n.d.). Boc-D-His(DNp)-OH·IPA.
- Benchchem. (2025). Benchmarking Boc-His(Boc)-OH: A Comparative Guide to Histidine Protection in Boc-SPPS.
- Chemistry. (2001).
- ResearchGate. (2025). Understanding Acid Lability of Cysteine Protecting Groups.
- Benchchem. (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis.
- Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7].
- ResearchGate. (n.d.). The anchoring and deprotection procedures of the N-protected histidine....
- RSC Chemical Biology. (2025).
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A Senior Application Scientist's Guide to Histidine Side-Chain Protection: A Comparative Analysis of Dnp, Trt, and Boc Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a protecting group for histidine's imidazole side-chain is a critical decision that profoundly influences the efficiency of synthesis, stereochemical purity, and overall success of the project. The unique nucleophilic and basic properties of the imidazole ring present significant challenges, including side-chain acylation and, most critically, racemization of the activated amino acid during coupling.[1][2]
This guide provides an in-depth, objective comparison of three widely utilized protecting groups for histidine: 2,4-dinitrophenyl (Dnp), Trityl (Trt), and tert-Butoxycarbonyl (Boc). Moving beyond a simple catalog of features, we will explore the causality behind experimental choices, present supporting data, and provide validated protocols to empower you to select the optimal strategy for your specific application.
The Histidine Conundrum in Peptide Synthesis
The core challenge with histidine lies with its imidazole side chain. The π-nitrogen (Nπ) is notoriously basic and can catalyze the epimerization of the activated amino acid's α-carbon, leading to a loss of stereochemical integrity.[3] Furthermore, the unprotected imidazole ring can react with activated carboxyl groups during the coupling step, leading to undesirable side products.[1] A robust protecting group must therefore effectively mitigate these issues while being removable under conditions that do not compromise the integrity of the final peptide.
In-Depth Profile of Protecting Groups
The Dnp (2,4-dinitrophenyl) Group: The Guardian of Chirality
The Dnp group is a classic choice, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][4] It functions by attaching to the imidazole nitrogen, and its powerful electron-withdrawing nature effectively suppresses the basicity of the ring, thereby preventing both side-chain acylation and racemization.[5]
-
Chemical Strategy: Dnp protection is renowned for its ability to minimize racemization, a feature that makes it invaluable when the stereochemical purity of a histidine-containing peptide is paramount.[1]
-
Deprotection Mechanism: The Dnp group is stable to the acidic conditions used for Nα-Boc removal (e.g., TFA).[6] Its removal is an orthogonal step achieved via thiolysis—a nucleophilic aromatic substitution (SNAr) reaction.[7] This is typically performed on the resin-bound peptide before the final cleavage, using a solution of a thiol like thiophenol or 2-mercaptoethanol in DMF.[3][4][8]
-
Advantages:
-
Excellent suppression of racemization during coupling.[1]
-
Orthogonal removal chemistry allows for selective deprotection without affecting other acid-labile groups.
-
-
Disadvantages:
-
Requires a separate, dedicated deprotection step, adding time to the synthesis workflow.
-
Thiol reagents like thiophenol are malodorous and require careful handling.
-
Deprotection byproducts are intensely colored, which can stain the resin and require thorough washing to remove from the crude peptide.[6]
-
The Dnp group has been shown to be partially labile to the standard 20% piperidine in DMF used for Fmoc deprotection, which can be a significant issue in combined Boc/Fmoc strategies.[5]
-
The Trt (Trityl) Group: The Workhorse of Fmoc Synthesis
The trityl group is arguably the most common protecting group for histidine in modern Fmoc-based SPPS.[1][9] As a bulky, sterically hindering group, it effectively prevents undesirable side reactions at the imidazole nitrogen.[9][10]
-
Chemical Strategy: Trt is attached to the τ-nitrogen (Nτ) of the imidazole ring. Its primary advantage is convenience; it is acid-labile and designed to be cleaved during the final global deprotection and cleavage of the peptide from the resin with a trifluoroacetic acid (TFA) cocktail.[9]
-
Deprotection Mechanism: The Trt group is removed via an acid-catalyzed process that generates a stable trityl cation.[9] This cation is a potent electrophile and can alkylate nucleophilic residues like tryptophan and cysteine.[9] Therefore, the inclusion of scavengers, such as triisopropylsilane (TIS) or dithiothreitol (DTT), in the cleavage cocktail is absolutely essential to trap the cation and prevent side product formation.[9][11]
-
Advantages:
-
Disadvantages:
-
Its most significant drawback is the poor prevention of racemization. The Trt group protects the Nτ, leaving the Nπ exposed. This free nitrogen is sufficient to catalyze the deprotonation of the alpha-carbon during activation, leading to epimerization.[3]
-
Requires careful selection of scavengers to avoid side reactions from the released trityl cation.[9]
-
The Boc (tert-Butoxycarbonyl) Group: The Versatile Contender
While synonymous with Nα-protection in Boc-SPPS, the Boc group can also be used for histidine side-chain protection in both Boc and Fmoc strategies.[1][12]
-
Chemical Strategy: As a side-chain protecting group, Boc is attached to one of the imidazole nitrogens. It provides a good balance of protection and lability. In Fmoc-SPPS, it remains stable during the basic Fmoc-deprotection steps and is removed during the final acidic cleavage, similar to Trt.
-
Deprotection Mechanism: Like the Trt group, the side-chain Boc group is cleaved with strong acid (TFA).[13][] The mechanism generates a tert-butyl cation, which also necessitates the use of scavengers to prevent side reactions.[12][][15]
-
Advantages:
-
Offers significantly better suppression of racemization compared to the Trt group.[3]
-
Conveniently removed during the final cleavage step in Fmoc-SPPS.
-
-
Disadvantages:
-
The His(Boc) linkage is not completely stable to the repeated piperidine treatments used for Nα-Fmoc deprotection, which can lead to gradual, premature removal of the side-chain protection during synthesis.[16]
-
In some contexts, the side-chain Boc group can be more resistant to acidolysis than Nα-Boc groups, potentially requiring extended cleavage times for complete removal.[17]
-
Comparative Analysis and Performance Data
The optimal choice of protecting group involves a trade-off between racemization suppression, stability, and workflow convenience.
| Feature | Dnp (2,4-dinitrophenyl) | Trt (Trityl) | Boc (tert-Butoxycarbonyl) |
| Primary Strategy | Boc-SPPS | Fmoc-SPPS | Fmoc-SPPS & Boc-SPPS |
| Racemization | Excellent Suppression | Poor Suppression[3] | Good Suppression |
| Deprotection | Thiolysis (e.g., Thiophenol)[7] | Acidolysis (TFA)[9] | Acidolysis (TFA)[13] |
| Workflow Step | Orthogonal, On-Resin Step | Concurrent with Final Cleavage | Concurrent with Final Cleavage |
| Key Advantage | Highest stereochemical integrity. | Maximum workflow convenience. | Good balance of convenience and racemization control. |
| Key Disadvantage | Requires extra orthogonal step; malodorous reagents.[4] | High risk of racemization.[3] | Potential for premature loss during Fmoc deprotection.[16] |
Visualizing the Chemical Strategies
To better understand the structural differences and workflow implications, the following diagrams illustrate the protected histidine derivatives and their respective deprotection pathways.
Caption: Comparison of Dnp (orthogonal) vs. Trt/Boc (concurrent) deprotection workflows.
Experimental Protocols
The following protocols are provided as self-validating systems for the critical deprotection steps.
Protocol 1: On-Resin Deprotection of His(Dnp)
This protocol describes the nucleophilic removal of the Dnp group from the resin-bound peptide prior to final cleavage.
-
Resin Swelling: Swell the Dnp-protected peptide-resin in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 30 minutes.
-
Prepare Thiolysis Solution: Prepare a deprotection solution. A common formulation is 20% v/v thiophenol in DMF. Caution: Work in a certified fume hood. Thiophenol is toxic and has a strong, unpleasant odor.
-
Deprotection Reaction: Drain the swelling solvent from the resin. Add the thiolysis solution to the resin and agitate gently at room temperature for 60-90 minutes. [4][8]The solution will typically turn a deep yellow/orange color.
-
Repeat (Optional): For difficult sequences or if monitoring indicates incomplete removal, drain the solution and repeat the treatment with fresh thiolysis solution for another 60 minutes.
-
Washing: Drain the reaction mixture. Wash the resin extensively to remove all traces of the Dnp-thiol adducts and excess reagents. A suggested wash cycle is:
-
DMF (5x)
-
Dichloromethane (DCM) (3x)
-
Methanol (3x)
-
-
Drying: Dry the deprotected peptide-resin under vacuum. The resin is now ready for final cleavage.
Protocol 2: Global Deprotection of His(Trt) or His(Boc) with Final Cleavage
This protocol describes the simultaneous removal of the side-chain protecting group and cleavage of the peptide from an acid-labile resin (e.g., Wang, Rink Amide).
-
Resin Preparation: Place the dry, fully assembled peptide-resin in a suitable reaction vessel.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail immediately before use. A standard cocktail for peptides containing Trt-protected histidine is Reagent K :
-
TFA / Water / Phenol / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5 v/v/w/v/v)
-
For His(Boc) and other acid-sensitive residues, a common cocktail is TFA / TIS / Water (95 / 2.5 / 2.5 v/v/v) . [9]3. Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution slightly under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Conclusion and Strategic Recommendations
The selection of a histidine protecting group is not a one-size-fits-all decision. It requires a careful balancing of the need for stereochemical purity against the desire for a streamlined synthetic workflow.
-
For Maximum Stereochemical Integrity: When synthesizing long, complex, or pharmaceutically relevant peptides where even minor diastereomeric impurities are unacceptable, Dnp is the superior choice, especially within a Boc-SPPS framework. Its robust prevention of racemization justifies the additional orthogonal deprotection step.
-
For Routine Peptides and Convenience: For routine peptide synthesis in an Fmoc-SPPS workflow where high throughput is desired and minor levels of racemization can be tolerated and removed during purification, Trt remains a viable and cost-effective option due to its simple, concurrent deprotection. [3]* A Balanced Approach: Boc side-chain protection serves as an excellent compromise for Fmoc-SPPS. It offers significantly improved protection against racemization compared to Trt while still allowing for a convenient, single-step final cleavage. [3]However, researchers must be mindful of its slight lability to piperidine and may consider shortening Fmoc deprotection times to mitigate premature loss. [16] By understanding the underlying chemical principles and performance trade-offs of Dnp, Trt, and Boc, researchers can make informed, application-specific decisions that enhance the quality and success rate of their peptide synthesis endeavors.
References
- Vertex AI Search, based on information from various chemical suppliers and peptide synthesis handbooks.
-
Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]
-
Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada. [Link]
-
Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
The Pivotal Role of Trityl-Protected Histidine in Modern Peptide Synthesis. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Protection of histidine in peptide synthesis: A Reassessment of the trityl group. [Link]
-
ResearchGate. Did anyone observe spontaneous Boc removal from histidine?. [Link]
-
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]
-
CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. [Link]
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubMed. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. [Link]
- Google Patents. EP0061933A2 - Histidine protection.
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
NIH. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]
-
Overview of Custom Peptide Synthesis. [Link]
-
PubMed. The effect of cysteine and 2,4-dinitrophenol on heme and nonheme absorption in a rat intestinal model. [Link]
-
PubMed. Histidine Metabolism and Function. [Link]
-
ResearchGate. The Chemistry and Identification of im-Dinitrophenyl Histidine. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Boc-His(Dnp)-OH
An Objective Comparison of Histidine Side-Chain Protection Strategies in Boc-SPPS
For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a formidable challenge. The unique chemical nature of its imidazole side chain makes it highly susceptible to racemization during the carboxyl group activation required for peptide bond formation.[1][2] This loss of stereochemical integrity can severely compromise the biological activity and purity of the final peptide. The choice of a side-chain protecting group is therefore a critical decision that dictates the success of the synthesis.
This guide provides an in-depth comparison of peptides synthesized using Nα-Boc-L-histidine(im-Dnp)-OH, a robust but demanding building block, against other common histidine-protecting strategies in Boc-based synthesis. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide your selection process, culminating in the final high-performance liquid chromatography (HPLC) analysis that validates the synthetic strategy.
The Challenge of Histidine and the Dnp Solution
The core problem with histidine lies with the lone pair of electrons on the π-nitrogen of its imidazole ring. During the activation of the amino acid's carboxyl group, these electrons are sufficiently basic to abstract the alpha-carbon's proton. This leads to the formation of an achiral intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, a catastrophic event for peptide integrity.[2][3]
The 2,4-dinitrophenyl (Dnp) group is an elegant solution to this problem. As a strong electron-withdrawing group, it is attached to the imidazole ring to significantly reduce the basicity of the π-nitrogen.[4][5] This suppression of basicity effectively minimizes the risk of racemization during coupling, preserving the peptide's chiral purity.[5] However, this stability comes at the cost of requiring a dedicated deprotection step, as the Dnp group is stable to the strong acids used for final peptide cleavage.[6]
Comparative Analysis of Histidine Protecting Groups in Boc-SPPS
The selection of a protecting group is a trade-off between its effectiveness in suppressing racemization, its stability throughout the synthesis, and the complexity of its removal. Below, we compare the Dnp group with other common alternatives used in Boc-SPPS.
| Protecting Group | Structure (R Group on Imidazole) | Racemization Suppression | Stability to Boc Deprotection (TFA) | Deprotection/Cleavage Method | Key Considerations |
| Dnp (dinitrophenyl) | 2,4-Dinitrophenyl | Excellent . Strong electron-withdrawing effect greatly reduces imidazole basicity.[5] | High . Stable to repetitive TFA treatments.[7] | Orthogonal Thiolysis . Requires a separate step with a nucleophile like thiophenol before final HF/TFMSA cleavage.[8] | Requires an extra synthesis step. Thiophenol is malodorous. Dnp byproducts are highly colored and must be thoroughly washed away.[9] |
| Tos (tosyl) | p-Toluenesulfonyl | Moderate . Electron-withdrawing, but less effective than Dnp. | Limited . Prone to gradual cleavage by HOBt, which is often present in coupling reactions.[7] | Removed by strong acids (HF, TFMSA) but can be labile under other conditions. | Best suited for short peptides or for His residues near the N-terminus due to its lability issues.[7] |
| Bom (benzyloxymethyl) | Benzyloxymethyl | Good . Protects the π-nitrogen, effectively preventing its involvement in racemization. | High . Generally stable to TFA. | Removed by strong acids (HF, TFMSA). | Offers a good balance of protection and straightforward final cleavage, but may be less robust than Dnp for very long or complex syntheses.[7] |
| Z (benzyloxycarbonyl) | Benzyloxycarbonyl | Moderate . | Limited . Can be prematurely cleaved by repetitive TFA treatments, especially on the electron-rich imidazole ring.[10] | Removed by strong acids or catalytic hydrogenation. | Less commonly used now due to its lability, which can lead to unprotected histidine and subsequent side reactions like acylation.[10] |
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for synthesizing a model peptide containing histidine, removing the Dnp group, and analyzing the final product.
Protocol 1: Boc-SPPS of a His(Dnp)-Containing Peptide
This protocol outlines the standard solid-phase synthesis cycle. The model peptide sequence will be Tyr-Ala-His-Gly-Phe.
-
Resin Preparation: Swell 100 mg of MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling (Boc-Phe-OH):
-
Deprotect the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.
-
Neutralize with 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Couple Boc-Phe-OH (3 equivalents) using HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Chain Elongation (Gly, His, Ala, Tyr):
-
Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Neutralization: Treat with 10% DIEA in DMF (2x for 2 minutes).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Gly-OH, Boc-His(Dnp)-OH-IPA, Boc-Ala-OH, Boc-Tyr(Bzl)-OH) using 3 equivalents of the amino acid, 3 equivalents of HBTU, and 6 equivalents of DIEA in DMF. Allow to react for 2 hours.
-
Wash & Test: Wash with DMF and perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.
-
-
Final Boc Deprotection: After the final coupling of Boc-Tyr(Bzl)-OH, deprotect the N-terminal Boc group using 50% TFA in DCM.
Protocol 2: On-Resin Deprotection of the His(Dnp) Group
This step is critical and must be performed before the final cleavage from the resin.[11]
-
Resin Swelling: Swell the fully synthesized, N-terminally deprotected peptide-resin in DMF (10 mL per gram of resin).
-
Thiolysis: Prepare a deprotection solution. To the resin slurry, add thiophenol (20-fold molar excess over the peptide).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The solution will typically turn a deep yellow or orange color as Dnp-thiol adducts are formed.[9]
-
Thorough Washing: This step is paramount to avoid colored impurities in the final product. Filter the resin and wash sequentially and extensively with DMF, methanol, and finally DCM. Dry the resin under vacuum.
Protocol 3: HF Cleavage and Peptide Precipitation
This protocol uses hydrogen fluoride (HF), a standard method in Boc-SPPS that requires specialized equipment and extreme caution.
-
Preparation: Place the dried peptide-resin in a pre-cooled HF cleavage apparatus. Add anisole (1 mL) as a scavenger.
-
Cleavage: Condense liquid HF (10 mL) into the vessel and stir at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Precipitation: Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups. Triturate the residue to precipitate the crude peptide.
-
Extraction & Lyophilization: Extract the peptide with 10% aqueous acetic acid, filter to remove the resin, and lyophilize the aqueous solution to obtain the crude peptide as a fluffy white powder.
Protocol 4: HPLC Analysis of the Crude Peptide
High-Performance Liquid Chromatography is the definitive technique for assessing peptide purity.[12][13]
-
Sample Preparation: Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of Mobile Phase A. Filter through a 0.45 µm syringe filter.
-
HPLC System & Column:
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis:
-
Purity Calculation: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.[12]
-
Impurity Profile: Analyze the secondary peaks. These may correspond to truncated sequences, deletion sequences, or peptides with incompletely removed side-chain protecting groups. Mass spectrometry is typically used in conjunction with HPLC (LC-MS) to identify these impurities.
-
Visualizing the Workflow and Chemical Moieties
Diagrams created with Graphviz provide a clear visual representation of the processes and molecules involved.
Caption: Chemical structures of common Boc-protected histidine derivatives.
Conclusion: An Expert Recommendation
The use of Boc-His(Dnp)-OH represents a highly robust and reliable strategy for introducing histidine into peptides, particularly in long or complex sequences where the risk of racemization is magnified. Its superior ability to prevent epimerization ensures the highest possible stereochemical purity in the crude product, which can significantly simplify downstream HPLC purification.
However, this robustness comes with operational complexity. The mandatory orthogonal deprotection step using thiophenol adds time to the synthesis and requires meticulous washing to prevent contamination of the final peptide with intensely colored byproducts.
Choose Boc-His(Dnp)-OH when:
-
The absolute stereochemical integrity of the histidine residue is paramount to the peptide's function.
-
You are synthesizing a long or "difficult" sequence where coupling times may be extended, increasing the risk of racemization with other protecting groups.
-
Maximizing the purity of the crude product to simplify final purification is a primary goal.
For shorter, more routine peptides, the operational simplicity of using a derivative like Boc-His(Bom)-OH , which is cleaved simultaneously with the peptide from the resin, may be a more pragmatic choice. Ultimately, a careful analysis of the peptide sequence, its intended application, and available resources should guide the scientist to the most appropriate and effective synthetic strategy.
References
- Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
- Padron, G., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Biotecnología Aplicada, 14.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of iso-Boc-His(Dnp)-OH in Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Peptide Purification and Analysis.
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (2025). A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group.
- Aapptec Peptides. (n.d.). Removal of Dnp Protecting Groups.
- BenchChem. (2025). Application Notes and Protocols: Cleavage Cocktail for Peptides Containing His(Dnp).
- BenchChem. (2025). A Comparative Guide to Peptide Synthesis Utilizing Boc-D-His(dnp)-OH.
- Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7].
- Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7].
- Sigma-Aldrich. (n.d.). Novabiochem - Boc-His(Dnp)-OH isopropanol.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Brown, W. E., & Howard, G. C. (1986). Determination of chemical properties of individual histidine and tyrosine residues of concanavalin A by competitive labeling with 1-fluoro-2,4-dinitrobenzene. Biochemistry, 25(7), 1657-62.
- BenchChem. (2025). Side reactions of Boc-His(Z)-OH in acidic conditions.
- Chem-Impex. (n.d.). Nα-Boc-Nim-2,4-dinitrophenyl-L-histidineisopropanol.
- Sigma-Aldrich. (n.d.). Boc-His(Dnp)-OH isopropanol Novabiochem®.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-His(DNP)-OH.
- Kanazawa, H., et al. (2022).
- BenchChem. (2025). Technical Support Center: Boc-D-His(DNP)-OH.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Mtoz Biolabs. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Mant, C. T., & Hodges, R. S. (2002).
- National Center for Biotechnology Inform
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Histidine.
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A Senior Application Scientist's Guide to Confirming Boc-His(Dnp)-OH Incorporation via Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the unequivocal confirmation of modified amino acid incorporation is a critical checkpoint for success. The use of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, or Boc-His(Dnp)-OH, presents a unique analytical challenge due to the specific chemical properties of the dinitrophenyl (Dnp) protecting group. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the verification of Boc-His(Dnp)-OH incorporation, contrasting them with alternative methods and providing actionable experimental protocols.
The Analytical Imperative: Why Standard Methods Fall Short
The imidazole side chain of histidine is notoriously problematic during SPPS, prone to racemization and side reactions.[1] The Dnp group offers robust protection of the imidazole nitrogen, but its presence necessitates rigorous analytical verification to ensure the integrity of the final peptide product. While traditional methods like Edman degradation and amino acid analysis have their place, they often lack the specificity and efficiency required for modern peptide workflows.
Edman degradation , a classic N-terminal sequencing method, involves the stepwise cleavage and identification of amino acids.[2][3] However, the presence of modified amino acids can complicate the derivatization and cleavage chemistry, potentially leading to ambiguous results or cycle termination.[4][5] Furthermore, Edman degradation is generally not suitable for determining the positions of side-chain modifications.[2]
Amino acid analysis (AAA) provides the stoichiometric ratio of amino acids after complete hydrolysis of the peptide.[][7] While useful for confirming the presence of histidine, it cannot definitively prove the incorporation of the Dnp-modified residue, nor can it provide sequence-specific information. The harsh hydrolysis conditions can also lead to the degradation of certain amino acids.[7]
Mass Spectrometry: The Gold Standard for Modified Peptide Analysis
Mass spectrometry (MS) has emerged as the premier technique for the characterization of synthetic peptides, offering unparalleled sensitivity, speed, and structural elucidation capabilities.[8] For the confirmation of Boc-His(Dnp)-OH incorporation, two primary MS techniques are particularly powerful: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).
MALDI-TOF MS: Rapid Screening and Molecular Weight Confirmation
MALDI-TOF MS is a high-throughput technique ideal for the rapid determination of a peptide's molecular weight.[9] In MALDI, the peptide sample is co-crystallized with a matrix that absorbs laser energy, facilitating a "soft" ionization process that minimizes fragmentation of the intact molecule.[9][10]
Causality in Method Selection: The primary advantage of MALDI-TOF for this application is its ability to quickly confirm the presence of the intact peptide with the Dnp group attached. The mass difference between the expected peptide with and without the Dnp group is significant and easily detectable.
Experimental Workflow: MALDI-TOF Analysis
Caption: MALDI-TOF workflow for Boc-His(Dnp)-OH confirmation.
ESI-LC-MS: The Power of Separation and Fragmentation
Electrospray ionization coupled with liquid chromatography and tandem mass spectrometry (ESI-LC-MS/MS) provides the most comprehensive characterization of a synthetic peptide.[11] The LC component separates the target peptide from impurities, while ESI generates multiply charged ions that can be subjected to fragmentation for sequence confirmation.[11]
Causality in Method Selection: The key advantage of ESI-LC-MS/MS is its ability to not only confirm the molecular weight but also to pinpoint the location of the Dnp modification through fragmentation analysis. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion generates a series of b- and y-ions, which are fragments of the peptide backbone.[12][13] The mass shift corresponding to the Dnp-modified histidine residue will be observed in the fragment ion series, providing unambiguous evidence of its incorporation at the correct position.
Experimental Workflow: ESI-LC-MS/MS Analysis
Caption: ESI-LC-MS/MS workflow for Boc-His(Dnp)-OH confirmation.
Comparative Performance Analysis
| Feature | MALDI-TOF MS | ESI-LC-MS/MS | Edman Degradation | Amino Acid Analysis |
| Primary Output | Molecular Weight | Sequence & PTM Site | N-terminal Sequence | Amino Acid Ratios |
| Speed | High (minutes per sample) | Moderate (tens of minutes per sample) | Low (hours per sample) | Low (hours per sample) |
| Sensitivity | High (femtomole to picomole) | Very High (attomole to femtomole) | Moderate (picomole) | Low (nanomole) |
| Specificity for Dnp-His | High (mass confirmation) | Very High (sequence context) | Low to Moderate | Low |
| Sample Purity Requirement | Tolerant of salts and some impurities | Requires clean samples | Requires pure sample | Tolerant of some impurities |
| Cost | Moderate | High | High | Low |
Detailed Experimental Protocols
Protocol 1: MALDI-TOF MS Analysis of a Peptide Containing Boc-His(Dnp)-OH
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 10 pmol/µL.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA.
-
-
MALDI Plate Spotting:
-
On a stainless steel MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air-dry completely, forming a crystalline matrix-analyte mixture.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion reflector mode for optimal resolution.
-
Calibrate the instrument using a standard peptide mixture of known molecular weights.
-
-
Data Analysis:
-
Identify the monoisotopic peak corresponding to the singly protonated molecule [M+H]+.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z of the peptide containing the incorporated Boc-His(Dnp)-OH.
-
Protocol 2: ESI-LC-MS/MS Analysis of a Peptide Containing Boc-His(Dnp)-OH
-
Sample Preparation:
-
Dissolve the peptide sample in an LC-MS compatible solvent, such as 0.1% formic acid in water, to a concentration of 1-10 pmol/µL.
-
-
LC Separation:
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Apply a linear gradient of Mobile Phase B to elute the peptide of interest. The specific gradient will depend on the hydrophobicity of the peptide.
-
-
Mass Spectrometry Analysis:
-
Ionize the eluting peptide using electrospray in positive ion mode.
-
Perform a full MS scan (MS1) to determine the m/z of the precursor ion.
-
Set up a data-dependent acquisition method to trigger MS/MS analysis on the most intense precursor ions.
-
Fragment the precursor ion corresponding to the Dnp-modified peptide using CID or HCD.
-
-
Data Analysis:
-
Confirm that the observed m/z of the precursor ion matches the theoretical m/z.
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
Look for the characteristic mass shift of the Dnp-modified histidine residue within the fragment ion series to confirm both incorporation and correct positioning.
-
Conclusion
For the definitive confirmation of Boc-His(Dnp)-OH incorporation in synthetic peptides, mass spectrometry is the unequivocally superior analytical choice. While MALDI-TOF MS offers a rapid and reliable method for confirming the correct molecular weight, ESI-LC-MS/MS provides the highest level of confidence by enabling both molecular weight determination and precise localization of the modification through fragmentation analysis. By selecting the appropriate mass spectrometry technique and adhering to robust experimental protocols, researchers can ensure the structural integrity of their synthetic peptides, a cornerstone of reliable and reproducible scientific outcomes.
References
- BenchChem. (n.d.). A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry.
-
Wikipedia. (2023, October 29). Edman degradation. Retrieved from [Link]
-
Association of Biomolecular Resource Facilities. (2004). Modified amino acids in Edman sequencing. PMC. Retrieved from [Link]
-
Kaur, P., & Glick, J. (2009). Detection of Peptides Covalently Modified With Multiple Fatty Acids by MALDI-TOF Mass Spectrometry. PubMed, 20(3), 209-14. Retrieved from [Link]
-
Van Damme, E. J., Peumans, W. J., & Kolar, Z. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Analytical Biochemistry, 162(1), 251-256. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 31). MALDI-TOF. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). MALDI-TOF Analysis of Peptide Mass Fingerprinting. Retrieved from [Link]
-
BGI. (n.d.). MALDI TOF Identification of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. PMC. Retrieved from [Link]
-
Valenzuela, L., et al. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc-deprotection. Biotecnología Aplicada, 14, 193-195. Retrieved from [Link]
- Houben-Weyl. (2002). 7.3 Amino Acid Analysis. In Methods of Organic Chemistry.
-
Richardson, W. S., & Rossi, J. (1986). Determination of chemical properties of individual histidine and tyrosine residues of concanavalin A by competitive labeling with 1-fluoro-2,4-dinitrobenzene. Biochemistry, 25(7), 1657-1662. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide-derivatized LC/MS/MS Analysis of Amino Acid Enantiomers in HepG2 Cells. Retrieved from [Link]
-
ACS Publications. (2025, May 16). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. Retrieved from [Link]
-
Pelander, A., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of Analytical Toxicology, 31(1), 55-61. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
ResearchGate. (2025, August 9). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Retrieved from [Link]
-
University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Chemical derivatization of histones for facilitated analysis by mass spectrometry. PMC. Retrieved from [Link]
-
MDPI. (2022). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. Retrieved from [Link]
-
PubMed. (2023, April 3). Analysis of histidine-tagged recombinant proteins from nickel and copper coated surfaces by direct electrospray ionization and desorption electrospray ionization mass spectrometry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
MDPI. (2021). Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors. Retrieved from [Link]
-
King's College London Research Portal. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Synthesis and Application of Fmoc-His(3-Bum)-OH. Retrieved from [Link]
-
PubMed. (2000). Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubMed. (2008, September 1). Determination of pKa values of individual histidine residues in proteins using mass spectrometry. Retrieved from [Link]
-
MDPI. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Histidine Protection in Boc-SPPS: A Comparative Analysis of Boc-His(Dnp)-OH and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate art of solid-phase peptide synthesis (SPPS), the incorporation of histidine remains a persistent challenge. The unique imidazole side chain of histidine, while often crucial for the biological activity of a peptide, is also the primary culprit behind the racemization of this amino acid during synthesis.[1][2][3] This loss of stereochemical integrity can drastically impact a peptide's efficacy and safety profile, making the strategic selection of a side-chain protecting group a critical decision point in any synthesis protocol.
This guide provides an in-depth, objective comparison of commonly used Nα-Boc protected histidine derivatives, with a primary focus on the robust and widely utilized Boc-His(Dnp)-OH versus alternatives like Boc-His(Z)-OH . We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower you to select the optimal building block for your specific synthetic strategy.
The Root of the Problem: Understanding Histidine Racemization
The propensity of histidine to racemize during coupling is not a random event; it is a predictable intramolecular reaction. The lone pair of electrons on the π-nitrogen of the imidazole ring acts as an internal base.[4][5] During the activation of the carboxyl group for peptide bond formation, this nitrogen can abstract the α-proton. This leads to the formation of a planar, achiral enolate intermediate. Subsequent, non-stereoselective reprotonation results in a mixture of the desired L-isomer and the unwanted D-isomer.[3][5] Effective side-chain protection is our primary defense against this deleterious pathway.
-
Resin Suspension: Suspend the dried peptide-resin in DMF (approx. 10 mL per gram of resin). [6][7]2. Reagent Addition: Add thiophenol (e.g., 2 mL per gram of resin or 20% v/v) and a base such as triethylamine (TEA) or DIEA (e.g., 2 mL per gram of resin). [6][7]The base facilitates the formation of the thiophenolate anion, which is the active nucleophile.
-
Reaction: Shake the mixture at room temperature for approximately 90 minutes. [7]The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. [6]4. Washing: Filter the resin and wash thoroughly to remove the thiophenol and the colored byproducts. A typical wash sequence is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x) [7]5. Drying: Dry the resin in vacuo to a constant weight. The peptide is now ready for final cleavage and global deprotection.
-
Making the Right Choice: A Logic-Based Approach
The selection between Boc-His(Dnp)-OH and Boc-His(Z)-OH is not a matter of one being universally "better," but rather which is better suited for your specific synthetic needs and constraints.
Conclusion and Authoritative Recommendation
For the synthesis of therapeutic peptides or any sequence where stereochemical purity is non-negotiable, the choice of histidine protecting group is a defining parameter of success.
Boc-His(Dnp)-OH stands out as the most robust and reliable option for minimizing racemization in Boc-SPPS. Its stability to repeated acid treatment and the powerful electron-withdrawing nature of the Dnp group provide the highest level of security against side reactions. The requirement for a separate deprotection step is a procedural consideration that is well justified by the enhanced purity of the final product.
Boc-His(Z)-OH is a viable alternative, particularly for shorter peptides where its potential lability is less of a concern and when the available final cleavage methods (hydrogenolysis or HF) align with laboratory capabilities. [1][2] Ultimately, the informed choice of a protected histidine derivative, grounded in an understanding of the chemical mechanisms and supported by robust experimental protocols, is essential for the successful synthesis of high-purity, biologically active peptides.
References
- Benchchem. (2025).
- Garay, H., et al. Cleavage of the dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada.
- Benchchem. (2025). A Comparative Guide: Boc-His(Z)-OH and Boc-His(Trt)-OH in Peptide Synthesis.
- Benchchem. (2025). Application Notes: The Strategic Use of Boc-His(Z)-OH in the Synthesis of Therapeutic Peptides.
- Benchchem. (2025). Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)
- Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303.
- Aapptec Peptides. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups.
- Benchchem. (2025).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
- Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
- Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 39(1), 58-62.
- AAPPTec.
- Benchchem. (2025). Fmoc-His(Trt)-OH versus Fmoc-His(Boc)-OH in the Suppression of Racemization during Solid-Phase Peptide Synthesis.
- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Creative Peptides. Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
- Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7].
- CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- BOC Sciences.
- Benchchem. (2025). Side reactions of Boc-His(Z)-OH in acidic conditions.
- Benchchem. (2025). Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
Sources
A Comparative Guide to Analytical Techniques for Monitoring Dnp Deprotection Efficiency
For researchers, synthetic chemists, and professionals in drug development, the precise and efficient removal of protecting groups is a cornerstone of successful multi-step synthesis. The 2,4-dinitrophenyl (Dnp) group, frequently employed to protect amine and hydroxyl functionalities, particularly the imidazole side chain of histidine in peptide synthesis, requires careful monitoring to ensure complete cleavage without compromising the integrity of the target molecule.[1][2] Incomplete deprotection can lead to a heterogeneous product mixture, complicating purification and potentially impacting biological activity, while overly harsh conditions can result in unwanted side reactions.
This guide provides an in-depth comparison of the primary analytical techniques used to monitor the efficiency of Dnp deprotection. We will delve into the principles, advantages, and limitations of each method, supported by established protocols and data interpretation strategies. Our focus is on providing a practical framework for selecting the most appropriate analytical tool to ensure the fidelity of your synthesis.
The Imperative of Monitoring: Why Guesswork is Not an Option
The removal of the Dnp group is typically achieved by thiolysis, employing reagents like thiophenol or 2-mercaptoethanol in the presence of a base.[1][3] The reaction's success can be influenced by factors such as steric hindrance around the protected site, the choice of solvent, and the presence of other functional groups. Consequently, relying solely on standardized reaction times is fraught with risk. Real-time or at-line monitoring of the deprotection reaction is crucial for:
-
Reaction Optimization: Determining the minimum reaction time required for complete deprotection, thereby minimizing potential side reactions.
-
Troubleshooting: Identifying incomplete reactions and allowing for timely intervention.
-
Quality Control: Ensuring the homogeneity of the final product, a critical aspect in pharmaceutical development.[4][5]
A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for monitoring Dnp deprotection hinges on a balance of factors including the required level of detail, sample throughput, and available instrumentation. Here, we compare the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and UV-Vis Spectroscopy.
| Technique | Principle | Pros | Cons | Best For |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution and sensitivity.[6][7] Quantitative analysis of starting material, product, and byproducts.[8][9] Amenable to automation. | Requires method development. Can be time-consuming for single-sample analysis. | Routine quantitative monitoring of reaction progress and final product purity.[10][11] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Unambiguous identification of starting material, product, and byproducts based on molecular weight.[12][13] High sensitivity. Can be coupled with LC (LC-MS) for enhanced separation and identification.[3][14] | Typically provides relative quantification unless using isotopic standards. Can be subject to ion suppression effects. | Confirmation of product identity and detection of low-level impurities.[12][15] |
| TLC | Separation based on differential migration on a stationary phase via capillary action. | Simple, rapid, and inexpensive.[16][17] Allows for simultaneous analysis of multiple samples. | Lower resolution and sensitivity compared to HPLC.[16] Primarily qualitative or semi-quantitative.[18][19] | Rapid qualitative checks of reaction completion, especially for screening multiple reaction conditions. |
| UV-Vis Spectroscopy | Measurement of light absorbance by the analyte. | Simple, rapid, and non-destructive. Can be used for in-line monitoring.[17] | Limited specificity; susceptible to interference from other chromophores. Indirect measurement of deprotection. | Monitoring the release of the Dnp chromophore into the solution, providing a real-time indication of reaction progress.[20] |
In-Depth Methodologies and Experimental Insights
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for monitoring Dnp deprotection, offering a robust and quantitative assessment of the reaction mixture.[18][21] The key to successful HPLC analysis lies in developing a method that can resolve the Dnp-protected starting material from the deprotected product and any potential side products.
-
Sample Preparation: At designated time points, withdraw a small aliquot of the reaction mixture. If the reaction is performed on a solid support, cleave a small portion of the resin-bound peptide.[10] Quench the reaction by dilution with a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute compounds of varying polarity. A typical gradient might be 5-95% B over 30 minutes.[10]
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 220 nm (for the peptide backbone) and 360 nm (for the Dnp chromophore).
-
-
Data Analysis: The Dnp-protected starting material will be more hydrophobic and thus have a longer retention time than the deprotected product. By integrating the peak areas of the starting material and product at different time points, the percentage of conversion can be calculated, allowing for a kinetic profile of the deprotection reaction to be generated.[8][22]
Mass Spectrometry (MS)
Mass spectrometry provides irrefutable evidence of deprotection by confirming the molecular weight of the product.[12] When coupled with HPLC (LC-MS), it becomes a powerful tool for both separation and identification.[14]
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Conditions:
-
Utilize the same HPLC method developed for chromatographic separation.
-
The eluent from the HPLC column is directed into the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for peptides and other biomolecules.[13][23]
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer provides high-resolution mass data.
-
-
Data Analysis: Extract the ion chromatograms for the theoretical mass-to-charge ratios (m/z) of the Dnp-protected starting material and the deprotected product. The disappearance of the signal for the starting material and the appearance of the signal for the product confirms the success of the deprotection reaction. High-resolution mass spectrometry can confirm the elemental composition of the product, providing a high degree of confidence in its identity.[24][25]
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid qualitative technique that is well-suited for a quick check of reaction completion.[16]
-
Sample Spotting: On a silica gel TLC plate, spot the Dnp-protected starting material, a co-spot of the starting material and the reaction mixture, and the reaction mixture at different time points.
-
Development: Develop the plate in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The optimal solvent system will depend on the polarity of the compounds.
-
Visualization: Visualize the spots under UV light (the Dnp group is UV active) or by staining with a suitable reagent (e.g., ninhydrin if a primary amine is being deprotected).
-
Analysis: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progress of the reaction.
UV-Vis Spectroscopy
The Dnp group has a characteristic UV-Vis absorbance, which can be exploited for real-time monitoring of its cleavage.
-
Reaction Setup: Perform the deprotection reaction in a cuvette inside a UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the increase in absorbance at the wavelength corresponding to the cleaved Dnp-thiol adduct (the exact wavelength will depend on the specific adduct formed).
-
Analysis: The absorbance will plateau when the reaction is complete. This method provides a continuous, real-time kinetic profile of the deprotection.[20]
Conclusion: An Integrated Approach for Robust Monitoring
For the most comprehensive and reliable monitoring of Dnp deprotection efficiency, an integrated approach is recommended. TLC can be used for rapid, qualitative checks during reaction optimization. HPLC provides the quantitative data necessary for accurate kinetic analysis and final purity assessment.[11] Finally, LC-MS offers unequivocal confirmation of the desired product's identity and the absence of impurities.[3] By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy that ensures the successful and efficient synthesis of their target molecules.
References
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Aapptec. Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. [Link]
-
Aapptec. Amino Acid Sidechain Deprotection. [Link]
-
Eckart, K., Schwarz, H., Becker, G., & Kessler, H. (1985). Monitoring and optimization of deprotection reactions of peptides by direct sampling with fast atom bombardment mass spectrometry. The Journal of Organic Chemistry, 50(25), 5263-5266. [Link]
-
Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14(3), 193-195. [Link]
-
Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-53). Humana Press. [Link]
-
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]
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Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 291-301. [Link]
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Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3123. [Link]
-
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
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Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]
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Gucinski, A. C., & Boyes, B. E. (2014). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Journal of the American Society for Mass Spectrometry, 25(4), 629–637. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
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Krchnák, V., & Vágner, J. (1990). Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. Peptide research, 3(4), 182–193. [Link]
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PharmDecks. (n.d.). Chromatography (HPLC, TLC). [Link]
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ResearchGate. (2023). UV–Vis spectra of a DNP solution registered before and after the...[Link]
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Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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ResearchGate. (2025). A Review on Comparison of HPLC and HPTLC. [Link]
-
American Chemical Society. (n.d.). Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
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MDPI. (2023). TLC in the Analysis of Plant Material. [Link]
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BPI. (2025). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. [Link]
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Omicron Research Ltd. (n.d.). HPTLC and TLC. [Link]
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Dufresne, C., & Fenselau, C. (1988). Mass spectrometry for monitoring protease reactions. International journal of mass spectrometry and ion processes, 86, 283-294. [Link]
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ResearchGate. (2023). UV–Vis spectra of the 2,4-DNPH reduced by NaBH4 in the presence of the Ag/Al2O3 NPs. [Link]
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Wang, Z., Li, S., & Zhang, X. (2018). Comparison of liquid chromatography-high-resolution tandem mass spectrometry (MS2) and multi-stage mass spectrometry (MS3) for screening toxic natural products. Journal of Chromatography B, 1092, 339-346. [Link]
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ResearchGate. (2025). Review of the newest HPLC methods with mass spectrometry detection for determination of immunosuppressive drugs in clinical practice. [Link]
-
MDPI. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. [Link]
-
MDPI. (2022). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. [Link]
-
Kopec, R. E., Schweiggert, R. M., Riedl, K. M., & Carle, R. (2013). Comparison of High-Performance Liquid chromatography/tandem Mass Spectrometry and High-Performance Liquid chromatography/photo-diode Array Detection for the Quantitation of Carotenoids, Retinyl Esters, α-tocopherol and Phylloquinone in Chylomicron-Rich Fractions of Human Plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 937, 55–64. [Link]
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MDPI. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
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ResearchGate. (2018). High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. [Link]
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MDPI. (2024). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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OSTI.GOV. (2025). Determination of 2,4-Dinitrophenol (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography (Conference). [Link]
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Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 90(1), 71–81. [Link]
-
PubMed. (2024). HPLC with chiral stationary phase for separation and kinetics study of aspartic acid epimerization in Peroxiredoxin 2 active site peptide. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-His(Dnp)-OH-IPA
For researchers, scientists, and drug development professionals, the synthesis and handling of complex chemical reagents are routine. However, the lifecycle of these reagents extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Boc-His(Dnp)-OH-IPA, a dinitrophenyl-protected histidine derivative often supplied as an isopropanol solvate and utilized in peptide synthesis.[1][2][3][4] Our focus is to provide actionable, safety-centric information that ensures the well-being of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Proper disposal begins with a thorough understanding of the hazards associated with this compound. This compound is a combination of three components: the Boc-protected histidine, the dinitrophenyl (Dnp) group, and isopropyl alcohol (IPA).
-
Boc-His(Dnp)-OH : The primary hazard is associated with the 2,4-dinitrophenyl (Dnp) group. Dinitrophenols are classified as acutely toxic and can be flammable.[5] When dry, DNP compounds can be highly explosive if subjected to heat, shock, or friction.[5] While the Boc-protected amino acid itself is of lower concern, it is crucial to handle the entire molecule with the precautions required for its most hazardous component.
-
Isopropyl Alcohol (IPA) : IPA is a flammable liquid.[6] Improper disposal, such as pouring it down the drain in large quantities, can pose a fire hazard and harm aquatic life.[6][7][8]
A comprehensive risk assessment should be conducted before handling or disposing of this compound, taking into account the quantities involved and the specific laboratory environment.
Key Hazard Information Summary
| Component | Hazard Classification | Key Risks |
| Boc-His(Dnp)-OH | Acutely Toxic, Flammable Solid (when dry), Environmental Hazard | Toxicity, potential for explosion when dry, environmental contamination.[5][9] |
| Isopropyl Alcohol (IPA) | Flammable Liquid | Fire hazard, environmental pollutant if improperly disposed.[6][8] |
Personal Protective Equipment (PPE) and Safety Measures
Given the hazardous nature of the Dnp group, stringent adherence to personal protective equipment protocols is mandatory.
-
Eye Protection : Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended, especially when handling the pure compound.[5]
-
Body Protection : A flame-resistant lab coat should be worn, along with long pants and closed-toe shoes.
-
Work Area : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of inhalation.
-
Control Ignition Sources : If IPA is involved, extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.
-
Collection : Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with an appropriate solvent, collecting the decontamination waste as hazardous.
-
Reporting : Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect any solid this compound waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11]
-
Liquid Waste : Solutions containing this compound, including reaction mixtures and rinsates, should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in a designated container.[5]
Step 2: Labeling of Hazardous Waste Containers
Proper labeling is a critical compliance step. According to the Environmental Protection Agency (EPA), each hazardous waste container must be clearly labeled with:[12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the waste (e.g., "Toxic," "Flammable")
-
The date of accumulation.
Step 3: On-Site Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13]
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[14]
-
All hazardous waste must be tracked from its point of generation to its final disposal site.[12]
-
The ultimate disposal of dinitrophenols is typically achieved through high-temperature incineration in a facility equipped with scrubbers to remove nitrogen oxides.[9]
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.[15]
-
Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard requires that employers inform and train their employees about the chemical hazards in the workplace.[16][17][18]
Always consult your institution's specific waste management plan and your EHS department for guidance.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
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- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 18. osha.gov [osha.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Boc-His(Dnp)-OH-IPA
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for researchers, scientists, and drug development professionals handling Boc-His(Dnp)-OH-IPA. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure both your safety and the integrity of your research. This document is structured to explain the causality behind each safety measure, establishing a self-validating system of protocols.
Hazard Identification: Understanding the Inherent Risks
This compound (Nα-Boc-Nim-2,4-dinitrophenyl-L-histidine isopropanol) is a crucial building block in Boc solid-phase peptide synthesis (SPPS).[1][2] Its safe handling is predicated on understanding its composite risks, which stem primarily from the 2,4-dinitrophenyl (Dnp) moiety.
-
Primary Hazard - The Dnp Group : The Dnp group is structurally related to 2,4-dinitrophenol, a compound classified as acutely toxic, flammable, and potentially explosive when dry, heated, or subjected to friction or shock.[3][4] Exposure can lead to severe skin and eye irritation, burns, and systemic effects such as nausea, headaches, and dizziness.[3][4] Long-term exposure presents risks to the central nervous and cardiovascular systems.[3]
-
Secondary Hazard - Peptide Reagent Sensitization : As a fine powder, this reagent poses an inhalation risk. Peptide reagents, in general, can act as respiratory sensitizers and cause skin and eye irritation upon direct contact.[5][6]
A thorough risk assessment is the foundational step before any handling procedure. The protocols outlined below are designed to mitigate these specific hazards.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure. The following table summarizes the mandatory and situational equipment required for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles | Protects eyes from airborne powder and accidental splashes of solutions containing the reagent. Standard safety glasses do not provide a sufficient seal.[5] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact. Nitrile is recommended for its resistance to a broad range of chemicals used in peptide synthesis. Gloves must be changed immediately if contaminated.[5][6] |
| Body Protection | Full-coverage laboratory coat | Shields skin and personal clothing from contamination by dust or splashes.[5] |
| Foot Protection | Closed-toe, non-permeable shoes | Protects feet from spills and dropped equipment, a standard requirement for any compliant laboratory environment.[6] |
| Respiratory Protection | N95 dust mask or respirator | Required when handling the powder outside of a certified fume hood. Prevents inhalation of fine particles, which can cause respiratory irritation and sensitization.[7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential workflow is paramount for safety. This protocol covers the entire process from preparation to cleanup.
Step 1: Preparation and Pre-Handling
-
Designate a Work Area: All handling of this compound powder must occur within a certified chemical fume hood to control dust and vapors.[5][8]
-
Verify Fume Hood Functionality: Ensure the fume hood has a current certification and is operating correctly.
-
Assemble Materials: Before bringing the reagent into the hood, gather all necessary equipment: spatulas, weigh boats, solvents, glassware, and designated, pre-labeled hazardous waste containers.[9]
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and functional.[4]
Step 2: Weighing and Dispensing the Reagent
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling the primary container.
-
Work Within the Fume Hood: Perform all manipulations deep within the fume hood to ensure containment.
-
Minimize Dust Generation: Open the container carefully. Use gentle motions when scooping and transferring the powder to avoid creating airborne dust.
-
Secure the Container: Immediately after dispensing the required amount, securely close the primary container.
-
Dissolution: If preparing a solution, add the solvent to the powder slowly to prevent splashing.
Step 3: Post-Handling and Decontamination
-
Clean the Work Area: Using a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol), decontaminate the balance and any surfaces within the fume hood that may have been exposed. Dispose of the wipe in the designated solid hazardous waste container.
-
Dispose of Contaminated Items: All single-use items that came into contact with the reagent (e.g., weigh boats, pipette tips, gloves) must be disposed of as solid hazardous chemical waste.[3][5]
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination: first remove gloves, then the lab coat, and finally the eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[3]
Caption: Workflow for Safe Handling of this compound.
Emergency and Spill Management
Immediate and correct response to an exposure or spill is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the contact area is large. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Spill Response (Solid Powder):
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.[4]
-
Wearing full PPE, gently cover the spill with an inert absorbent material.
-
Crucially, keep the spilled material slightly wet with water to mitigate dust and potential explosion hazards associated with dry DNP compounds.[4]
-
Carefully collect the mixture using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan: Waste Segregation and Management
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[10][11] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [5]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess reagent. It must be collected in a dedicated, sealed, and clearly labeled hazardous waste container lined with a plastic bag.[3]
-
Liquid Waste: Unused solutions or reaction mixtures containing the reagent should be collected in a separate, sealed, and labeled hazardous liquid waste container. Aqueous and organic waste streams should be kept separate to facilitate proper disposal.[5][12]
-
Empty Containers: The original reagent container, even when "empty," will contain residue. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.[12]
Caption: Waste Segregation and Disposal Pathway.
By integrating this comprehensive safety framework into your laboratory practice, you ensure a robust defense against the chemical hazards posed by this compound, fostering a secure environment for groundbreaking research.
References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
PurePeptix. Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Retrieved from [Link]
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
-
Aapptec Peptides. Boc-D-His(Dnp)-OH IPA [204125-02-0]. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: 2,4-DINITROPHENOL. Retrieved from [Link]
-
American Peptide Society. Peptide Synthesis for Beginners. Retrieved from [Link]
-
University of Georgia Research. 2-4-dinitrophenylhydrazine-119-26-6. Retrieved from [Link]
-
Aapptec Peptides. Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]
-
P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
OER Videos. (2022, December 12). Waste Disposal in a chemistry lab. Retrieved from [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 6). Peptide Synthesis – Safety Topics. Retrieved from [Link]
Sources
- 1. Boc-His(Dnp)-OH isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. amherst.edu [amherst.edu]
- 4. nj.gov [nj.gov]
- 5. biovera.com.au [biovera.com.au]
- 6. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 7. Boc-His(Dnp)-OH = 98.0 TLC 25024-53-7 [sigmaaldrich.com]
- 8. research.uga.edu [research.uga.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
